4-(Aminomethyl)phenylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173696 | |
| Record name | 4-(Aminomethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-96-4 | |
| Record name | 4-(Aminomethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
4-(Aminomethyl)phenylalanine (Amf), a non-proteinogenic amino acid, has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a reactive aminomethyl group on the phenyl ring, imparts valuable properties to peptides and small molecules, influencing their biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its significant applications in the development of novel therapeutics, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists and proteasome inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of this compound in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in modern drug discovery. Unnatural amino acids, those not found among the 20 common proteinogenic amino acids, offer a powerful tool to expand the chemical space of peptides and peptidomimetics. This compound, a structural analog of phenylalanine, is a prime example of a rationally designed building block that introduces a key basic functional group. This modification allows for new interactions with biological targets, improved solubility, and the ability to mimic the side chain of lysine, but with altered conformational constraints. Its incorporation into peptide backbones has led to the development of potent and selective modulators of various physiological pathways, underscoring its importance in the design of next-generation pharmaceuticals.
Synthesis of this compound: A Practical and Scalable Approach
A robust and efficient synthesis is paramount for the widespread application of any non-proteinogenic amino acid. A notable and practical route for the preparation of this compound dihydrochloride starts from the readily available L-phenylalanine. This method, detailed below, involves a key acid-catalyzed amidoalkylation step.[1]
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Amidoalkylation of L-Phenylalanine: L-Phenylalanine is reacted with N-(hydroxymethyl)trichloroacetamide in the presence of concentrated sulfuric acid to introduce the protected aminomethyl group at the para-position of the phenyl ring.
-
Hydrolysis: The resulting intermediate is then subjected to acid hydrolysis to remove the trichloroacetyl protecting group and yield this compound as its dihydrochloride salt.[1]
Caption: Synthetic pathway for this compound dihydrochloride.
Detailed Experimental Protocol: Synthesis of this compound Dihydrochloride
Step 1: 4-((N-Trichloroacetylamino)methyl)-L-phenylalanine
-
To a stirred solution of concentrated sulfuric acid (200 mL), add L-phenylalanine (60 g, 0.36 mol) in portions, maintaining the temperature between 20-25 °C.[1]
-
Once the phenylalanine is completely dissolved, add N-(hydroxymethyl)trichloroacetamide (71 g, 0.394 mol) in portions, again ensuring the temperature is maintained at 20-25 °C.[1]
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the resulting solution to pH 6.5 with a concentrated sodium hydroxide solution while maintaining the temperature below 30 °C.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the intermediate product.
Step 2: this compound Dihydrochloride
-
Suspend the crude 4-((N-Trichloroacetylamino)methyl)-L-phenylalanine in 6N hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by a suitable method (e.g., TLC or HPLC).
-
After completion of the reaction, cool the solution to room temperature.
-
The resulting solution is concentrated under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., ethanol or acetone) to induce crystallization.
-
The crystalline product, this compound dihydrochloride, is collected by filtration, washed with the crystallization solvent, and dried under vacuum.[1]
Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
An alternative synthetic approach involves the reaction of a dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester, followed by hydrolysis and protection with a Boc group, which has been successfully used for solid-phase peptide synthesis.[2][3]
Physicochemical Properties
The physicochemical properties of this compound and its protected derivatives are crucial for their application in synthesis and drug design.
| Property | 4-(Aminomethyl)-L-phenylalanine | N-Boc-4-(aminomethyl)-L-phenylalanine | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₅H₂₂N₂O₄ | C₃₀H₃₂N₂O₆ |
| Molecular Weight | 194.23 g/mol [4] | 294.35 g/mol | 516.59 g/mol [5] |
| Appearance | Off-white to pale yellow solid[4] | White to off-white solid | White powder[5] |
| CAS Number | 150338-20-8 | 137452-49-4 | 204715-91-3[6] |
| Melting Point | Data not consistently available | Not available | Not available |
| pKa (Predicted) | Not available | 3.78 ± 0.10[7] | Not available |
| Solubility | Soluble in water | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents (e.g., DMF, CHCl₃)[6] |
Spectroscopic Data:
-
Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry, with the expected molecular ion peak corresponding to the chemical formula.
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in the design of peptide-based therapeutics.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH is a key hormone in the reproductive endocrine system, and its antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[11][12] The incorporation of unnatural amino acids, including this compound, into GnRH analogs has been a successful strategy to enhance their antagonistic activity, metabolic stability, and physicochemical properties.
The aminomethyl group of this compound can serve as a mimic for the side chain of basic amino acids like lysine or arginine, which are often crucial for receptor binding. By introducing this basic moiety on a more rigid phenyl ring, the conformational flexibility is reduced, which can lead to higher binding affinity and selectivity for the GnRH receptor.
Mechanism of Action of GnRH Antagonists:
GnRH antagonists function by competitively binding to GnRH receptors on the pituitary gonadotroph cells.[11] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[13][14] The inhibition of gonadotropin release leads to a rapid and reversible suppression of sex steroid production.[11]
Caption: GnRH receptor signaling and the mechanism of antagonist action.
Proteasome Inhibitors
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a powerful strategy in cancer therapy, particularly for multiple myeloma.[15][16] Proteasome inhibitors block the catalytic activity of the proteasome, leading to the accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Amino acids and their derivatives can play a role in the design of proteasome inhibitors. While the direct incorporation of this compound into clinically approved proteasome inhibitors is not explicitly detailed in the provided search results, its structural motifs are relevant. The design of peptide-based proteasome inhibitors often involves hydrophobic Phenylalanine-like residues to interact with the hydrophobic pockets of the proteasome's active sites. The aminomethyl group of this compound could be utilized to introduce a basic center, potentially interacting with acidic residues in the enzyme or to improve solubility and pharmacokinetic properties of the inhibitor. Certain amino acids, including phenylalanine, have been shown to inhibit the chymotrypsin-like activity of the proteasome.[5] The design of potent and selective proteasome inhibitors often involves a peptide backbone that mimics the natural substrates of the proteasome, coupled with an electrophilic "warhead" that covalently modifies the active site threonine. The specific amino acid sequence influences the inhibitor's affinity and selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5).
Conclusion and Future Perspectives
This compound is a versatile and valuable unnatural amino acid with significant potential in drug discovery and development. Its straightforward synthesis from L-phenylalanine allows for its accessible incorporation into peptide and small molecule scaffolds. The presence of the aminomethyl group provides a handle for introducing basicity and new intermolecular interactions, which has been effectively leveraged in the design of potent GnRH antagonists.
Future research will likely focus on further exploring the structure-activity relationships of peptides containing this compound to fine-tune their biological activity and pharmacokinetic profiles. Its application in other therapeutic areas, such as the development of novel antibiotics, antivirals, and targeted cancer therapies, remains a promising avenue for investigation. As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of unique building blocks like this compound will continue to be a cornerstone of medicinal chemistry, enabling the creation of innovative and effective medicines.
References
- Di Tella, C., et al. (2020). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system.
- Sperandeo, M., et al. (2021). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. International Journal of Molecular Sciences, 22(11), 5695.
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.
- Acevedo-Rodriguez, A., et al. (2018). Physiology, Gonadotropin-Releasing Hormone. In StatPearls.
-
GnRH Agonists & Antagonists. (2016). [PowerPoint slides]. SlideShare. Retrieved from [Link]
- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A Simple and Inexpensive Synthesis of 4-(Aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(19), 5015–5016.
- Tu, G., et al. (2004). Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2274.
- Vögtle, F. N., et al. (2010).
- Hirayama, T., et al. (2024). How can 4-amino-L-phenylalanine be utilized for the synthesis of 4-amino-L-phenylalanine biocylide granules? Guidechem.
- Hamel, F. G., et al. (2003). Inhibition of proteasome activity by selected amino acids. Metabolism, 52(7), 810-814.
-
4-(Aminomethyl)-L-phenylalanine | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 14, 2026, from [Link]
- Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. (n.d.). Nanyang Technological University Institutional Repository.
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.
- Design and Structure−Activity Relationships of 2-Alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2- a ]pyrimid-5-ones as Potent GnRH Receptor Antagonists. (2003). Journal of Medicinal Chemistry, 46(18), 3756-3764.
- Characterisation and optimisation of 20S proteasome inhibitors. (2014).
- A process for the synthesis of melphalan. (2021).
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2023). Molecules, 28(14), 5396.
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]
- L-Phenylalanine Methyl Hydrochloride. (n.d.). Organic Syntheses.
- Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold. (2020). Scientific Reports, 10(1), 1-13.
- Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. (2021). International Journal of Molecular Sciences, 22(16), 8796.
- Structure and function based design of Plasmodium-selective proteasome inhibitors. (2018).
-
L-Phenylalanine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
- III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1984). Xenobiotica, 14(8), 647-656.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 652.
- On the mechanism of action of phenylalanine hydroxylase. (1979). The Journal of Biological Chemistry, 254(12), 5055-5063.
- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2008). Biochemistry, 47(45), 11739–11747.
- Stereochemistry and mechanism of a microbial phenylalanine aminomutase. (2011). Journal of the American Chemical Society, 133(22), 8531-8533.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 4. americanelements.com [americanelements.com]
- 5. Inhibition of proteasome activity by selected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 10. 4-Amino-L-phenylalanine(943-80-6) 1H NMR [m.chemicalbook.com]
- 11. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. mdpi.com [mdpi.com]
biological activity of 4-(Aminomethyl)-L-phenylalanine
An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)-L-phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
4-(Aminomethyl)-L-phenylalanine is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining the aromatic scaffold of phenylalanine with a reactive aminomethyl group, render it a versatile building block for creating novel peptides and small molecules with tailored biological activities. This guide provides a comprehensive overview of the known and potential biological activities of 4-(Aminomethyl)-L-phenylalanine, with a focus on its interactions with key enzymatic targets. We will delve into its potential roles as an enzyme inhibitor and activator, and as a constrained mimetic of natural amino acids, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.
Introduction: The Structural and Functional Significance of 4-(Aminomethyl)-L-phenylalanine
4-(Aminomethyl)-L-phenylalanine is an unnatural amino acid derivative that is increasingly utilized in the synthesis of peptides and peptidomimetics.[1][2] Its structure is characterized by an aminomethyl group attached to the phenyl ring of L-phenylalanine, which enhances its chemical reactivity and potential for forming diverse molecular architectures.[1] This modification allows for its use as a versatile building block in the development of novel therapeutic agents, particularly in the realms of oncology, immunology, and neuroscience.[2] The presence of the additional amino group also allows it to serve as a constrained analog of lysine, offering unique possibilities for probing and modulating biological systems.
Potential Biological Activities: A Multifaceted Profile
The biological activities of 4-(Aminomethyl)-L-phenylalanine are not yet fully elucidated, but research on closely related analogs and derivatives has pointed towards several promising areas of investigation. These include enzyme inhibition, enzyme activation, and its application as a structural mimetic.
Enzyme Inhibition: Targeting Key Pathological Mediators
The structural characteristics of 4-(Aminomethyl)-L-phenylalanine and its derivatives make them promising candidates for the development of potent and selective enzyme inhibitors.
Derivatives of the closely related compound, 4-aminophenylalanine, have been identified as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4).[3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6] This mechanism forms the basis for a major class of therapeutics for type 2 diabetes.[6] The structural similarity of 4-(Aminomethyl)-L-phenylalanine to these potent DPP-4 inhibitors suggests its potential as a scaffold for the development of novel anti-diabetic agents.
Signaling Pathway of DPP-4 in Glucose Homeostasis
Caption: DPP-4 inactivates incretins, reducing insulin secretion. Inhibition of DPP-4 by compounds like 4-(Aminomethyl)-L-phenylalanine derivatives can enhance insulin release.
Derivatives of 4-(aminomethyl)pyridine have been developed as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[7] Upregulation of LOXL2 is associated with the progression of fibrotic diseases and cancer metastasis.[7] By inhibiting LOXL2, these compounds can potentially disrupt the fibrotic process and limit tumor progression.[1] The aminomethylphenyl group of 4-(Aminomethyl)-L-phenylalanine presents a key structural motif found in these LOXL2 inhibitors, highlighting its potential as a starting point for the design of novel anti-fibrotic and anti-cancer therapies.[1][7]
Role of LOXL2 in Extracellular Matrix Remodeling
Caption: LOXL2 promotes extracellular matrix cross-linking, contributing to fibrosis and metastasis. 4-(Aminomethyl)-L-phenylalanine derivatives can potentially inhibit this process.
Enzyme Activation: Modulating Metabolic Pathways
In addition to inhibition, analogs of 4-(Aminomethyl)-L-phenylalanine have demonstrated the ability to activate certain enzymes.
L-4-aminophenylalanine has been shown to activate Phenylalanine Hydroxylase (PAH), albeit to a lesser extent than the enzyme's natural substrate, L-phenylalanine.[8][9] PAH is a critical enzyme in amino acid metabolism, catalyzing the conversion of phenylalanine to tyrosine.[10] This reaction is the rate-limiting step in the major pathway of phenylalanine catabolism.[11] The ability of a phenylalanine analog to activate PAH suggests that it binds to an allosteric site on the enzyme, inducing a conformational change that enhances catalytic activity.[12] This finding opens up avenues for exploring the use of 4-(Aminomethyl)-L-phenylalanine and its derivatives as chemical probes to study the allosteric regulation of PAH and as potential therapeutic agents for metabolic disorders associated with PAH dysfunction.
A Constrained Lysine Mimetic: A Tool for Chemical Biology
The structure of 4-(Aminomethyl)-L-phenylalanine, with its aminomethyl group extending from the phenyl ring, makes it a conformationally restricted analog of lysine.[13] This feature is particularly valuable for studying protein-protein interactions and post-translational modifications that involve lysine residues. By incorporating this analog into peptides, researchers can investigate the specific conformational requirements for recognition by enzymes and binding partners, providing insights into the molecular basis of biological processes.
Experimental Protocols: Assessing Biological Activity
To evaluate the and its derivatives, a variety of in vitro and in vivo assays can be employed.
Enzyme Inhibition Assays
A generalized workflow for determining the inhibitory potential of a compound against a target enzyme is outlined below.
Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for determining the IC50 value of an enzyme inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of 4-(Aminomethyl)-L-phenylalanine or its derivative in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted compound solutions.
-
Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human LOXL2 enzyme in assay buffer (e.g., borate buffer, pH 8.0).
-
Prepare a stock solution of a suitable substrate, such as a synthetic peptide containing a lysine residue or a small molecule substrate like putrescine.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
The assay can be performed using various detection methods, including an Amplex Red-based assay that measures the hydrogen peroxide produced during the enzymatic reaction.
-
In a 96-well plate, combine the LOXL2 enzyme, horseradish peroxidase, and Amplex Red reagent.
-
Add the diluted test compounds and incubate.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value as described for the DPP-4 assay.
-
Enzyme Activation Assay
-
Reagent Preparation:
-
Prepare a solution of purified PAH enzyme in a suitable buffer (e.g., HEPES, pH 7.0).
-
Prepare solutions of L-phenylalanine (substrate), tetrahydrobiopterin (cofactor), and the test compound (e.g., L-4-aminophenylalanine).
-
-
Assay Procedure:
-
Pre-incubate the PAH enzyme with various concentrations of the test compound for a defined period (e.g., 10 minutes at 25°C) to allow for potential allosteric binding and activation.
-
Initiate the reaction by adding L-phenylalanine and tetrahydrobiopterin.
-
The reaction can be monitored by measuring the formation of tyrosine using HPLC or by a coupled enzymatic assay that measures the consumption of NADH.
-
-
Data Analysis:
-
Determine the initial reaction rates at different concentrations of the test compound.
-
Plot the enzyme activity as a function of the test compound concentration to determine the extent of activation.
-
Data Summary: Quantitative Insights into Biological Activity
While specific quantitative data for 4-(Aminomethyl)-L-phenylalanine is limited in the public domain, the following table summarizes the reported activity for its close analog, L-4-aminophenylalanine, in activating Phenylalanine Hydroxylase.
| Compound | Target Enzyme | Biological Activity | Quantitative Data | Reference |
| L-4-aminophenylalanine | Phenylalanine Hydroxylase | Weak Activation | Lower level of activation compared to 1 mM L-phenylalanine | [8][9] |
Conclusion and Future Directions
4-(Aminomethyl)-L-phenylalanine represents a promising and versatile scaffold for the development of novel biologically active molecules. The available evidence, largely derived from studies on its close analogs and derivatives, suggests its potential as an inhibitor of key enzymes such as DPP-4 and LOXL2, and as a modulator of enzymes like PAH. Its utility as a constrained lysine mimetic further expands its applications in chemical biology and drug discovery.
Future research should focus on the direct biological evaluation of 4-(Aminomethyl)-L-phenylalanine to confirm these potential activities and to elucidate its precise mechanisms of action. In-depth studies on its pharmacokinetics and in vivo efficacy will be crucial for translating its potential into tangible therapeutic applications. The continued exploration of this unique non-canonical amino acid holds great promise for the development of next-generation therapeutics for a range of diseases.
References
- Schilter, D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423.
- Kappock, T. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(33), 5129–5139.
-
Kappock, T. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed, [Link].
- Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.
- Ferreira, S., et al. (2021). LOXL2 Inhibitors and Breast Cancer Progression. Cancers, 13(4), 882.
- Olsson, E., et al. (2014). Activation of phenylalanine hydroxylase: effect of substitutions at Arg68 and Cys237. The FEBS Journal, 281(15), 3447-3461.
-
Wikipedia. (2023). Phenylalanine hydroxylase. In Wikipedia. [Link]
- Andersen, O. A., et al. (2012). Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. Biochemistry, 51(28), 5614–5622.
- Ganorkar, R., et al. (2006). Synthesis of conformationally constrained lysine analogues. The Journal of Organic Chemistry, 71(13), 5004-5007.
- Torrini, I., et al. (1998). New fMLF-OMe analogues containing constrained mimics of phenylalanine residue. Archiv der Pharmazie, 331(5), 170-176.
- Jarhad, D. B., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(19), 6296.
- Scheen, A. J. (2015). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 6, 31.
-
ResearchGate. (n.d.). LOX and LOXL2 inhibitors suppressed fibroblast activation and the deposition of extracellular matrix proteins. Retrieved from [Link]
- Teffera, Y. (2008). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG Fall 2008 Meeting.
- Singh, G., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-12.
-
PubMed. (2006). Synthesis of conformationally constrained lysine analogues. [Link]
-
National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. [Link]
- Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.
- Fadini, G. P., et al. (2013). Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. Cardiovascular Diabetology, 12, 104.
- Cotinguiba, F., et al. (2022). Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. Brazilian Journal of Biology, 82, e247421.
- Silverman, R. B., et al. (2003). 4-Fluorinated L-lysine analogs as selective i-NOS inhibitors: methodology for introducing fluorine into the lysine side chain. Organic & Biomolecular Chemistry, 1(20), 3527-3534.
Sources
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 11. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of phenylalanine hydroxylase: effect of substitutions at Arg68 and Cys237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of conformationally constrained lysine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 4-(Aminomethyl)phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)phenylalanine
Foreword
In the landscape of modern drug discovery and peptide chemistry, the introduction of non-canonical amino acids has opened new frontiers for designing molecules with enhanced stability, novel functionalities, and targeted biological activities. This compound, a synthetic derivative of L-phenylalanine, stands out as a particularly versatile building block.[1] Its utility, however, is fundamentally governed by its physicochemical properties. A granular understanding of these characteristics is not merely an academic exercise; it is the cornerstone of rational experimental design, from peptide synthesis to the formulation of bioactive agents.
This guide is structured to provide a comprehensive, field-proven perspective on the core physicochemical attributes of this compound. We will move beyond a simple cataloging of data to explore the causality behind experimental choices and to present protocols as self-validating systems. This document is intended for the hands-on researcher, the medicinal chemist, and the drug development professional who requires both reliable data and a robust framework for its application.
Section 1: Foundational Physicochemical Profile
The unique structure of this compound, which incorporates a basic aminomethyl group on the phenyl ring, imparts a distinct set of properties compared to its parent amino acid. These properties dictate its behavior in aqueous solutions, its interaction with biological targets, and its suitability for various synthetic methodologies.
Core Properties Summary
A consolidated view of the key physicochemical data is essential for at-a-glance reference. The following table summarizes the most critical parameters for this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| pKa₁ (α-carboxyl) | ~1.8 - 2.4 (Estimated) | [4][5] |
| pKa₂ (α-amino) | ~9.1 - 9.7 (Estimated) | [4][5] |
| pKa₃ (side-chain aminomethyl) | ~10.5 (Estimated) | [6] |
| Solubility | Soluble in water | [3][7] |
Note: pKa values are estimates based on the parent compound phenylalanine and similar structures. For precise formulation and assay development, experimental determination is strongly advised.
Ionization Behavior: The Critical Role of pKa
Expertise & Experience: The ionization state of a molecule at a given pH is arguably its most important physicochemical property. It governs solubility, lipophilicity, and the ability to form ionic bonds with a biological target. With three ionizable centers, this compound can exist in multiple protonation states. Accurately determining its pKa values is therefore non-negotiable for any meaningful research.
Causality: Potentiometric titration is the definitive method for determining pKa values. It relies on the principle that as a weak acid (or base) is titrated with a strong base (or acid), the pH changes in a predictable manner, with points of maximum buffering occurring when the concentrations of the protonated and deprotonated species are equal (pH = pKa). This protocol is designed to be a self-validating system through the use of standardized reagents and calibrated instrumentation.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
-
Analyte Preparation: Accurately weigh ~20 mg of this compound and dissolve it in ~50 mL of degassed, deionized water. The absence of dissolved CO₂ is critical to prevent interference from carbonic acid.
-
Initial Protonation: To determine all pKa values in a single titration, first, acidify the solution to ~pH 1.5 with a standardized 0.1 M HCl solution. This ensures all three functional groups are fully protonated.
-
Titration: Place the solution on a stir plate and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
Data Acquisition: Record the pH value after each increment of NaOH, allowing the reading to stabilize completely.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa values are the pH values at the midpoints of the buffer regions (i.e., at 0.5, 1.5, and 2.5 equivalents of NaOH added after initial neutralization of the excess HCl). For higher accuracy, calculate the first derivative (dpH/dV) of the curve; the peaks of the derivative plot indicate the equivalence points, and the pKa values can be determined from the half-equivalence volumes.
Caption: A robust workflow for the experimental determination of pKa values.
Section 2: Spectroscopic & Structural Identity
Confirming the identity and purity of the compound is a prerequisite for any experiment. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.
Table 2: Spectroscopic Data Interpretation for this compound
| Technique | Expected Observations | Rationale & Significance |
| ¹H NMR | ∙ Multiplet in the aromatic region (~7.2-7.4 ppm).∙ Singlet for the benzylic CH₂ (~3.8-4.0 ppm).∙ Signals for the alanine backbone (α-CH, β-CH₂). | Confirms the presence and connectivity of all proton environments. Integration of peaks validates the proton count for each group. |
| Mass Spec (MS) | ∙ [M+H]⁺ ion at m/z 195.11. | Confirms the molecular weight. High-Resolution MS (HRMS) can verify the elemental composition (C₁₀H₁₄N₂O₂) with high precision. |
| Infrared (IR) | ∙ Broad O-H stretch (~2500-3300 cm⁻¹).∙ N-H stretches (~3200-3400 cm⁻¹).∙ C=O stretch (~1700-1725 cm⁻¹).∙ Aromatic C=C stretches (~1600, ~1450 cm⁻¹). | Identifies the key functional groups: carboxylic acid, primary amines, and the aromatic ring.[8] |
Section 3: Solubility Profile
Expertise & Experience: While the compound is generally described as water-soluble, "soluble" is a qualitative term. For applications like high-throughput screening, formulation development, or kinetic assays, a quantitative understanding of solubility is essential. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.
Causality: This method is designed to determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium. By ensuring an excess of solid material is present, we guarantee that the resulting solution is saturated. This protocol's self-validating nature comes from confirming that equilibrium has been reached.
Methodology:
-
Preparation: Add an excess amount of this compound (enough such that solid material is clearly visible) to pre-defined volumes of the relevant buffer (e.g., PBS, pH 7.4) in multiple vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24 hours. A parallel set of vials should be agitated for 48 hours.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot from the clear supernatant, taking extreme care not to disturb the solid pellet.
-
Filtration & Dilution: Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF). Accurately dilute the filtrate with the appropriate mobile phase for quantification.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated, stability-indicating HPLC method with a standard curve prepared from known concentrations of the compound.
-
Validation: Compare the calculated solubility from the 24-hour and 48-hour time points. If the values are statistically identical, it confirms that equilibrium was reached at 24 hours.
Caption: Standard operating procedure for the shake-flask solubility assay.
Section 4: Stability Considerations
For any compound intended for research or therapeutic use, understanding its stability is paramount. Degradation can lead to loss of potency, altered activity, and the generation of potentially confounding impurities. Key areas to investigate include stability in solution at various pH values, thermal stability, and photostability. A validated, stability-indicating HPLC method is the cornerstone of all such studies.
Conclusion
This compound is a molecule of significant interest due to the unique properties conferred by its aminomethyl-functionalized side chain. A thorough and rigorous characterization of its physicochemical properties is not a preliminary step but a continuous requirement for its successful application. The data, protocols, and workflows presented in this guide provide a comprehensive framework for researchers to build upon. By grounding our work in the principles of causality and employing self-validating experimental systems, we can ensure the integrity of our results and accelerate the translation of promising molecules from the bench to meaningful applications.
References
-
American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine. Retrieved from [Link]
-
LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 27: pKa and pI values. Retrieved from [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 4. Amino Acids [vanderbilt.edu]
- 5. peptideweb.com [peptideweb.com]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. 4-Amino-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to 4-(Aminomethyl)phenylalanine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a constrained analog of lysine, it serves as a valuable building block for synthesizing peptides and peptidomimetics with enhanced biological activity and stability. Its unique structure, featuring a phenyl ring that restricts conformational flexibility and an aminomethyl group that provides a site for chemical modification, makes it a powerful tool for probing biological systems and designing novel therapeutics. This guide provides a comprehensive overview of the chemical identifiers, synthesis, properties, and applications of this compound, with a focus on its enantiomeric forms and their relevance in research and development.
Chemical Identifiers and Physicochemical Properties
This compound exists as two enantiomers, the L-form and the D-form, as well as a racemic mixture. The identity and properties of these forms, along with their commonly used protected derivatives, are crucial for their application in synthesis and biological studies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| 4-(Aminomethyl)-L-phenylalanine | 150338-20-8[1][2] | C₁₀H₁₄N₂O₂ | 194.23[2][3] | (S)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, L-Phe(4-CH₂NH₂)-OH |
| 4-(Aminomethyl)-D-phenylalanine | 1217662-97-9 | C₁₀H₁₄N₂O₂ | 194.23 | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, H-D-Phe(4-CH₂NH₂)-OH |
| Racemic this compound | 1991-96-4 | C₁₀H₁₄N₂O₂ | 194.23 | (±)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid |
| Boc-4-(aminomethyl)-L-phenylalanine | 137452-49-4 | C₁₅H₂₂N₂O₄ | 294.35 | Boc-L-Phe(4-CH₂NH₂)-OH |
| Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3[4] | C₃₀H₃₂N₂O₆ | 516.59 | Fmoc-L-Phe(4-CH₂NHBoc)-OH |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often involving the introduction of the aminomethyl group onto the phenyl ring of a phenylalanine derivative. The choice of synthetic strategy typically depends on the desired stereochemistry and the protecting groups required for subsequent applications, such as solid-phase peptide synthesis.
Synthesis of L-4-(Aminomethyl)phenylalanine
A common and efficient method for the synthesis of the L-enantiomer starts from L-phenylalanine and involves an acid-catalyzed nuclear amidoalkylation reaction.[5] This two-step process provides a straightforward route to the desired product.
Caption: General workflow for the synthesis of L-4-(Aminomethyl)phenylalanine.
Experimental Protocol: Synthesis of 4-(Aminomethyl)-L-phenylalanine Dihydrochloride [5]
-
Amidoalkylation: To concentrated sulfuric acid (200 mL), add L-phenylalanine (60 g, 0.36 mol) in portions, maintaining the temperature between 20-25°C. Subsequently, add N-(hydroxymethyl)trichloroacetamide (71 g, 0.394 mol) in portions while keeping the temperature in the same range. Stir the mixture at room temperature for 18 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting solution is then subjected to acid hydrolysis to remove the trichloroacetyl group, yielding 4-(Aminomethyl)-L-phenylalanine.
-
Purification: The product is typically isolated and purified as its dihydrochloride salt.
Synthesis of Protected Derivatives for Peptide Synthesis
For incorporation into peptides, protected derivatives of this compound are essential. A versatile approach involves the synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine, which can then be used in further synthetic steps.[6][7]
Caption: Workflow for synthesizing N-Boc-4-(aminomethyl)-L-phenylalanine.
This method involves a three-step sequence starting from commercially available N-Boc-4-iodo-L-phenylalanine, featuring a palladium-catalyzed carbonylation, oxime formation, and subsequent catalytic reduction.[6][7] The resulting N-Boc protected amino acid is a key intermediate for various applications.
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for their potential to modulate various biological processes. As a structural analog of natural amino acids, it can interact with enzymes and receptors involved in amino acid metabolism and signaling.
For instance, the related compound, L-4-aminophenylalanine, has been shown to activate phenylalanine hydroxylase (PheH), an enzyme crucial for phenylalanine metabolism.[8] While exhibiting lower activation levels compared to L-phenylalanine, this finding suggests that modifications on the phenyl ring are tolerated and can influence enzyme activity.[8] The aminomethyl group in this compound introduces a basic side chain, which can be critical for interactions with biological targets, such as receptors that recognize positively charged ligands.
The incorporation of this compound into peptides is a key strategy to enhance their therapeutic properties. The D-enantiomer, in particular, can confer resistance to enzymatic degradation, thereby increasing the peptide's stability and in vivo half-life.[9] The aminomethyl group also provides a site for bioconjugation, allowing for the attachment of molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to tailor the peptide's function.[9]
Applications in Research and Drug Development
The primary application of this compound lies in its use as a building block in peptide synthesis. Its unique structural features allow for the creation of peptides with novel properties.
Peptide Synthesis
Both Boc and Fmoc protected versions of this compound are commercially available and widely used in solid-phase peptide synthesis (SPPS).[10] The choice of protecting group strategy depends on the specific requirements of the peptide sequence and the desired final product.
-
Boc-protected this compound: This derivative is suitable for Boc-SPPS. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).[11]
-
Fmoc-protected this compound: This is used in Fmoc-SPPS, where the Fmoc group is cleaved under basic conditions, commonly with piperidine.
The aminomethyl side chain is often protected with a Boc group, which is orthogonal to the Fmoc group on the alpha-amino group, allowing for selective deprotection and modification of the side chain if needed.[9]
Drug Discovery and Development
The incorporation of this compound into peptide-based drug candidates can lead to improved pharmacological profiles. Its ability to introduce conformational constraints and a basic side chain can enhance receptor binding affinity and specificity. Furthermore, the increased proteolytic stability conferred by the D-enantiomer is a significant advantage in developing long-acting peptide therapeutics.
Characterization
The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum of the parent compound, phenylalanine, is available in the NIST WebBook.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the L- and D-forms.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.
-
General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
-
Storage: Store in a tightly closed container in a cool, dry place.[9] For long-term storage, refrigeration is often recommended.
-
Toxicity: While specific toxicity data for this compound is limited, it is important to handle it with the care afforded to all laboratory chemicals. Potential health effects may include respiratory tract irritation upon inhalation.
Conclusion
This compound is a valuable and versatile non-natural amino acid with significant applications in peptide chemistry and drug discovery. Its unique structural features, including a constrained phenyl ring and a functionalizable aminomethyl group, provide researchers with a powerful tool for designing peptides with enhanced stability, affinity, and novel biological activities. The availability of its enantiomers and various protected derivatives facilitates its incorporation into complex molecular architectures, paving the way for the development of next-generation peptide-based therapeutics. As research in this area continues to expand, the importance of this compound as a key building block in the design of innovative drugs and research tools is set to grow.
References
- Liu, K., He, B., & Xiao, S. (1990). Synthesis of 4-(N-substituted)aminomethyl phenylalanines. Chinese Journal of Applied Chemistry, 7(4), 72-74.
- Hartman, G. D., & Halczenko, W. (1991). A convenient synthesis of 4-aminomethyl-L-phenylalanine.
-
Taylor & Francis Online. (n.d.). A Convenient Synthesis of 4-Aminomethyl-L-phenylalanine. Retrieved from [Link]
- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(18), 5015-5016.
-
ElectronicsAndBooks. (n.d.). A Simple and Inexpensive Synthesis 4-(Aminomethyl)-~-phenylalanine. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]
-
Anaspec. (2021). Safety Data Sheet (SDS): Fmoc - 4 - (Boc - aminomethyl) - L - phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenylalanine. Retrieved from [Link]
-
VDM Biochemicals. (n.d.). 4-Amino-L-Phenylalanine MSDS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1785.
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]
- MDPI. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(1), 199.
-
Anaspec. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]
-
American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine. Retrieved from [Link]
-
SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]
- The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. (2015). Biochemistry, 54(38), 5895–5905.
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4735.
-
Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]
- Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor in MOFs. (2021).
-
Lecturio. (2025). Phenylketonuria (PKU) & Alkaptonuria. Retrieved from [Link]
- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2021). Molecules, 26(16), 4948.
-
Wikipedia. (n.d.). Phenylketonuria. Retrieved from [Link]
- High phenylalanine levels directly affect mood and sustained attention in adults with phenylketonuria: a randomised, double-blind, placebo-controlled, crossover trial. (2011). Journal of Inherited Metabolic Disease, 34(1), 159–165.
-
Organic Syntheses. (n.d.). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SCIRP. (n.d.). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
- Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (2018). Tetrahedron, 74(38), 5582–5588.
- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
- PubMed. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330.
-
ResearchGate. (n.d.). (PDF) Enantioselective Synthesis of Protected. Retrieved from [Link]
- Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2022). European Journal of Medicinal Chemistry, 238, 114467.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 4-(Aminomethyl)phenylalanine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide delves into its historical context, synthesis, and multifaceted applications as a versatile building block in peptide and peptidomimetic design. Particular focus is placed on its role in the development of enzyme inhibitors and its potential interactions with key metabolic enzymes. This document serves as a centralized resource for researchers, offering detailed protocols, mechanistic insights, and a thorough compilation of relevant scientific literature.
Introduction: The Advent of a Versatile Scaffolding Amino Acid
The journey into the world of unnatural amino acids has opened new frontiers in drug design and protein engineering. These novel building blocks, not found in the canonical set of twenty proteinogenic amino acids, offer a diverse chemical toolbox to modulate the pharmacological properties of peptides and small molecules. Among these, this compound stands out as a particularly useful scaffold, combining the aromaticity of phenylalanine with a reactive and basic aminomethyl group. This unique structure allows it to serve as a mimic for basic amino acids like lysine or ornithine while retaining a rigid phenyl ring, a feature that has been exploited in the design of enzyme inhibitors and other bioactive molecules. This guide will explore the discovery, synthesis, and key applications of this important research compound.
Historical Context and Discovery
While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of unnatural amino acids in peptide chemistry. Early work in the latter half of the 20th century focused on modifying natural amino acids to enhance the therapeutic potential of peptides, aiming to improve their stability against proteolytic degradation, increase receptor affinity, and fine-tune their pharmacokinetic profiles.
Key synthetic methodologies that paved the way for the creation of this compound and its derivatives were reported in the early 1990s. A notable publication by Liu Keliang, He Binglin, and Xiao Shaobo in 1990 described the synthesis of N-substituted 4-(aminomethyl)phenylalanines, indicating that the parent compound was known to the scientific community at that time[1]. A subsequent paper by G. E. Stokker, W. F. Hoffman, and C. F. Homnick in 1993 detailed a "simple and inexpensive synthesis" of 4-(aminomethyl)-L-phenylalanine, suggesting that earlier, more cumbersome methods existed[2]. These publications highlight a period of active research into novel amino acid structures for incorporation into peptidomimetics. The primary motivation for its synthesis was likely to create a versatile building block for solid-phase peptide synthesis, enabling the introduction of a basic side chain with an aromatic character for structure-activity relationship (SAR) studies in drug discovery.
Synthesis and Chemical Properties
The synthesis of this compound has evolved to more efficient and scalable routes. A widely recognized and practical approach is the three-step synthesis reported by Stokker et al. This method provides a reliable pathway for producing the L-enantiomer, which is crucial for its application in biologically active peptides.
A Practical Three-Step Synthesis of L-4-(Aminomethyl)phenylalanine
The following protocol is an adaptation of the method described by Stokker et al. (1993), which offers a robust and scalable synthesis.
Experimental Protocol:
Step 1: Synthesis of N-Boc-4-formyl-L-phenylalanine methyl ester
-
To a solution of N-Boc-4-iodo-L-phenylalanine methyl ester in an appropriate solvent (e.g., DMF), add a palladium catalyst such as Pd(PPh₃)₄.
-
Pressurize the reaction vessel with carbon monoxide (balloon pressure is often sufficient).
-
Introduce a reducing agent, for example, tributyltin hydride, to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a suitable reagent and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-4-formyl-L-phenylalanine methyl ester.
Step 2: Oximation of the Aldehyde
-
Dissolve the aldehyde from Step 1 in a mixture of ethanol and a weak base (e.g., triethylamine).
-
Add hydroxylamine hydrochloride and stir the mixture at room temperature.
-
Monitor the reaction for the formation of the oxime.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting oxime.
Step 3: Reduction of the Oxime to the Amine
-
Dissolve the oxime in a suitable solvent system, such as a mixture of ethanol and aqueous acetic acid.
-
Add a hydrogenation catalyst, for instance, 10% Palladium on carbon.
-
Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas) at room temperature.
-
After the reaction is complete, filter off the catalyst and remove the solvent to obtain 4-(Aminomethyl)-L-phenylalanine.
Causality Behind Experimental Choices:
-
The use of a palladium-catalyzed carbonylation-reduction sequence in Step 1 provides a high-yield and functional group-tolerant method for introducing the formyl group.
-
The oximation in Step 2 is a classic and efficient method for converting aldehydes to a stable intermediate that can be readily reduced to the primary amine.
-
The catalytic hydrogenation in Step 3 is a clean and effective method for the reduction of the oxime to the desired aminomethyl group, with the chosen solvent system being critical for the reaction's success.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | Exists as L- and D-enantiomers |
| Solubility | Soluble in water and polar organic solvents |
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound have made it a valuable tool in various areas of drug discovery and chemical biology. Its incorporation into peptides and small molecules can significantly influence their biological activity, stability, and selectivity.[][4][5][6][7]
A Building Block for Peptide Synthesis and Peptidomimetics
This compound is frequently used in solid-phase peptide synthesis (SPPS) to introduce a basic, yet sterically constrained, side chain.[1] The aminomethyl group can be readily protected with standard protecting groups like Boc or Fmoc, making it compatible with conventional peptide synthesis strategies.
Diagram of this compound in Peptide Synthesis:
Caption: Workflow for incorporating this compound into peptides via SPPS.
The incorporation of this unnatural amino acid can:
-
Enhance Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulate Receptor Binding: The position and charge of the aminomethyl group can be optimized to improve interactions with the target receptor.
-
Serve as an Anchor for Conjugation: The primary amine of the side chain provides a convenient handle for attaching other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs.
Role in Enzyme Inhibition
The design of enzyme inhibitors is a cornerstone of drug development. This compound and its derivatives have been explored as components of inhibitors for various enzyme classes, particularly proteases. The rationale behind its use lies in its ability to mimic the side chains of basic amino acids like lysine and arginine, which are often recognized by the S1 pocket of many proteases.
While specific kinetic data for this compound as a standalone inhibitor is not extensively published, its utility is evident in its incorporation into larger inhibitor scaffolds. For instance, the closely related 4-aminophenylalanine has been used to design potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes. The aminomethyl group of this compound can engage in key hydrogen bonding and electrostatic interactions within the enzyme's active site.
Conceptual Diagram of Enzyme Inhibition:
Caption: Competitive inhibition mechanism with this compound.
Interaction with Phenylalanine Hydroxylase: A Point of Investigation
Given its structural similarity to phenylalanine, a critical question is whether this compound interacts with Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. A deficiency in PAH leads to the metabolic disorder phenylketonuria (PKU).[8] The activity of PAH is allosterically regulated by its substrate, phenylalanine.[9]
Currently, there is a lack of direct published evidence demonstrating that this compound acts as either a significant inhibitor or activator of PAH. However, the study of how various phenylalanine analogs modulate PAH activity is an active area of research. It is plausible that the aminomethyl substitution could interfere with the precise conformational changes required for substrate binding and allosteric activation of the enzyme. Further research, including in vitro enzyme kinetic assays, would be necessary to elucidate the specific interaction, if any, between this compound and PAH. Such studies would be valuable for understanding the potential for off-target effects if this amino acid is used in systemically administered drugs.
Diagram of the Phenylalanine Hydroxylase Pathway:
Caption: The metabolic pathway of Phenylalanine Hydroxylase and the potential point of interaction for this compound.
Future Directions and Conclusion
This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the unique combination of an aromatic ring with a basic aminomethyl group have facilitated its use in the construction of novel peptides and peptidomimetics with enhanced pharmacological properties. While its historical origins are somewhat diffuse, its practical application is well-documented in the context of modern drug discovery.
Future research will likely focus on several key areas:
-
Systematic SAR Studies: The continued incorporation of this compound into libraries of bioactive compounds will help to further delineate its role in modulating protein-protein interactions and enzyme activity.
-
Elucidation of Off-Target Effects: A more thorough investigation of its interaction with key metabolic enzymes, such as Phenylalanine Hydroxylase, is warranted to ensure the safety and specificity of drugs containing this moiety.
-
Development of Novel Applications: Its use as a linker for bioconjugation and in the design of chemical probes for studying biological systems represents a promising avenue for future exploration.
References
-
Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(17), 4751-4752. [Link]
-
Liu Keliang, He Binglin, & Xiao Shaobo. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. [Link]
-
JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved January 14, 2026, from [Link]
-
Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB life, 65(4), 341–349. [Link]
-
Kobe, B., Jennings, I. G., & Cotton, R. G. (1998). Allosteric regulation of phenylalanine hydroxylase. The international journal of biochemistry & cell biology, 30(10), 1079–1083. [Link]
-
Gersting, S. W., Staudigl, M., Truger, M. S., Messing, D. D., Danecka, M. K., Sommerhoff, C. P., ... & Muntau, A. C. (2013). Activation of phenylalanine hydroxylase induces positive cooperativity toward the natural cofactor. Journal of Biological Chemistry, 288(45), 32316-32326. [Link]
-
Wikipedia contributors. (2023, December 29). Phenylalanine hydroxylase. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
MedlinePlus. (2023, April 25). PAH gene. Retrieved January 14, 2026, from [Link]
-
Bush, K. (1989). Evaluation of enzyme inhibition data in screening for new drugs. Journal of antibiotics, 42(12), 1681-1692. [Link]
-
Chemistry LibreTexts. (2025, January 20). 10: Enzyme Kinetics. Retrieved January 14, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Blau, N., van Spronsen, F. J., & Levy, H. L. (2010). Phenylketonuria. The Lancet, 376(9750), 1417-1427. [Link]
Sources
- 1. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 5. jpt.com [jpt.com]
- 6. Unnatural Amino Acids - Enamine [enamine.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PAH gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 4-(Aminomethyl)phenylalanine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and diverse biological activity is perpetual. 4-(Aminomethyl)phenylalanine, a non-proteinogenic amino acid, has emerged as a compelling starting point for the development of a wide array of therapeutic agents. Its unique architecture, featuring a phenylalanine core appended with a reactive aminomethyl group, provides a versatile platform for the synthesis of derivatives and analogs with applications spanning oncology, metabolic disorders, and neuroscience.[1] This guide provides an in-depth exploration of the medicinal chemistry, pharmacological significance, and key experimental methodologies associated with this compound derivatives, tailored for researchers and drug development professionals.
The core structure combines the aromaticity and chirality of phenylalanine with the basicity and nucleophilicity of the aminomethyl side chain. This duality allows for the modulation of physicochemical properties such as hydrophilicity, basicity, and conformational flexibility, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[2] The aminomethyl group, in particular, serves as a key handle for a variety of chemical modifications, enabling the introduction of diverse functionalities to probe structure-activity relationships (SAR) and optimize biological activity.[1]
Medicinal Chemistry and Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of this compound derivatives is a cornerstone of their exploration as therapeutic agents. A variety of synthetic routes have been developed to access the core scaffold and its analogs, with the choice of strategy often dictated by the desired stereochemistry and the nature of the substituents.
A common and efficient method for the large-scale preparation of 4-(aminomethyl)-L-phenylalanine involves an acid-catalyzed nuclear amidoalkylation of L-phenylalanine. This is followed by acid hydrolysis to yield the desired product as a dihydrochloride salt, with a high degree of chiral purity.[3]
General Synthetic Scheme for N-Substituted this compound Derivatives
A versatile approach to introduce diversity at the aminomethyl position involves the reaction of a dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester. Subsequent hydrolysis and protection of the alpha-amino group (e.g., with a Boc group) yield derivatives that can be readily utilized in solid-phase peptide synthesis.[1]
Caption: General synthetic workflow for N-substituted derivatives.
Experimental Protocol: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine
This protocol outlines a representative synthesis of a key intermediate used in the preparation of various derivatives.
Step 1: Amidoalkylation of L-Phenylalanine
-
Add L-phenylalanine (0.36 mol) in portions to concentrated sulfuric acid (200 mL) while maintaining the temperature between 20-25°C.[3]
-
Add N-(Hydroxymethyl)trichloroacetamide (0.394 mol) in portions, again maintaining the temperature at 20-25°C.[3]
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
Step 2: Hydrolysis to 4-(Aminomethyl)-L-phenylalanine Dihydrochloride
-
Suspend the crude product from Step 1 in 6N hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude dihydrochloride salt.
-
Recrystallize the crude product from ethanol/water to yield pure 4-(Aminomethyl)-L-phenylalanine dihydrochloride.[3]
Step 3: Boc Protection of the α-Amino Group
-
Dissolve 4-(Aminomethyl)-L-phenylalanine dihydrochloride in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate or triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-(aminomethyl)-L-phenylalanine.
Pharmacological Significance and Therapeutic Applications
The structural features of this compound and its derivatives have led to their investigation in a variety of therapeutic areas.
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents. For instance, novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety have demonstrated potent cytotoxic activity against A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with some compounds exhibiting low micromolar IC₅₀ values.[4] These compounds also showed moderate inhibitory activity against the epidermal growth factor receptor (EGFR).[4] The mechanism of action for many of these derivatives is believed to involve the induction of apoptosis and the inhibition of angiogenesis.[5]
Table 1: Anticancer Activity of Selected Phenylalanine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4d | A549 | 3.317 ± 0.142 | [4] |
| 4e | A549 | 4.648 ± 0.199 | [4] |
| 4d | MCF-7 | Not specified | [4] |
| 4e | MCF-7 | Not specified | [4] |
| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [6] |
| MMZ-140C | HT-29 (Colorectal) | 11.55 | [6] |
Note: The data presented is for illustrative purposes and is derived from different studies on related phenylalanine derivatives.
Enzyme Inhibition
The versatile structure of this compound makes it an attractive scaffold for the design of enzyme inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[7] Several studies have explored the potential of this compound analogs as DPP-4 inhibitors. For example, β-amino esters and amides fused with a 6-(hydroxymethyl)pyrazolopyrimidine moiety have shown potent DPP-4 inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7] The aminomethyl group can play a crucial role in binding to the S2 subsite of the DPP-4 enzyme.
Table 2: DPP-4 Inhibitory Activity of Selected Phenylalanine Analogs
| Compound Class | Representative IC₅₀ (nM) | Reference |
| β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines | 21.4 - 59.8 | [7] |
| 5-Aminomethyl-pyridines | 10 | [8] |
Note: The data presented is for illustrative purposes and is derived from studies on related aminomethyl-containing structures.
Peptide Synthesis and Drug Development
Protected forms of this compound, such as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, are valuable building blocks in solid-phase peptide synthesis (SPPS).[9][10] The incorporation of this non-proteinogenic amino acid can introduce unique structural constraints and functionalities into peptides, leading to enhanced biological activity, stability, and receptor selectivity.[11] For example, its use in peptide-based drugs can lead to improved therapeutic efficacy in areas like oncology and immunology.[12]
Key Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
The incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine into a peptide sequence follows the standard Fmoc-SPPS protocol. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the side-chain amine, is crucial for selective deprotection and chain elongation.[9]
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[13]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling:
-
Pre-activate Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[13]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the aminomethyl side chain.[12]
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.
-
Substitution on the Aminomethyl Group: The nature of the substituents on the aminomethyl nitrogen can significantly impact activity. For example, in the context of DPP-4 inhibitors, the aminomethyl group can interact with key residues in the enzyme's active site, and modifications can fine-tune this interaction.[14]
-
Aromatic Ring Substitution: Substitution on the phenyl ring can influence electronic properties and steric interactions. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the aminomethyl group and affect binding to target proteins.
-
Stereochemistry: The stereochemistry at the α-carbon is often crucial for biological activity. In many cases, the L-enantiomer is preferred for interactions with biological targets, but the D-enantiomer can also exhibit interesting properties, such as increased metabolic stability.
Conclusion and Future Directions
This compound and its derivatives represent a rich and versatile chemical space for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the ability to introduce a wide range of chemical diversity, makes it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this remarkable scaffold holds great promise for the development of innovative medicines to address unmet medical needs.
References
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A Simple and Inexpensive Synthesis of 4-(Aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(18), 5015–5016.
- Şenol, İ. M., Sağlık Özkan, B. N., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Molecular Diversity.
- Vieweg, H., & Wagner, G. (1983). [Synthesis of N alpha-(4-methylbenzoyl)-4-amidinophenyl-alaninamides and -Esters]. Pharmazie, 38(3), 170-171.
- Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 116-120.
- Al-Hourani, B. J., et al. (2018). Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives. Medicinal Chemistry, 14(5), 518-528.
- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1136.
- Sharma, S., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 64(14), 9875-9923.
- Singh, P., et al. (2018).
- Semenyuta, I., et al. (2020). Structure-activity relationship (SAR)
- Ökten, S., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(19), 6649.
- El-Sayed, M. A. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Chen, J., et al. (2013). Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties. Computational and Mathematical Methods in Medicine, 2013, 798743.
- Popowycz, F., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 423-427.
- Ebright, R. H., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PLoS ONE, 16(5), e0251069.
- Adams, H., Bawa, R. A., & Jones, S. (2007). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
- Zielińska-Pisklak, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(13), 10795.
-
LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
- Chung, C., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 28(31), 6438-6455.
- Li, X., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6543.
- Giraud, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(6), 984-1003.
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for breast cancer and normal cell lines after 24 h, 48 h.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values after CGA treatment of breast cancer cell lines included in the study. Retrieved from [Link]
-
ResearchGate. (n.d.). DPP-4 inhibitory activity (IC 50 ; nM) of the new target compounds a. Retrieved from [Link]
-
ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach. Retrieved from [Link]
Sources
- 1. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)phenylalanine
Abstract
4-(Aminomethyl)phenylalanine is a non-canonical amino acid of significant interest in peptide synthesis and pharmaceutical development.[1] Its unique structure, featuring an aminomethyl group on the phenyl ring, offers a versatile scaffold for creating novel peptide-based drugs, enzyme inhibitors, and other bioactive molecules.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive overview of these characteristics, detailed experimental protocols for their assessment, and practical recommendations for handling and storage.
Core Physicochemical Properties
The behavior of this compound in solution is governed by its molecular structure. It possesses three key ionizable groups: the α-carboxylic acid, the α-amino group, and the aminomethyl group on the phenyl ring. The interplay of these groups dictates the molecule's net charge at a given pH, which in turn profoundly influences its solubility and stability.
Table 1: Key Physicochemical Properties of 4-(Aminomethyl)-L-phenylalanine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| Appearance | Off-white to pale yellow solid | [1][3] |
| IUPAC Name | (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | [3] |
| CAS Number | 150338-20-8 | [1] |
Solubility Profile: A Comprehensive Assessment
Aqueous solubility is a critical determinant of a compound's utility in biological assays and its potential for formulation as a therapeutic. The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.
Theoretical Considerations
-
At Low pH (e.g., pH < 2): All three functional groups (α-carboxylic acid, α-amino, and aminomethyl) will be protonated. The molecule will carry a net positive charge, which is expected to enhance its solubility in aqueous media.
-
At Mid-range pH (Isoelectric Point): The molecule will exist predominantly as a zwitterion, with a protonated α-amino and aminomethyl group and a deprotonated α-carboxylic acid. Solubility is often at its minimum at or near the isoelectric point.
-
At High pH (e.g., pH > 10): The α-amino and aminomethyl groups will be deprotonated, while the carboxylic acid will remain deprotonated. The molecule will carry a net negative charge, which should also favor aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for drug development. The following protocol outlines a robust method for its determination.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
Filtration units (e.g., 0.22 µm PVDF syringe filters)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing each of the selected buffers. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker. Equilibrate at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[4]
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[4] A standard calibration curve must be prepared to ensure accurate quantification.
Self-Validation Check: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain consistent across the later time points.
Data Visualization: Solubility Workflow
The following diagram illustrates the workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is critical for defining its shelf-life, appropriate storage conditions, and potential liabilities in formulation.[5] Forced degradation studies are employed to intentionally stress the molecule and identify potential degradation pathways.[6][7]
Factors Influencing Stability
-
pH: Hydrolysis of the peptide-like amide bond is not a concern, but extreme pH can catalyze other reactions. The primary amino groups are susceptible to various reactions.
-
Oxidation: The aminomethyl group and the aromatic ring can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species or trace metals.[7][8]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.[8]
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.[8]
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify the most relevant degradation pathways and to develop stability-indicating analytical methods.[9]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity light source (ICH Q1B compliant)
-
Temperature-controlled ovens
-
HPLC-UV and/or HPLC-MS system
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Stress: Incubate a solution at 80°C for 48 hours.[4] Also, expose the solid powder to the same conditions.
-
Photostability: Expose a solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from any new peaks).
-
Peak purity analysis using a photodiode array (PDA) detector and identification of major degradants using mass spectrometry (MS) is highly recommended.[6]
-
Self-Validation Check: The goal is to achieve a target degradation of 10-20%.[8] If degradation is too rapid or too slow, the stress conditions (temperature, time) should be adjusted accordingly. This ensures that the degradation products formed are relevant and not artifacts of overly harsh conditions.
Data Visualization: Forced Degradation Workflow
This diagram outlines the process for conducting a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Practical Recommendations for Handling and Storage
Based on the general properties of amino acids and related compounds, the following best practices are recommended for ensuring the integrity of this compound.
-
Storage of Solid Material: The solid compound should be stored in a tightly sealed container at refrigerated temperatures (0-8°C) to minimize thermal degradation.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and protected from light is advisable.
-
Preparation of Stock Solutions: For aqueous stock solutions, use a buffer system that provides optimal solubility and stability, as determined by the studies outlined above. If using organic solvents like DMSO for initial stock solutions, ensure they are high-purity and anhydrous.
-
Storage of Solutions: Aqueous solutions are generally more prone to degradation than solids. It is recommended to prepare fresh solutions for experiments. If storage is necessary, filter-sterilize the solution and store in small aliquots at -20°C or -80°C to prevent microbial growth and repeated freeze-thaw cycles.
Conclusion
This compound is a valuable building block in modern chemical and pharmaceutical research. A systematic evaluation of its solubility and stability, as detailed in this guide, is not merely a preliminary step but a foundational requirement for its successful application. By employing robust experimental protocols and understanding the underlying chemical principles, researchers can ensure data integrity, streamline development efforts, and unlock the full potential of this versatile molecule.
References
-
Forced Degradation Studies: Why, What & How. BioPharmaSpec. [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
4-(Aminomethyl)-L-phenylalanine | AMERICAN ELEMENTS ®. American Elements. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Susceptible amino acids to chemical degradation. ResearchGate. [Link]
-
4-Aminophenylalanine | C9H12N2O2 | CID 151001. PubChem. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. U.S. Food and Drug Administration. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
Spectroscopic Blueprint of 4-(Aminomethyl)phenylalanine: A Technical Guide for Researchers
Introduction
4-(Aminomethyl)phenylalanine is a non-proteinogenic amino acid that is gaining significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a reactive primary amine on the phenyl ring in addition to the alpha-amino acid functionality, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical interpretations and actionable experimental protocols.
Molecular Structure and Properties
Before delving into the spectroscopic analysis, it is essential to understand the fundamental structure of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid |
The molecule exists as a zwitterion under physiological conditions, with a protonated alpha-amino group and a deprotonated carboxylic acid group. The additional aminomethyl group on the phenyl ring can also be protonated depending on the pH of the environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
Experimental Protocol: NMR Sample Preparation and Acquisition
Given the zwitterionic nature of amino acids, selecting an appropriate solvent is critical for acquiring high-quality NMR spectra. While some amino acids have limited solubility in common deuterated organic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), deuterium oxide (D₂O) is often the solvent of choice.[1] The presence of exchangeable protons (from -NH₂ and -COOH groups) can lead to broad signals or their disappearance in D₂O. The use of DMSO-d₆ can sometimes be advantageous for observing these exchangeable protons.[2]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.
Caption: General workflow for NMR analysis.
¹H NMR Spectral Data (Predicted)
The following table outlines the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift databases and computational models.[3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-α | 3.9 - 4.1 | Triplet | 1H |
| H-β | 3.0 - 3.3 | Multiplet | 2H |
| Phenyl (H-2, H-6) | 7.2 - 7.4 | Doublet | 2H |
| Phenyl (H-3, H-5) | 7.1 - 7.3 | Doublet | 2H |
| -CH₂-NH₂ | 3.8 - 4.0 | Singlet | 2H |
Interpretation:
-
The α-proton is expected to appear as a triplet due to coupling with the two β-protons.
-
The β-protons will likely present as a multiplet due to coupling with the α-proton and potential diastereotopicity.
-
The aromatic protons will show a characteristic AA'BB' system, appearing as two doublets.
-
The aminomethyl protons are predicted to be a singlet, as they are not adjacent to any other protons.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are summarized below, providing a carbon fingerprint of the molecule.[5][6]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 175 - 180 |
| C-α | 55 - 60 |
| C-β | 35 - 40 |
| C-1 (ipso) | 135 - 140 |
| C-2, C-6 | 130 - 135 |
| C-3, C-5 | 115 - 120 |
| C-4 (ipso) | 140 - 145 |
| -CH₂-NH₂ | 40 - 45 |
Interpretation:
-
The carboxyl carbon is the most deshielded, appearing at the downfield end of the spectrum.
-
The α- and β-carbons of the amino acid backbone have characteristic shifts.
-
The aromatic carbons can be distinguished based on their substitution pattern and electronic environment.
-
The aminomethyl carbon will have a distinct chemical shift in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
For amino acids, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and preserve the molecular ion.[7][8]
Step-by-Step Protocol:
-
Sample Preparation (ESI): Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Ionization: Introduce the sample solution into the ESI source of the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Caption: General workflow for ESI-MS analysis.
Mass Spectral Data (Predicted)
The expected mass spectral data for this compound is as follows:
| Ion | Predicted m/z |
| [M+H]⁺ | 195.11 |
| [M+Na]⁺ | 217.09 |
Predicted Fragmentation Pattern:
In tandem MS (MS/MS) experiments, the protonated molecule ([M+H]⁺ at m/z 195.11) is expected to undergo characteristic fragmentation. The most common fragmentation pathways for amino acids involve the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and ammonia (NH₃).[9]
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z 177.10
-
Loss of HCOOH: [M+H - HCOOH]⁺ at m/z 149.10
-
Decarboxylation: [M+H - CO₂]⁺ at m/z 151.12
-
Loss of the aminomethyl group: A significant fragment corresponding to the loss of the -CH₂NH₂ group would result in an ion at m/z 165.08, which corresponds to the protonated phenylalanine.
-
Benzylic cleavage: Cleavage of the bond between the β-carbon and the phenyl ring would yield a fragment corresponding to the aminomethylbenzyl cation at m/z 106.06.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
For solid samples like amino acids, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[10][11][12][13][14]
Step-by-Step Protocol:
-
Sample Grinding: Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Caption: General workflow for FTIR analysis using the KBr pellet method.
IR Spectral Data (Predicted)
The predicted characteristic IR absorption bands for this compound are listed below.[15][16]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration |
| N-H (Amine/Ammonium) | 3200 - 3500 (broad) | Stretching vibrations |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration |
| C=O (Carboxylate) | 1550 - 1610 | Asymmetric stretching |
| N-H (Amine/Ammonium) | 1500 - 1650 | Bending vibrations |
| C=C (Aromatic) | 1450 - 1600 | Ring stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching vibration |
| C-N (Amine) | 1020 - 1250 | Stretching vibration |
Interpretation:
-
The broad absorption in the 2500-3500 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations of the zwitterionic form.
-
The presence of both a C=O stretch for the carboxylic acid and a C=O stretch for the carboxylate may be observed, depending on the solid-state structure.
-
The N-H bending vibrations further confirm the presence of the amino groups.
-
The aromatic C=C stretching bands provide evidence for the phenyl ring.
Conclusion
The spectroscopic analysis of this compound by NMR, MS, and IR provides a comprehensive structural characterization of this important non-proteinogenic amino acid. The predicted spectral data and outlined experimental protocols in this guide offer a solid foundation for researchers to identify and characterize this molecule with a high degree of confidence. As the use of this compound in drug discovery and materials science continues to grow, a thorough understanding of its spectroscopic properties will be increasingly vital for the successful development of novel and impactful applications.
References
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.). The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]
-
What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. (2026, January 5). Kintek Press. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Which solvents I should use for taking NMR of amino acid? (2017, April 5). ResearchGate. Retrieved from [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (n.d.). MDPI. Retrieved from [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. (n.d.). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. (2018, January 10). The Journal of Chemical Physics | AIP Publishing. Retrieved from [Link]
-
Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]
-
Web-based application for in silico fragmentation - MS tools. (n.d.). EPFL. Retrieved from [Link]
-
Predict and Identify MS Fragments with Software (Webinar and Demo). (2021, October 5). YouTube. Retrieved from [Link]
-
How to Predict the Number of Signals in a 1H NMR (O Chem). (2021, October 4). YouTube. Retrieved from [Link]
-
IR Spectrum Prediction Service - AIDD Platform. (n.d.). CD ComputaBio. Retrieved from [Link]
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. (2020, August 24). Journal Article | PNNL. Retrieved from [Link]
-
Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved from [Link]
-
predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. Retrieved from [Link]
-
Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Expanding the Utility of 4-Cyano-L-Phenylalanine as a Vibrational Reporter of Protein Environments. (n.d.). AWS. Retrieved from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
Spectra Prediction. (n.d.). CFM-ID. Retrieved from [Link]
-
Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
Predict 1H NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]
-
Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase. (n.d.). Retrieved from [Link]
-
IR spectra prediction. (n.d.). Cheminfo.org. Retrieved from [Link]
-
IR spectrum predictor software : r/OrganicChemistry. (2023, March 7). Reddit. Retrieved from [Link]
-
Zwitterionic Amino-Acid-Derived Polyacrylamides with a Betaine Twist – Synthesis and Characterization. (2024, September 23). EPub Bayreuth. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) for Reveal of the chiral recognition for alanine and leucine in an L- phenylalanine-b. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Molecular Structure Prediction Using Infrared Spectra. (2017, December 15). CS229. Retrieved from [Link]
-
ESI signal intensities for deprotonated molecules [M−H] − of alanine,... (n.d.). ResearchGate. Retrieved from [Link]
-
Organic acids and derivatives. (2017, October 20). MassBank. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 12. kinteksolution.com [kinteksolution.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. shimadzu.com [shimadzu.com]
- 15. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 16. Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of 4-(Aminomethyl)phenylalanine in Peptide and Drug Discovery
An In-Depth Technical Guide to 4-(Aminomethyl)phenylalanine for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a non-canonical amino acid of significant interest in modern medicinal chemistry. We will delve into sourcing this critical building block, verifying its quality, and effectively incorporating it into synthetic peptides, grounded in field-proven insights and established scientific principles.
This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by an aminomethyl group (-CH₂NH₂) attached to the para position of the phenyl ring. This seemingly subtle modification introduces a primary amine on the side chain, transforming the residue from a simple hydrophobic, aromatic building block into a versatile tool for chemical biologists and drug developers.
The introduction of this side-chain amine provides a reactive handle that is orthogonal to the standard N-α-amine and C-terminal carboxyl groups used in peptide synthesis. This allows for a variety of post-synthetic modifications, including:
-
Bioconjugation: Attaching payloads such as fluorescent dyes, toxins for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) to improve pharmacokinetic profiles.
-
Peptide Stapling and Cyclization: Forming lactam bridges with acidic residues (e.g., Asp or Glu) to constrain peptide conformation, often leading to increased stability, binding affinity, and cell permeability.
-
Modulation of Physicochemical Properties: The basic amine can be protonated at physiological pH, introducing a positive charge that can alter solubility and interaction with biological targets.
These capabilities make this compound a valuable asset for designing peptides and peptidomimetics with enhanced therapeutic properties, moving beyond the limitations of the 20 canonical amino acids.[1][2]
Sourcing and Selecting Commercial this compound
The successful synthesis of a modified peptide begins with high-quality starting materials. Several reputable suppliers offer this compound in various forms, primarily differing in their stereochemistry (L- or D-enantiomers) and the protecting groups used for solid-phase peptide synthesis (SPPS).
Key Commercial Forms and Derivatives
The most common derivatives available are protected for use in Fmoc-based SPPS, the predominant methodology in modern peptide synthesis.[3] The key challenge is the presence of two amine groups (the α-amine and the side-chain amine) that must be differentiated.
-
Fmoc-L-Phe(4-CH₂NHBoc)-OH: This is the most common and versatile derivative for Fmoc SPPS.
-
The Fmoc group protects the α-amine and is removed at each cycle with a mild base (e.g., piperidine).
-
The Boc group protects the side-chain amine and is stable to the basic conditions of Fmoc removal but is cleaved under the final, strongly acidic conditions used to release the peptide from the resin. This orthogonality is critical for successful synthesis.[3][4]
-
-
Boc-L-Phe(4-CH₂NHFmoc)-OH: This derivative is used in specialized applications where the side chain needs to be deprotected on-resin while the N-terminus remains Boc-protected, for example, in the synthesis of branched peptides.
Comparative Supplier Overview
Selecting a supplier requires careful consideration of purity, available analytical data, cost, and scale. The following table summarizes offerings from prominent commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) before purchase.
| Supplier | Product Name Example | CAS No. | Purity Specification | Available Forms |
| Chem-Impex | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3 | ≥ 98% (HPLC) | L- and D-enantiomers; various Boc/Fmoc combinations.[5][6] |
| Sigma-Aldrich | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3 | ≥ 98% | L-enantiomer.[7] |
| BOC Sciences | 4-(Aminomethyl)-L-phenylalanine | 150338-20-8 | ≥ 98% (HPLC, Chiral purity) | Unprotected, Boc-protected.[8] |
| Anaspec | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3 | ≥ 95% (HPLC) | L-enantiomer.[4] |
| Santa Cruz Biotech | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3 | Research Grade | L-enantiomer.[9] |
| US Biological | 4-(Aminomethyl)-L-phenylalanine | 150338-20-8 | Highly Purified | L-enantiomer.[10] |
Incoming Quality Control: A Self-Validating System
Trust in the starting material is paramount. While suppliers provide a CoA, independent verification is a cornerstone of good laboratory practice, ensuring that the material meets the requirements for a successful and reproducible synthesis.
Workflow for Incoming Material Verification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 7. reddit.com [reddit.com]
- 8. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Strategic Incorporation of 4-(Aminomethyl)phenylalanine into Peptides for Advanced Drug Development and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
The synthesis of peptides with functions tailored for therapeutic or diagnostic applications frequently necessitates the incorporation of non-canonical amino acids.[1] These unique building blocks can dramatically alter a peptide's pharmacological profile, enhancing properties such as receptor binding affinity, conformational stability, and resistance to enzymatic degradation.[2][3] 4-(Aminomethyl)phenylalanine (Amf) is a particularly valuable synthetic amino acid that introduces a primary amine on a flexible linker attached to the phenyl ring.
This functional handle serves two primary strategic purposes:
-
Enhanced Enzymatic Stability : The use of the D-enantiomer, 4-Aminomethyl-D-phenylalanine, provides significant resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.[4][5]
-
Versatile Bioconjugation Site : The side-chain aminomethyl group provides a nucleophilic site for post-synthetic modification.[2][4] This allows for the covalent attachment of various moieties, including fluorophores for imaging, polyethylene glycol (PEG) to improve pharmacokinetics, or cytotoxic drugs to create peptide-drug conjugates for targeted cancer therapy.[1][4]
This document provides a detailed guide to the chemical principles and step-by-step protocols for successfully incorporating this compound into peptide sequences using modern solid-phase peptide synthesis (SPPS).
The Chemistry of this compound: An Orthogonal Protection Strategy
The structure of this compound presents a unique synthetic challenge: the presence of two primary amines—the α-amino group required for peptide bond formation and the side-chain amino group. To achieve selective peptide chain elongation, these two groups must be protected orthogonally.[6][7][8] An orthogonal protecting group strategy ensures that one group can be removed under conditions that leave the other intact.[7]
The most robust and widely adopted method for SPPS is the Fmoc/tBu strategy.[6][7]
-
α-Amino Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amine. It is stable to acid but readily cleaved by a mild base, typically a solution of piperidine in DMF.[2][9]
-
Side-Chain Protection : The tert-butyloxycarbonyl (Boc) group is used to protect the side-chain aminomethyl group. The Boc group is stable to the basic conditions used for Fmoc removal but is easily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[4][5]
Therefore, the commercially available building block of choice is Fmoc-4-(Boc-aminomethyl)-phenylalanine , available in both L- and D-configurations.[4][10] This orthogonal scheme allows for the selective deprotection of the α-amino group at each cycle of synthesis without affecting the side-chain protection.[4]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocols
Protocol 1: Automated SPPS of a Peptide Containing 4-(Aminomethyl)-D-phenylalanine
This protocol describes the synthesis of a hypothetical 10-mer peptide (e.g., Tyr-Ala-Gly-Phe-D-Amf-Leu-Ser-Pro-Lys-Arg-NH2) on a 0.1 mmol scale using an automated peptide synthesizer.
Materials and Reagents:
-
Rink Amide MBHA resin (for C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-D-4-(Boc-aminomethyl)-phenylalanine)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)
-
Diethylether (cold)
Procedure:
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in the synthesizer reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine/DMF solution to the resin and react for 3 minutes.
-
Drain and repeat the piperidine treatment for 7-10 minutes. [9] * Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid (Fmoc-Arg(Pbf)-OH) by dissolving 4 equivalents (0.4 mmol) of the amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
-
Iterative Cycles:
-
Wash the resin with DMF (5x).
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence (Lys(Boc), Pro, Ser(tBu), Leu, D-Amf(Boc), Phe, Gly, Ala, Tyr(tBu)).
-
Note on coupling Fmoc-D-4-(Boc-aminomethyl)-phenylalanine: Due to potential steric hindrance, it is recommended to perform a "double coupling" for this residue. After the initial 45-minute coupling and washing, repeat the coupling step with a fresh solution of activated amino acid to ensure high efficiency. [11]
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin extensively with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group from the D-Amf residue. [11] * Filter the resin and collect the TFA filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Post-Synthetic Labeling of the Side-Chain Amine
This protocol outlines the labeling of the purified peptide from Protocol 1 with a fluorescent dye, such as Fluorescein Isothiocyanate (FITC).
Materials and Reagents:
-
Purified, lyophilized peptide containing a free aminomethyl side chain.
-
Fluorescein Isothiocyanate (FITC)
-
Solvent: Anhydrous DMF or DMSO
-
Base: DIPEA
-
Purification: RP-HPLC system
Procedure:
-
Dissolution: Dissolve the purified peptide in DMF to a concentration of ~5 mg/mL.
-
Reaction Setup:
-
Add DIPEA to the peptide solution to adjust the pH to ~8-9 (basic conditions are required for the amine to be nucleophilic).
-
In a separate microfuge tube, dissolve a 1.5-fold molar excess of FITC in a minimal amount of DMF.
-
-
Labeling Reaction:
-
Add the FITC solution to the peptide solution dropwise while stirring.
-
Protect the reaction from light and allow it to proceed at room temperature for 4-6 hours or overnight.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris).
-
Dilute the reaction mixture with 0.1% TFA in water.
-
Purify the labeled peptide from unreacted dye and unlabeled peptide using preparative RP-HPLC.
-
-
Analysis: Confirm the identity and purity of the labeled peptide by analytical RP-HPLC and Mass Spectrometry (the mass should increase by the molecular weight of the FITC molecule). [11]
Data Summary and Characterization
All synthesized peptides must be rigorously characterized to confirm identity, purity, and quantity.
| Parameter | Typical Value/Method | Rationale |
| Purification | Preparative RP-HPLC (C18 column) | Separates the desired full-length peptide from truncated sequences and impurities from the cleavage process. [11] |
| Identity Confirmation | ESI-MS or MALDI-TOF | Confirms that the experimental molecular weight matches the theoretical calculated mass of the peptide sequence. [11] |
| Purity Analysis | Analytical RP-HPLC | Quantifies the purity of the final product, typically aiming for >95% or >98% for biological assays. [11] |
| Overall Yield | ~15-40% | Varies significantly based on peptide length, sequence complexity, and coupling efficiencies. |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling of Amf: If a Kaiser test is positive after the first coupling of Fmoc-4-(Boc-aminomethyl)-phenylalanine, it indicates incomplete reaction. As noted in the protocol, immediately perform a second coupling. Using a more potent coupling reagent like HATU can also improve efficiency for sterically hindered residues. [11]* Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. [9]It is most common with sequences containing Proline or Glycine. To mitigate this, use HOBt/DIC for coupling the first two amino acids and ensure the subsequent Fmoc deprotection is not unnecessarily prolonged.
-
Side Reactions During Cleavage: The scavengers in the cleavage cocktail (TIS, water) are critical. TIS is a scavenger for carbocations generated from the cleavage of tBu-based protecting groups, preventing re-attachment to sensitive residues like Trp or Met.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-aminomethylphenylalanine(Boc).
- Liu Keliang, He Binglin, Xiao Shaobo. (n.d.). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Anaspec. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine.
- Mideast. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
- Kaneko, T., Ali, M. A., Captain, I., Perlin, P., & Deming, T. J. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2825-2834.
- ResearchGate. (n.d.). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine | Request PDF.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Substituted Phenylalanines.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Jackson, R. F. W., et al. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1.
- BroadPharm. (2025). Peptides in Therapeutic Applications.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids.
- Cain, J. P., et al. (2022). Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide. PubMed Central.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fmoc-D-4-I-Phenylalanine in Advancing Peptide Therapeutics.
- Benchchem. (n.d.). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide.
Sources
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g [anaspec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 4-(Aminomethyl)phenylalanine
Introduction: The Strategic Value of 4-(Aminomethyl)phenylalanine in Peptide Design
The incorporation of non-canonical amino acids is a powerful and established strategy for modulating the pharmacological and structural properties of synthetic peptides. This compound (4-Amf), a derivative of phenylalanine, offers a unique combination of structural rigidity and a versatile functional handle. Its phenyl ring introduces conformational constraints, while the aminomethyl group on the side chain provides a reactive primary amine. This side-chain amine serves as a key site for post-synthetic modifications, such as bioconjugation to fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, significantly expanding the therapeutic and diagnostic potential of the peptide.[1]
Furthermore, utilizing the D-enantiomer of 4-Amf can confer enhanced resistance to enzymatic degradation, thereby increasing the peptide's in vivo stability and circulating half-life.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principle: The Imperative of Orthogonal Protection
Successful solid-phase synthesis of peptides containing 4-Amf hinges on a robust orthogonal protection strategy.[1] Orthogonality in peptide chemistry refers to the ability to selectively deprotect one functional group in the presence of others by using specific, non-interfering chemical conditions.[2] For 4-Amf, both the α-amino group (for peptide bond formation) and the side-chain aminomethyl group must be protected to prevent unwanted side reactions and polymerization.[3]
The most widely adopted and efficient strategy for this purpose is the use of a dual-protected building block: Fmoc-4-(Boc-aminomethyl)-phenylalanine . This approach leverages the well-established Fmoc/tBu orthogonal system:[2][4]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amine. This group is base-labile and is selectively removed at the beginning of each coupling cycle using a mild organic base, typically piperidine.[2][3]
-
Boc (tert-butyloxycarbonyl) Group: Protects the side-chain aminomethyl group. This group is acid-labile and remains stable during the basic conditions of Fmoc deprotection.[2] It is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][3]
This orthogonal scheme ensures that the peptide chain can be elongated sequentially without compromising the integrity of the side-chain functionality, which remains available for later modification if desired.
Experimental Workflow and Considerations
The incorporation of Fmoc-4-(Boc-aminomethyl)-phenylalanine follows the standard Fmoc-SPPS cycle. However, due to the steric bulk of this unnatural amino acid, certain steps require optimization to ensure high coupling efficiency and minimize the formation of deletion sequences.[5]
Key Reagents and Equipment
| Reagent/Material | Grade | Purpose |
| Fmoc-4-(Boc-aminomethyl)-phenylalanine | Peptide Synthesis Grade | Amino acid building block |
| Standard Fmoc-protected amino acids | Peptide Synthesis Grade | Other residues in the sequence |
| Rink Amide or 2-Chlorotrityl Resin | 100-200 mesh | Solid support for peptide assembly |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Grade | Primary solvent for washing and reactions |
| Piperidine | Reagent Grade | For Fmoc deprotection |
| Coupling Reagents (HATU, HBTU, or DIC) | Peptide Synthesis Grade | Activation of carboxylic acid for amide bond formation |
| Additives (OxymaPure or HOAt) | Peptide Synthesis Grade | To enhance coupling efficiency and reduce racemization |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for activation and neutralization |
| Dichloromethane (DCM) | Anhydrous, Peptide Grade | Solvent for resin swelling and washing |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | --- | For final cleavage and deprotection |
| Solid-Phase Peptide Synthesis Vessel | --- | Reaction vessel for manual or automated synthesis |
Visualizing the SPPS Cycle for 4-Amf Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-4-(Boc-aminomethyl)-phenylalanine.
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Detailed Protocols
The following protocols are designed for a manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Protocol 1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Place the appropriate amount of resin in a reaction vessel. Add enough DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. Drain the DMF.[5]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 7-10 minutes.[3] This two-step deprotection ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. A positive Kaiser test (blue beads) should confirm the presence of a free primary amine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid (in this case, Fmoc-4-(Boc-aminomethyl)-phenylalanine) and 3.9 equivalents of an activating agent (e.g., HATU) in DMF.
-
Add 8 equivalents of DIPEA to the solution to raise the pH and initiate activation. Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
-
Post-Coupling Wash: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, proceed to Protocol 2.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Overcoming Incomplete Coupling of 4-Amf
Due to the steric hindrance of the 4-Amf side chain, incomplete coupling can occur.[5] If a Kaiser test is positive after the initial coupling attempt, the following strategies are recommended:
-
Double Coupling: Immediately after the post-coupling wash (Step 5), repeat the activation and coupling procedure (Step 4) with a fresh solution of activated Fmoc-4-(Boc-aminomethyl)-phenylalanine.[5]
-
Extended Reaction Time: For the initial or second coupling attempt, increase the reaction time from 1-2 hours up to 4 hours.[5]
-
Use of More Potent Coupling Reagents: While HATU is highly effective, other powerful uronium or phosphonium salt reagents like HCTU or COMU can also be employed to drive the reaction to completion.[5]
It is advisable to use a combination of these strategies, for instance, employing a potent coupling reagent like HATU and performing a double coupling as a standard procedure when incorporating 4-Amf to ensure the highest possible yield and purity of the final peptide.
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the Boc group on the 4-Amf side chain) must be removed.
-
Resin Preparation: After the final Fmoc deprotection and wash, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and robust cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive carbocations generated during the deprotection of acid-labile groups like Boc.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Troubleshooting and Scientific Rationale
| Issue | Potential Cause | Recommended Solution & Rationale |
| Incomplete Coupling of 4-Amf | Steric hindrance from the bulky side chain.[5] | Employ double coupling and a potent activator like HATU. [5] HATU forms a highly reactive acyl-uronium intermediate, which is more effective at acylating the sterically hindered N-terminus. Double coupling increases the probability of reaction completion. |
| Peptide Aggregation | Increased hydrophobicity of the growing peptide chain, particularly with multiple aromatic residues. | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts. These agents disrupt the secondary structures that lead to inter-chain aggregation, improving solvent and reagent access to the reaction sites. |
| Side-Chain Modification during Final Cleavage | Re-attachment of reactive carbocations (e.g., from Boc group cleavage) to sensitive residues like Tryptophan or Methionine. | Use an appropriate scavenger cocktail. Triisopropylsilane (TIS) is an effective carbocation scavenger. For peptides containing sensitive residues, cocktails with additional scavengers like 1,2-ethanedithiol (EDT) may be necessary. |
Conclusion
The successful incorporation of this compound into synthetic peptides via Fmoc-SPPS is a highly achievable and valuable technique for advanced peptide design. The key to success lies in the use of an orthogonal protection strategy, most commonly with the Fmoc-4-(Boc-aminomethyl)-phenylalanine building block. By anticipating the challenges posed by its steric bulk and proactively employing optimized coupling protocols with potent reagents, researchers can efficiently synthesize complex, modified peptides. This opens the door to novel therapeutic and diagnostic agents with enhanced stability, tailored functionality, and improved biological activity.
References
-
The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Available at: [Link]
-
Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. European Peptide Society and John Wiley & Sons, Ltd. Available at: [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
Sources
Application Notes and Protocols: 4-(Aminomethyl)phenylalanine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of 4-(Aminomethyl)phenylalanine in Peptide-Based Drug Design
In the landscape of medicinal chemistry, the quest for therapeutic peptides with enhanced potency, stability, and target specificity is perpetual. Non-canonical amino acids are instrumental in this pursuit, offering novel structural motifs that transcend the limitations of their proteinogenic counterparts. Among these, this compound (Amp), a constrained lysine analog, has emerged as a particularly valuable building block. Its unique structure, featuring a primary amino group extending from the para-position of the phenyl ring, provides a strategic tool for chemists to engineer sophisticated peptide-based therapeutics.
This guide provides an in-depth exploration of this compound, detailing its synthesis, incorporation into peptide scaffolds, and diverse applications in the design of enzyme inhibitors, receptor ligands, and constrained peptidomimetics. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide both practical methodologies and the theoretical underpinnings of experimental choices.
Part 1: Synthesis of this compound Dihydrochloride
A reliable and scalable synthesis of the Amp core is fundamental. The following protocol outlines a two-step procedure starting from L-Phenylalanine, which is both cost-effective and avoids the use of highly toxic reagents.[1]
Protocol 1: Synthesis of this compound Dihydrochloride
Step 1: Acid-Catalyzed Amidoalkylation of L-Phenylalanine
The initial step introduces the aminomethyl precursor at the 4-position of the phenyl ring through a Tscherniac-Einhorn reaction.[1]
-
Reagents and Materials:
-
L-Phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-(Hydroxymethyl)trichloroacetamide
-
Ice bath
-
Large reaction vessel
-
-
Procedure:
-
In a large reaction vessel, carefully add L-Phenylalanine (1 equivalent) in portions to concentrated H₂SO₄, maintaining the temperature between 20-25°C using an ice bath.
-
Once the L-Phenylalanine is fully dissolved, add N-(Hydroxymethyl)trichloroacetamide (1.1 equivalents) in portions, ensuring the temperature remains at 20-25°C.
-
Stir the reaction mixture at this temperature for the designated reaction time (monitoring by TLC or LC-MS is recommended).
-
Causality of Experimental Choices: The use of concentrated sulfuric acid serves as both the solvent and the catalyst for the electrophilic aromatic substitution. N-(Hydroxymethyl)trichloroacetamide is an effective and stable source of the N-acyliminium ion precursor required for the amidoalkylation. Careful temperature control is crucial to prevent unwanted side reactions and degradation of the starting material.
Step 2: Acid Hydrolysis to Yield this compound Dihydrochloride
This step removes the trichloroacetyl protecting group and hydrolyzes the amide, yielding the final product as a dihydrochloride salt.
-
Reagents and Materials:
-
Reaction mixture from Step 1
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux apparatus
-
-
Procedure:
-
Upon completion of the amidoalkylation, the reaction mixture is subjected to strong acid hydrolysis with concentrated HCl under reflux.
-
The hydrolysis is typically carried out for several hours until the reaction is complete (monitoring by TLC or LC-MS).
-
After cooling, the product is isolated. The modest yield of approximately 30% is offset by the high chiral purity of the final product.[1]
-
Causality of Experimental Choices: Concentrated HCl is a strong acid capable of hydrolyzing the stable trichloroacetamide group. The reflux conditions provide the necessary energy to drive the reaction to completion. The final product is isolated as a dihydrochloride salt due to the presence of two basic amino groups (the alpha-amino group and the side-chain aminomethyl group) in the acidic workup conditions.
Part 2: Incorporation of Amp into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating Amp into a growing peptide chain is through Solid-Phase Peptide Synthesis (SPPS). This requires an orthogonally protected Amp derivative, typically Fmoc-4-(Boc-aminomethyl)-L-phenylalanine or its D-isomer.
The Principle of Orthogonal Protection
Orthogonal protection is a cornerstone of modern SPPS, allowing for the selective removal of one type of protecting group while others remain intact.[2][3] In the case of Fmoc-Amp(Boc)-OH, we have:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is base-labile and removed at each coupling cycle with a mild base, typically piperidine.[2]
-
Boc (tert-butyloxycarbonyl) group: Protects the side-chain aminomethyl group. It is acid-labile and stable to the basic conditions used for Fmoc removal.[2]
This strategy allows for the elongation of the peptide backbone without affecting the side-chain protecting group. The Boc group on the Amp side chain is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2]
Sources
Application Notes & Protocols: Utilizing 4-(Aminomethyl)phenylalanine for Robust Peptide Stapling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformationally Constrained Peptides
Peptides have emerged as highly selective and potent therapeutic agents due to their specificity and low toxicity.[1][2] However, their therapeutic potential is often limited by poor metabolic stability and low cell permeability.[3][4] A leading strategy to overcome these limitations is "peptide stapling," a method of introducing a covalent brace to lock a peptide into its bioactive conformation, typically an α-helix.[5][6][7] This conformational constraint enhances resistance to proteolytic degradation, improves cell penetration, and can increase target affinity.[2][7][8]
While various stapling techniques exist, this guide focuses on a versatile approach utilizing the non-canonical amino acid 4-(Aminomethyl)phenylalanine (AmF) . The primary amine on the phenyl ring's benzylic position offers a unique and highly reactive handle for a variety of bio-orthogonal stapling chemistries, providing a robust and adaptable platform for peptide drug design.
The AmF Advantage: A Versatile Anchor for Stapling
The choice of this compound as a stapling residue offers several distinct advantages:
-
Chemical Versatility: The primary aminomethyl group is a nucleophilic handle that can react with a diverse array of commercially available bifunctional electrophilic linkers, allowing for the creation of staples with varying lengths, rigidities, and chemical properties.
-
Structural Integrity: The phenyl ring provides a rigid scaffold that, when incorporated into a peptide sequence, can contribute to the pre-organization of the desired secondary structure.
-
Tunable Spacing: AmF can be incorporated at various positions within the peptide sequence, such as the common i, i+4 and i, i+7 spacings for α-helix stabilization, to generate staples of different spans.[5]
-
Orthogonal Chemistry: The synthesis and stapling can be performed using chemistry that is orthogonal to standard solid-phase peptide synthesis (SPPS), ensuring the integrity of the peptide backbone and other side chains.[9]
Mechanism of AmF-Based Peptide Stapling
The core of this stapling strategy involves the on-resin intramolecular reaction between two AmF residues and a bifunctional linker. The process begins with the solid-phase synthesis of the linear peptide containing two AmF residues at the desired positions. The side-chain aminomethyl groups are typically protected with an orthogonal protecting group, such as Boc (tert-butyloxycarbonyl), which can be selectively removed on-resin without disturbing the peptide backbone or other side-chain protecting groups.[9]
Once the aminomethyl groups are deprotected, a bifunctional linker is introduced to react with both primary amines, forming a stable covalent bridge. The choice of linker is critical as it dictates the length and properties of the staple.
Figure 1. Workflow for AmF-based peptide stapling.
Applications in Drug Discovery and Chemical Biology
AmF-stapled peptides are valuable tools for a range of applications:
-
Inhibiting Protein-Protein Interactions (PPIs): Many disease-related PPIs are mediated by α-helical domains.[10] Stapled peptides that mimic these domains can act as potent and specific inhibitors.[11]
-
Developing Novel Antimicrobials: The enhanced stability and cell-penetrating properties of stapled peptides make them promising candidates for antimicrobial agents that can disrupt bacterial membranes or intracellular processes.[2]
-
Probing Biological Pathways: Fluorescently labeled AmF-stapled peptides can be used as chemical probes to study intracellular PPIs and cellular uptake mechanisms.
| Property | Unstapled Peptide | AmF-Stapled Peptide | Rationale for Improvement |
| α-Helicity | Low in aqueous solution | High | The covalent staple pre-organizes the peptide into an α-helical conformation, reducing the entropic penalty of folding.[5] |
| Proteolytic Stability | Low (rapidly degraded) | High | The stapled conformation sterically hinders access of proteases to the peptide backbone.[5][8] |
| Cell Permeability | Generally low | Moderate to High | The stabilized α-helix can mask polar amide bonds and present a more hydrophobic face to the cell membrane, facilitating passive diffusion or endocytosis.[7][8] |
| Target Affinity (Kd) | Micromolar (µM) range | Nanomolar (nM) range | The reduced conformational flexibility upon binding leads to a lower entropic penalty, resulting in tighter binding.[5] |
Table 1. Comparison of properties between unstapled and AmF-stapled peptides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear AmF-Containing Peptide
This protocol outlines the synthesis of a linear peptide containing two Fmoc-AmF(Boc)-OH residues using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-AmF(Boc)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF with DIPEA (8 eq) for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Capping (Optional): Acetylate any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-AmF(Boc)-OH at the desired positions. For sterically hindered couplings, consider using stronger coupling reagents like HATU or extending the coupling time.[12]
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.
Figure 2. SPPS workflow for the linear AmF-peptide.
Protocol 2: On-Resin Stapling of AmF Residues
This protocol describes the selective deprotection of the AmF side chains and the subsequent stapling reaction.
Materials:
-
Peptide-bound resin from Protocol 1
-
Side-chain deprotection solution: 50% TFA in DCM
-
Neutralization buffer: 10% DIPEA in DMF
-
Bifunctional linker (e.g., Disuccinimidyl glutarate, DSG)
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DCM.
-
Selective Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc groups from the AmF side chains. Repeat this step.
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralize the resin with 10% DIPEA in DMF for 10 minutes. Repeat this step.
-
Wash again with DMF.
-
-
Stapling Reaction:
-
Dissolve the bifunctional linker (e.g., DSG, 5 eq) in DMF.
-
Add the linker solution to the resin and allow it to react for 4-6 hours at room temperature.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the final steps to obtain the pure, stapled peptide.
Materials:
-
Stapled peptide-bound resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
Circular Dichroism (CD) spectropolarimeter
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Washing:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the stapled peptide by RP-HPLC.
-
Collect fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the stapled peptide by mass spectrometry.
-
Assess the α-helical content of the peptide using Circular Dichroism spectroscopy. Compare the CD spectrum to that of the unstapled linear precursor.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Stapling | Insufficient reaction time or linker concentration. Steric hindrance. | Extend the reaction time for the stapling step. Increase the equivalents of the bifunctional linker. Consider a longer, more flexible linker. |
| Dimerization (Intermolecular Stapling) | High resin loading. | Use a resin with a lower loading capacity to favor intramolecular over intermolecular reactions.[12] |
| Low Cleavage Yield | Incomplete reaction or issues with the cleavage cocktail. | Ensure all synthesis and stapling steps went to completion. Use a freshly prepared cleavage cocktail. |
| Poor Helicity | Incorrect placement of AmF residues or inappropriate linker length. | Model the peptide helix to ensure the AmF residues are on the same face (i, i+4 or i, i+7). Synthesize a small library of stapled peptides with different linker lengths to find the optimal staple. |
Conclusion
The use of this compound provides a powerful and adaptable method for peptide stapling. The versatility in linker chemistry, combined with the robustness of solid-phase synthesis, allows for the rational design and creation of conformationally constrained peptides with enhanced therapeutic properties. These stapled peptides are poised to accelerate the development of novel therapeutics for a wide range of diseases by enabling the effective targeting of previously "undruggable" intracellular protein-protein interactions.
References
- Liu K, He B, Xiao S. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES.
-
Spokoyny AM, et al. Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines. PMC. Available at: [Link].
-
Lazo JR, et al. Rigid Peptide Macrocycles via On-Resin Glaser Stapling. PMC. Available at: [Link].
-
Porebski B, et al. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. Available at: [Link].
-
ResearchGate. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF. ResearchGate. Available at: [Link].
-
ResearchGate. Formation of stapled peptides. (a) Conventional stapling methods. (b)... | Download Scientific Diagram. ResearchGate. Available at: [Link].
-
Jo H, et al. Peptide stapling techniques based on different macrocyclisation chemistries. RSC Publishing. Available at: [Link].
-
Wikipedia. Stapled peptide. Wikipedia. Available at: [Link].
-
Porebski B, et al. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC. Available at: [Link].
-
LifeTein. Modifications: Stapled Peptide Synthesis and Special Amino Acids. LifeTein. Available at: [Link].
-
Walensky LD, et al. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC. Available at: [Link].
-
Mendive-Tapia L, et al. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Available at: [Link].
-
Re R, et al. Variations on peptide stapling using PEG. Morressier. Available at: [Link].
-
Hossain MA, et al. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed. Available at: [Link].
-
ResearchGate. (PDF) New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. ResearchGate. Available at: [Link].
- ACS Publications. Recent Advances in Metal-Free Peptide Stapling Strategies.
-
LifeTein. The Benefits of Stapled Peptides. LifeTein. Available at: [Link].
-
Kumar A, et al. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. NIH. Available at: [Link].
Sources
- 1. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ysciei.com [ysciei.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Stapled peptide - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rigid Peptide Macrocycles via On-Resin Glaser Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of 4-(Aminomethyl)phenylalanine in Contemporary Drug Design and Discovery: Advanced Application Notes and Protocols
Abstract
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. A pivotal strategy in this endeavor is the incorporation of non-canonical amino acids into peptide-based and peptidomimetic scaffolds. Among these, 4-(Aminomethyl)phenylalanine (AMFPA) has emerged as a particularly valuable building block. Its unique structural architecture—a phenylalanine core functionalized with an aminomethyl group at the para position—bestows a combination of aromaticity, basicity, and conformational constraint. This guide provides an in-depth exploration of the multifaceted applications of AMFPA in drug design, offering detailed protocols for its synthesis, incorporation into peptide sequences, and the subsequent bio-evaluation of the resulting compounds. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, blending theoretical rationale with practical, field-proven methodologies.
The Rationale for Employing this compound in Drug Design
The therapeutic utility of many endogenous peptides is often hampered by their poor metabolic stability and lack of oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising solution to these challenges.[1][2] The incorporation of conformationally constrained amino acids, such as AMFPA, is a cornerstone of peptidomimetic design.[3][4]
The aminomethyl group of AMFPA introduces a degree of conformational rigidity to the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity for its target.[5][6] Furthermore, the primary amine on the side chain serves as a versatile chemical handle for post-synthetic modifications, allowing for the attachment of various functionalities such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.[1] The basic nature of the aminomethyl group can also facilitate favorable interactions with acidic residues in the binding pockets of target proteins.
Synthesis of this compound and its Derivatives
The synthesis of AMFPA and its protected derivatives is a critical first step for its application in drug discovery. A common and efficient route involves the use of commercially available starting materials and well-established chemical transformations.
Protocol 2.1: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine
This protocol outlines a robust method for the synthesis of N-Boc protected AMFPA, a key intermediate for various applications.[7]
Materials:
-
N-Boc-4-aminomethyl-L-phenylalanine
-
Acetone
-
Molecular sieves (4 Å)
-
10% Palladium on carbon (Pd/C)
-
Nitrogen gas
-
Parr hydrogenation vessel
-
Benzyl chloroformate (Z-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
Procedure:
-
Dissolve N-Boc-4-aminomethyl-L-phenylalanine (40 mmol) in acetone (200 mL).
-
Add molecular sieves (6.0 g, 4 Å) to the solution.
-
Purge the mixture with nitrogen gas for 10 minutes.
-
Add 10% Pd/C (600 mg) as a catalyst.
-
Carry out the reductive alkylation reaction in a 500 mL Parr hydrogenation vessel for 26 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, filter the catalyst and molecular sieves.
-
Evaporate the solvent to obtain L-Na-Boc-4-(isopropylamino)phenylalanine as a red oil.
-
Protect the resulting intermediate with a Cbz group by dissolving it in a mixture of THF/H2O (1:1, 200 mL) and adding benzyl chloroformate (60 mmol) at pH 9.5.
-
Perform a standard workup to yield L-A/a-Boc-N4-Cbz-4-(isopropylamino)phenylalanine as an oil, which can be solidified by trituration with petroleum ether and cooling.
Application in Peptide Synthesis: Incorporation of AMFPA using Solid-Phase Peptide Synthesis (SPPS)
The versatility of AMFPA is most evident in its seamless integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The use of orthogonally protected derivatives, such as Fmoc-4-(Boc-aminomethyl)-phenylalanine, is standard practice.[1][8]
Protocol 3.1: General Protocol for Fmoc-Based SPPS incorporating Fmoc-4-(Boc-aminomethyl)-phenylalanine
This protocol outlines the standard steps for incorporating this unnatural amino acid into a growing peptide chain on a solid support.[9][10]
Materials:
-
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
HATU (or other coupling reagent)
-
HOAt
-
N-methylmorpholine (NMM) (or Collidine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Workflow Visualization:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF.
-
Add NMM (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the AMFPA side chain).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery: Case Studies and Protocols
The unique properties of AMFPA have been leveraged in the design of various therapeutic agents, including enzyme inhibitors and receptor ligands.
AMFPA in the Design of HIV-1 Capsid Inhibitors
The HIV-1 capsid protein is a validated target for antiretroviral therapy. Peptidomimetics containing phenylalanine derivatives have shown promise as potent inhibitors of capsid assembly and function.
Case Study: The design of novel phenylalanine-containing peptidomimetics as HIV-1 capsid binders has been reported, where the phenylalanine core was identified as crucial for antiviral activity.[9]
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) of the synthesized compounds.[11][12][13][14]
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
HIV-1 viral stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. For cytotoxicity assessment (CC₅₀), add compounds to uninfected cells. For antiviral activity (EC₅₀), infect cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 before adding the compounds.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ and EC₅₀ values by non-linear regression analysis using appropriate software.
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., the synthesized inhibitor) and a target protein (e.g., HIV-1 capsid protein).[15][16][17][18]
Workflow Visualization:
Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.
Procedure:
-
Ligand Immobilization: Immobilize the purified HIV-1 capsid protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the AMFPA-containing compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association of the analyte with the immobilized ligand in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte.
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
AMFPA in the Design of Serine Protease Inhibitors
The unique structural features of AMFPA make it an attractive scaffold for the design of serine protease inhibitors. The aminomethyl group can mimic the side chain of basic amino acids like arginine or lysine, which are often recognized by the S1 pocket of trypsin-like serine proteases.[19][20][21]
Case Study: Derivatives of 4-aminomethyl-phenylguanidine have been developed as potent and selective inhibitors of urokinase-type plasminogen activator, a serine protease involved in cancer metastasis.[19]
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a compound against a serine protease using a chromogenic substrate.[22][23]
Materials:
-
Purified serine protease (e.g., trypsin, urokinase)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test compound dissolved in DMSO
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the test compound dilution (or DMSO for control), and 25 µL of the enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Table 1: Summary of Quantitative Data for a Hypothetical AMFPA-derived Serine Protease Inhibitor
| Parameter | Value |
| Enzyme | Trypsin |
| Substrate | BAPNA |
| Inhibitor IC₅₀ | 1.5 µM |
| Mechanism of Inhibition | Competitive |
| Kᵢ | 0.8 µM |
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its ability to impart conformational constraint, provide a handle for further functionalization, and mimic the properties of natural amino acids makes it an invaluable tool for the design of novel peptidomimetics and small molecule drugs. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, incorporate, and evaluate AMFPA-containing compounds, thereby accelerating the discovery of new and improved therapeutics.
References
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Molbase. (2019, November 29). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Retrieved from [Link]
- Zhang, M., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Al-Ibresam, O. T., et al. (2023). Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus. Pharmaceuticals, 16(9), 1285.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Das, D., et al. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol, 10(4), e3528.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299.
- Zhang, M., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995.
- Sreekumar, K. R., et al. (2011). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in molecular biology (Vol. 708, pp. 287–302).
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-aminomethylphenylalanine(Boc).
- protocols.io. (2017, April 16). MTT Assay.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Asad, S., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein and Peptide Letters, 24(10), 928-935.
- Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid.
- Spencer, J. R., et al. (2000). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Bioorganic & medicinal chemistry letters, 10(15), 1687–1690.
- Kumar, A., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC medicinal chemistry, 13(5), 552–563.
- Papini, A. M., et al. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 22(7), 1087.
- Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab.
- BenchChem. (2025). Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl)-L-serine.
- Pedersen, D. S., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Chemistry (Weinheim an der Bergstrasse, Germany), 22(38), 13575–13581.
- Wang, J., et al. (2019). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. International journal of molecular sciences, 20(21), 5493.
- Labome. (n.d.). Protease Inhibitors.
- Beck, J. G., et al. (2002). Inhibition of human mu-calpain by conformationally constrained calpastatin peptides. Journal of medicinal chemistry, 45(16), 3505–3516.
- Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4521.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 3. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human mu-calpain by conformationally constrained calpastatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT Assay [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Protease Inhibitors [labome.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in Advanced Peptide Synthesis
Introduction: A Gateway to Functional Peptides
In the landscape of modern therapeutic and research peptide development, the incorporation of non-canonical amino acids is a cornerstone for innovation.[1][2] Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a uniquely functionalized amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[3][4] Its strategic design, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain aminomethyl function, offers an elegant orthogonal protection scheme.[5][] This allows for the selective deprotection and subsequent modification of the side-chain amine, opening avenues for the synthesis of complex peptide architectures, bioconjugation, and the development of novel peptide-based therapeutics.[1][4][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in SPPS. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical considerations to ensure successful peptide synthesis.
The Principle of Orthogonal Protection
The power of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine lies in its orthogonal protecting groups.[5][] Orthogonality in peptide chemistry refers to the ability to selectively remove one type of protecting group in the presence of others by using specific, non-interfering chemical conditions.[5][9]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amine of the amino acid and is labile to basic conditions. It is typically removed at each cycle of peptide elongation using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[10][11]
-
Boc (tert-butyloxycarbonyl) Group: Protecting the side-chain aminomethyl functionality, the Boc group is stable to the basic conditions used for Fmoc removal.[5] It is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12]
This differential lability is the key to the controlled, stepwise assembly of the peptide chain and the subsequent selective modification of the side-chain amine.
Visualizing the Orthogonal Deprotection Strategy
Caption: Workflow for peptide elongation and final deprotection.
Protocols for Incorporation into Peptide Sequences
The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | ≥98% Purity (HPLC) | Various |
| Rink Amide or Wang Resin | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| Piperidine | Reagent Grade | Various |
| Coupling Reagents (e.g., HATU, HBTU, DIC) | Peptide Synthesis Grade | Various |
| HOBt or OxymaPure® | Peptide Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| HPLC Grade Water | Various |
Protocol 1: Standard Coupling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
This protocol outlines the steps to couple Fmoc-4-(Boc-aminomethyl)-L-phenylalanine onto a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[11]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3-4 equivalents relative to resin loading) and a coupling agent such as HATU (3-4 equivalents) in DMF.[10]
-
Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[13]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[14] A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a recoupling step (repeating steps 3 and 4) may be necessary.
-
Protocol 2: Selective Side-Chain Boc Deprotection (On-Resin)
This protocol is for the selective removal of the side-chain Boc group to allow for on-resin modification.
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired point, incorporating Fmoc-4-(Boc-aminomethyl)-L-phenylalanine as described in Protocol 1. The N-terminal Fmoc group of the final amino acid should remain on.
-
Resin Preparation: After the final coupling step, wash the resin-bound peptide thoroughly with DMF and then with DCM. Dry the resin under a stream of nitrogen.
-
Selective Boc Deprotection:
-
Prepare a solution of 30-50% TFA in DCM.
-
Add this solution to the resin and agitate for 30-60 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 5 minutes).
-
Wash the resin thoroughly with DMF (5-7 times). The free aminomethyl side-chain is now available for further modification.
-
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of all remaining side-chain protecting groups, including the Boc group on the aminomethyl-phenylalanine side chain.
-
Resin Preparation: After the final Fmoc deprotection, wash the resin-bound peptide with DMF, followed by DCM, and dry it thoroughly under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[11] TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Amino Acid Excess | 3-4 equivalents | Drives the coupling reaction to completion. |
| Coupling Agent Excess | 3-4 equivalents | Ensures efficient activation of the carboxylic acid. |
| Base (DIPEA) Excess | 6-8 equivalents | Neutralizes the in-situ formed salts and provides the basic environment for coupling. |
| Fmoc Deprotection Time | 2 x 10-15 minutes | Ensures complete removal of the Fmoc group without significant side reactions. |
| Coupling Time | 1-2 hours (can be extended) | Allows for sufficient time for the amide bond to form, especially for sterically hindered residues. |
| Final Cleavage Time | 2-4 hours | Ensures complete cleavage from the resin and removal of all acid-labile protecting groups. |
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: Reagents like HATU and HBTU are preferred for their high coupling efficiency and reduced risk of racemization compared to carbodiimide-based reagents like DIC, especially for sterically hindered amino acids.[10][11]
-
Use of Scavengers in Cleavage: The tert-butyl cation generated during Boc deprotection is highly reactive and can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. Triisopropylsilane (TIS) acts as a scavenger by quenching these reactive species.[11]
-
Thorough Washing Steps: In SPPS, the success of each step is critically dependent on the removal of excess reagents and byproducts from the previous step. Insufficient washing can lead to side reactions and the accumulation of deletion sequences in the final product.[13]
Trustworthiness: A Self-Validating System
The protocols described above incorporate in-process controls to ensure the integrity of the synthesis:
-
Kaiser Test: This qualitative test provides immediate feedback on the completeness of the coupling reaction, allowing for corrective action (recoupling) if necessary.[14]
-
Mass Spectrometry: After final cleavage, analyzing a small aliquot of the crude peptide by mass spectrometry confirms the molecular weight of the desired product and provides an initial assessment of the synthesis success.
-
HPLC Analysis: Both crude and purified peptides should be analyzed by RP-HPLC to determine purity and identify any potential byproducts.
Visualizing the Coupling Reaction
Caption: The activation and coupling steps in SPPS.
Conclusion
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a powerful tool for the synthesis of functionalized peptides. Its orthogonal protection scheme provides the flexibility to introduce specific modifications at the side-chain, enabling the creation of peptides with enhanced therapeutic properties, novel structural motifs, and tailored functionalities. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and successfully incorporate this versatile amino acid into their peptide synthesis workflows.
References
-
A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine - Benchchem. 5
-
Fmoc Solid Phase Peptide Synthesis - ChemPep. 10
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. 13
-
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - Chem-Impex. 15
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.
-
3-(Aminomethyl)-N-Boc-L-phenylalanine () for sale - Vulcanchem. 12
-
L-phenylalanine - Fmoc-4-(Boc-amino) - Chem-Impex. 16
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 11
-
Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. 9
-
Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
-
Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. 17
-
Fmoc-4-Amino-L-phenylalanine | 95753-56-3 - ChemicalBook. 18
-
Fmoc Amino Acids for SPPS - AltaBioscience. 19
-
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | CAS 204715-91-3 | SCBT.
-
Fmoc-4-amino-L-phenylalanine - Chem-Impex. 7
-
Fmoc-4-(Boc-amino)-L-phenylalanine | 174132-31-1 | FF47785 - Biosynth. 20
-
Fmoc Amino Acids - BOC Sciences.
-
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine - Chem-Impex. 4
-
Amino Acid Protection & Deprotection Services - BOC Sciences.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. 23
-
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine - Chem-Impex. 24
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. 14
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. 25
-
Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine | Request PDF - ResearchGate. 26
-
Fmoc Solid-Phase Peptide Synthesis: A Practical Approach | Request PDF - ResearchGate. 27
-
Fmoc-4-methyl-L-phenylalanine - Chem-Impex. 28
-
DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a - ResearchGate. 29
-
Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences - Benchchem. 1
-
D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis - Benchchem. 30
-
An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs - Benchchem. 31
-
Peptides in Therapeutic Applications - BroadPharm. 2
-
Boc-L-Amino Acids for Peptide Synthesis | AAPPTec. 32
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. 33
-
Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - PubMed Central - NIH. 34
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. 3-(Aminomethyl)-N-Boc-L-phenylalanine () for sale [vulcanchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Fmoc-4-Amino-L-phenylalanine | 95753-56-3 [chemicalbook.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. biosynth.com [biosynth.com]
- 23. reddit.com [reddit.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. chemimpex.com [chemimpex.com]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. peptide.com [peptide.com]
- 33. Automated Peptide Synthesizers [peptidemachines.com]
- 34. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-(Aminomethyl)phenylalanine in Precision Bioconjugation: A Guide for Advanced Researchers
Executive Summary
In the pursuit of next-generation biotherapeutics and advanced molecular probes, the ability to modify proteins with site-specificity and stoichiometric control is paramount. Traditional bioconjugation methods, often targeting the ε-amino groups of lysine residues, typically yield heterogeneous mixtures that can compromise both efficacy and safety. The non-canonical amino acid, 4-(aminomethyl)phenylalanine (Amf), has emerged as a powerful tool to overcome these limitations. By incorporating a primary amine on a phenyl ring, Amf provides a unique chemical handle that is orthogonal to native amino acid side chains. This guide provides an in-depth exploration of the applications of Amf in bioconjugation, complete with detailed protocols, mechanistic insights, and data interpretation strategies for researchers, scientists, and drug development professionals.
The Principle of Orthogonal Reactivity: Amf vs. Lysine
The strategic advantage of Amf lies in the differential nucleophilicity of its aminomethyl group compared to the ε-amino group of lysine. This difference is rooted in their respective pKa values. The ε-amino group of lysine has a pKa of approximately 10.5[1][2]. At a physiological or slightly alkaline pH (e.g., 7.4-8.5), a significant portion of lysine residues will be protonated and thus non-nucleophilic. In contrast, the aminomethyl group of Amf, being a benzylic amine, is expected to have a lower pKa, rendering it more nucleophilic at these pH levels. This differential reactivity allows for highly selective conjugation to the Amf residue, even in the presence of numerous surface-exposed lysines.
By carefully controlling the pH of the conjugation reaction, one can favor the modification of the more reactive aminomethyl group of Amf, leading to a homogenous bioconjugate with a precisely controlled drug-to-antibody ratio (DAR).
Figure 1: Selective conjugation to this compound over lysine at a controlled pH.
Protocol I: Site-Specific Incorporation of this compound into a Target Protein
The cornerstone of this technology is the site-specific incorporation of Amf into the protein of interest. This is achieved through the powerful technique of genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce the non-canonical amino acid at a specific site designated by an amber stop codon (TAG).
Materials:
-
E. coli expression strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for Amf (e.g., BL21(DE3)).
-
Expression plasmid encoding the gene of interest with a TAG codon at the desired modification site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA.
-
This compound hydrochloride (high purity, ≥99%).
-
Luria-Bertani (LB) or Terrific Broth (TB) media.
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-Arabinose.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Mass spectrometer (ESI-Q-TOF) for protein characterization.
Procedure:
-
Plasmid Transformation: Co-transform the expression plasmid and the pEVOL plasmid into the E. coli expression strain. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB or TB medium with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Protein Expression: Reduce the temperature to 30°C and continue shaking for 16-18 hours.
-
Cell Harvest and Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the protein from the clarified lysate using affinity chromatography.
-
Verification of Incorporation: Confirm the successful incorporation of Amf by ESI-Q-TOF mass spectrometry. The observed mass should correspond to the theoretical mass of the protein with the incorporated Amf.
Protocol II: Amine-Specific Conjugation to the Incorporated this compound
Once the Amf-containing protein is purified, the aminomethyl group is ready for conjugation. The following protocol details the use of an N-hydroxysuccinimide (NHS)-ester activated payload, a common and efficient method for modifying primary amines.
Materials:
-
Purified Amf-containing protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester activated payload (e.g., fluorescent dye, drug-linker).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Size-exclusion chromatography (SEC) column for purification.
-
Analytical instrumentation for characterization (UV-Vis spectrophotometer, HIC-HPLC, Mass Spectrometer).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NHS-ester payload in DMSO or DMF (e.g., 10 mM).
-
Ensure the Amf-containing protein is in a suitable buffer at a known concentration.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the NHS-ester payload to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal conditions should be determined empirically.
-
-
Quenching: Add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Purification: Purify the bioconjugate from unreacted payload and other small molecules using a desalting or SEC column.
-
Characterization:
-
Purity and Aggregation: Analyze by SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry[3][]. For UV-Vis, the absorbance of the protein (at 280 nm) and the payload (at its specific λmax) are used in conjunction with their respective extinction coefficients to calculate the DAR[].
-
Confirmation of Conjugation Site: Use peptide mapping with LC-MS/MS to confirm that the conjugation has occurred at the intended Amf site.
-
Data Interpretation and Expected Results
The successful implementation of these protocols should yield a highly homogenous bioconjugate. The following table outlines the expected characterization data for an antibody-drug conjugate (ADC) produced using this method.
| Parameter | Expected Outcome | Analytical Method |
| Amf Incorporation Efficiency | > 85% | ESI-Q-TOF Mass Spectrometry |
| Purity (monomer) | > 95% | Size-Exclusion Chromatography (SEC) |
| Drug-to-Antibody Ratio (DAR) | Predominantly a single species (e.g., DAR=1 for one Amf) | HIC-HPLC, Mass Spectrometry |
| Conjugation Yield | > 90% | UV-Vis Spectroscopy, RP-HPLC |
| In Vitro Potency | Maintained or enhanced compared to non-specific conjugates | Cell-based cytotoxicity assays |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low protein yield with Amf | Toxicity of Amf to E. coli; inefficient charging of tRNA. | Optimize Amf concentration (0.5-2 mM); use a richer growth medium (e.g., TB); optimize induction temperature and time. |
| Incomplete conjugation | Hydrolysis of NHS-ester; suboptimal pH. | Use freshly prepared NHS-ester solution; ensure the reaction pH is between 7.4 and 8.5; increase the molar excess of the payload. |
| Protein aggregation post-conjugation | Hydrophobicity of the payload. | Include a hydrophilic linker (e.g., PEG) in the payload design; perform conjugation at a lower temperature; optimize buffer conditions. |
| Off-target (lysine) conjugation | Reaction pH is too high. | Lower the reaction pH to 7.2-7.5 to increase the selectivity for the more nucleophilic Amf. |
Conclusion
This compound provides a robust and versatile platform for the site-specific modification of proteins. Its unique chemical properties enable a level of control over bioconjugate homogeneity that is unattainable with traditional methods. The protocols and guidelines presented herein offer a comprehensive framework for the successful implementation of this powerful technology. By leveraging the principles of genetic code expansion and orthogonal chemistry, researchers can construct precisely defined bioconjugates for a new generation of targeted therapeutics and advanced research tools.
References
-
Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. [Link]
-
Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]
-
Analysis of Antibody Drug Conjugate Through the Characterization of Drug Antibody Ratios. Agilent. [Link]
-
Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances. [Link]
-
Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent. [Link]
-
An Integrated Workflow for Automated Calculation of Antibody‑Drug Conjugate (ADC) Drug‑to‑Antibody Ratio (DAR). Agilent. [Link]
-
Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. PubMed. [Link]
-
The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. [Link]
-
pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link]
-
Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]
-
Acid-base Chemistry of Amino Acids. Chemistry LibreTexts. [Link]
-
Amino acid pKa and pKi values. Isca Biochemicals. [Link]
Sources
Application Notes and Protocols: 4-(Aminomethyl)phenylalanine as a Tool for Protein Engineering
<
Abstract
This guide provides a comprehensive overview of 4-(aminomethyl)phenylalanine (AmF), a non-canonical amino acid, and its application as a versatile tool in protein engineering. We delve into the unique chemical properties of AmF that enable novel protein functionalities and provide detailed, field-proven protocols for its site-specific incorporation into proteins using amber suppression technology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of non-canonical amino acids to create proteins with enhanced or novel therapeutic and biotechnological properties.
Introduction: The Power of Expanding the Genetic Code
The 20 canonical amino acids offer a remarkable toolkit for constructing the complex machinery of life. However, by expanding the genetic alphabet to include non-canonical amino acids (ncAAs), we can introduce novel chemical functionalities, pushing the boundaries of protein design and engineering.[1][2] The site-specific incorporation of ncAAs allows for the precise modification of proteins, enabling the creation of new therapeutic modalities, advanced biomaterials, and powerful research tools.[3][4]
This compound (AmF) is a particularly valuable ncAA. Its structure, featuring a primary amine on a flexible linker attached to the phenyl ring, offers a unique combination of aromaticity, basicity, and hydrophilicity.[5] This primary amine serves as a chemical handle for a variety of bioconjugation reactions, allowing for the site-specific attachment of drugs, imaging agents, and other molecules.
Key Advantages of AmF in Protein Engineering:
-
Bio-orthogonal Chemistry: The aminomethyl group provides a reactive site for specific chemical modifications that do not interfere with native biological processes.
-
Enhanced Protein Properties: Incorporation of AmF can be used to improve protein stability, modulate enzyme activity, and alter ligand-binding affinities.[3]
-
Drug Development: AmF is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[3][6]
-
Biophysical Probes: The unique properties of AmF can be exploited to introduce spectroscopic probes for studying protein structure and dynamics.[7]
Conceptual Framework: Site-Specific Incorporation via Amber Suppression
The most common and robust method for site-specifically incorporating ncAAs like AmF into proteins is through the reassignment of a stop codon, typically the amber stop codon (UAG).[1][8][9] This process, known as amber suppression, relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
The core components of this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the ncAA (in this case, AmF) and attaches it to its cognate tRNA. This aaRS must not recognize any of the 20 canonical amino acids.
-
An Orthogonal tRNA: A transfer RNA that is not recognized by any of the host cell's endogenous aaRSs but is recognized by the orthogonal aaRS. This tRNA has an anticodon (CUA) that recognizes the UAG amber stop codon.
-
A Target Gene with an Amber Mutation: The gene encoding the protein of interest is mutated to introduce a UAG codon at the desired site of ncAA incorporation.
When these components are present in a host expression system (e.g., E. coli), the orthogonal aaRS charges the orthogonal tRNA with AmF. During translation, when the ribosome encounters the UAG codon in the mRNA, the AmF-charged tRNA binds to this codon, leading to the incorporation of AmF into the growing polypeptide chain instead of translation termination.[1][8]
Caption: Workflow for AmF incorporation via amber suppression.
Experimental Protocols
This section provides detailed protocols for the site-specific incorporation of AmF into a target protein expressed in E. coli.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| 4-(Aminomethyl)-L-phenylalanine | Varies | Varies |
| Fmoc-4-amino-L-phenylalanine | Chem-Impex | 04071 |
| Plasmid encoding orthogonal aaRS/tRNA pair | Addgene (example) | Varies |
| E. coli expression strain (e.g., BL21(DE3)) | New England Biolabs | C2527 |
| Competent cells | Agilent Technologies | 200236 |
| Site-directed mutagenesis kit | Agilent Technologies | 200521 |
| LB Broth and Agar | Varies | Varies |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Varies | Varies |
| Antibiotics (e.g., Kanamycin, Chloramphenicol) | Varies | Varies |
| Ni-NTA Agarose | Qiagen | 30210 |
| Standard buffers (Tris, NaCl, Imidazole, etc.) | Varies | Varies |
Protocol 1: Site-Directed Mutagenesis
The first step is to introduce an amber stop codon (TAG) at the desired location in the gene of your target protein.
-
Primer Design: Design primers for site-directed mutagenesis that will change the codon of the target amino acid to TAG. Ensure the primers have a melting temperature (Tm) between 75-80°C and are 25-45 bases in length.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the target protein plasmid as the template and the designed primers.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
Protocol 2: Protein Expression and AmF Incorporation
This protocol outlines the expression of the target protein containing AmF.
-
Co-transformation: Co-transform the plasmid containing the target gene with the amber mutation and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add 4-(Aminomethyl)-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 3: Protein Purification
This protocol describes the purification of a His-tagged protein containing AmF.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Characterization of the AmF-Containing Protein
It is crucial to verify the successful incorporation of AmF and characterize the properties of the engineered protein.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming the precise mass of the engineered protein. The observed mass should match the theoretical mass calculated for the protein with AmF incorporated.
SDS-PAGE and Western Blotting
SDS-PAGE can be used to assess the purity of the protein. Western blotting with an antibody specific to a tag on the protein (e.g., His-tag) can confirm the identity of the purified protein.
Functional Assays
The functional consequences of AmF incorporation should be assessed using relevant assays. This could include enzyme kinetics assays, ligand-binding assays (e.g., surface plasmon resonance), or cell-based assays depending on the protein's function.
Applications in Drug Discovery and Development
The unique properties of AmF make it a powerful tool in the development of novel therapeutics.
Antibody-Drug Conjugates (ADCs)
The aminomethyl group of AmF provides a specific site for the conjugation of cytotoxic drugs to an antibody. This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.
Caption: Conceptual diagram of an ADC using AmF.
Peptide Therapeutics
Incorporating AmF into therapeutic peptides can enhance their stability against proteolytic degradation and improve their pharmacokinetic properties.[3] The aminomethyl group can also be used to attach polyethylene glycol (PEG) to increase the peptide's half-life in circulation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein expression | - Toxicity of the ncAA or orthogonal components- Inefficient amber suppression | - Lower the expression temperature- Optimize the concentration of AmF and IPTG- Use a different orthogonal aaRS/tRNA pair |
| Truncated protein product | Inefficient amber suppression | - Ensure the orthogonal components are functional- Increase the concentration of AmF- Check the sequence of the amber codon context |
| No AmF incorporation | - Inactive AmF- Problem with the orthogonal aaRS/tRNA pair | - Use fresh, high-quality AmF- Verify the integrity and sequence of the orthogonal plasmids |
Conclusion
This compound is a powerful and versatile tool for protein engineering. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the potential of this non-canonical amino acid. By expanding the genetic code, the scientific community can continue to develop innovative solutions for medicine, biotechnology, and beyond.
References
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. [Link]
-
Incorporation of non-canonical amino acids. PubMed Central. [Link]
-
SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. ACS Publications. [Link]
-
A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. ACS Publications. [Link]
-
Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Publishing. [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. NIH. [Link]
-
Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. NIH. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. [Link]
-
In vitro suppression of an amber mutation by a chemically aminoacylated transfer RNA prepared by runoff transcription. PubMed Central. [Link]
-
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PubMed Central. [Link]
-
Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion. PubMed Central. [Link]
-
Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. PubMed Central. [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central. [Link]
-
The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast. PubMed. [Link]
-
Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed. [Link]
-
Fmoc-4-Amino-L-phenylalanine. PubChem. [Link]
-
4-Aminophenylalanine. PubChem. [Link]
-
Biochemical characterization of mutant phenylalanine hydroxylase enzymes and correlation with clinical presentation in hyperphenylalaninaemic patients. ResearchGate. [Link]
-
Biochemical characterization of mutant phenylalanine hydroxylase enzymes and correlation with clinical presentation in hyperphenylalaninaemic patients. PubMed. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]
-
The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
The Strategic Advantage of Using Acetylated Phenylalanine Derivatives in Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. [Link]
Sources
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Methods for the Detection and Quantification of 4-(Aminomethyl)phenylalanine
Introduction: The Analytical Imperative for 4-(Aminomethyl)phenylalanine
This compound is a non-proteinogenic amino acid, a structural analogue of the essential amino acid L-phenylalanine. Its unique structure, featuring an additional aminomethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, enzyme inhibitors, and other pharmaceutical agents.[1] The presence and concentration of this molecule can be a critical quality attribute in drug manufacturing or a key biomarker in pharmacokinetic and metabolic studies.
Therefore, robust and reliable analytical methods are essential for its accurate quantification in diverse matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids like plasma and urine. This guide provides a comprehensive overview of the primary analytical strategies, detailed experimental protocols, and the scientific rationale underpinning method selection and execution for researchers, and drug development professionals.
Foundational Strategy: Analyte-Centric Method Development
The selection of an appropriate analytical method is dictated by the physicochemical properties of the target analyte. This compound possesses characteristics that present specific challenges and opportunities for analysis:
-
Amphipathic Nature: It contains both a polar amino acid backbone (zwitterionic at physiological pH) and a more non-polar phenyl ring.[2]
-
Two Basic Centers: The presence of both an alpha-amino group and a benzylic amino group gives it distinct acid-base properties compared to standard amino acids.
-
Chromophore: The phenyl ring provides inherent ultraviolet (UV) absorbance, enabling direct detection without derivatization for HPLC-UV methods.[3]
-
Ionizability: The basic amino groups are readily protonated, making the molecule highly suitable for electrospray ionization (ESI) in mass spectrometry.[4]
These properties guide the choice of sample preparation, chromatographic separation, and detection techniques.
Comparative Analysis of Key Methodologies
The three most powerful and widely adopted techniques for the analysis of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate to Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | µM range | pM to nM range | nM range |
| Matrix Tolerance | Moderate | High | Low (requires extensive cleanup) |
| Derivatization Required? | No | No | Yes (mandatory)[5] |
| Throughput | High | High | Moderate |
| Cost (Instrument/Run) | Low | High | Moderate |
| Primary Application | Purity testing, quality control, high-concentration samples.[6] | Bioanalysis, trace-level quantification, metabolite ID.[7] | Volatile compound analysis, specific research applications.[8] |
Sample Preparation: The Key to Robust Analysis
Effective sample preparation is crucial for removing interfering matrix components such as proteins and phospholipids, which can suppress ionization in MS or create interfering peaks in UV detection.[9][10]
Workflow for Biological Sample Preparation
Caption: Comparative workflows for sample preparation from biological matrices.
Expert Rationale:
-
Protein Precipitation (PPT): This is a rapid and cost-effective method suitable for initial screening.[10] Using acetonitrile is effective at crashing proteins. However, it may not remove all phospholipids, which can cause ion suppression in LC-MS.[11]
-
Solid-Phase Extraction (SPE): For the highest sensitivity and cleanest extracts, SPE is the preferred method.[9] A mixed-mode strong cation-exchange (MCX) sorbent is ideal for this compound. At a low pH, the analyte's amino groups will be positively charged, binding strongly to the cation-exchange resin while salts and neutral compounds are washed away. A subsequent wash with an organic solvent removes lipids before the analyte is eluted with a basic organic solution.
Detailed Analytical Protocols
The following protocols provide step-by-step methodologies for the two most common and effective analytical techniques.
Protocol 1: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for bioanalytical applications requiring low limits of quantification. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, provides the highest accuracy and precision by correcting for matrix effects and extraction variability.[4]
A. Sample Preparation (using SPE)
-
Spike: To 100 µL of plasma, add 10 µL of a this compound-d4 (or other suitable stable isotope) internal standard solution.
-
Dilute & Acidify: Add 400 µL of 2% formic acid in water. Vortex to mix. This ensures the analyte is fully protonated.
-
Condition SPE: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 2% formic acid.
-
Load: Load the entire pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Discard the washings.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
B. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity UHPLC or equivalent.[12]
-
Column: Atlantis dC18 column (100 mm × 3.0 mm, 3 µm) or similar reversed-phase column.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-5.0 min: 2% to 60% B
-
5.0-5.5 min: 60% to 95% B
-
5.5-6.5 min: Hold at 95% B
-
6.5-7.0 min: 95% to 2% B
-
7.0-9.0 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[12]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[12]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
Analyte (MW: 180.21): Q1: 181.1 -> Q3: 119.1 (loss of glutaryl group)
-
Internal Standard (-d4): Q1: 185.1 -> Q3: 123.1
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Quality Control Analysis by HPLC-UV
This robust method is suitable for determining the purity of a drug substance or for quantifying higher concentrations where the sensitivity of MS is not required.[6][13]
A. Sample Preparation (Simple Dilution)
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
B. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 15% Acetonitrile and 85% Water containing 0.1% Trifluoroacetic Acid (TFA).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 254 nm. The phenyl ring provides absorbance; 210 nm offers higher sensitivity for the peptide backbone, while 254 nm is more selective for the aromatic ring.[3]
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve prepared with a reference standard of this compound.
Analytical Workflow Visualization
Caption: General experimental workflow from sample to result.
Method Validation: Ensuring Trustworthy Data
Any analytical method must be validated to ensure it is fit for its intended purpose.[14] Validation should be performed in accordance with regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Conclusion
The successful analysis of this compound hinges on a rational selection of methodology based on the specific requirements of the study. For high-sensitivity bioanalysis in complex matrices, a validated LC-MS/MS method following robust sample preparation like SPE is the authoritative choice. For quality control and purity assessment of bulk materials, a straightforward HPLC-UV method offers sufficient reliability and performance. By understanding the principles outlined in this guide, researchers can develop and implement robust, accurate, and defensible analytical methods for this important amino acid analogue.
References
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC Intern
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
- Validation of a reversed-phase HPLC method for quantit
- Practical tips on preparing plasma samples for drug analysis using SPME - ResearchG
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe.
- Validation of amino acid analysis methods - PubMed.
- Validation of Amino Acid Analysis Methods - ResearchG
- Method validation of 16 types of structural amino acids using an autom
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- Validation of Amino Acid Analysis Methods - Springer N
- Analytical Methods - RSC Publishing.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed.
- Analytical characteristics for amino acid derivatives using GC-MS...
- GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- HPLC Methods for analysis of Phenylalanine - HELIX Chrom
- 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC)
- HPLC measurement of phenylalanine in plasma - PubMed.
- speed accuracy productivity - Agilent.
- Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - Chem-Impex.
- Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed.
- Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed.
- Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC - NIH.
- PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual.
- Phenylalanine Assay Kit - Cell Biolabs, Inc..
- Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed.
- PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - NIH.
Sources
- 1. usbio.net [usbio.net]
- 2. helixchrom.com [helixchrom.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
Strategic Purification of Synthetic Peptides Containing 4-(Aminomethyl)phenylalanine: A Guide to Achieving High Purity
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides.
Introduction: The Unique Challenge of 4-(Aminomethyl)phenylalanine
The incorporation of non-natural amino acids is a cornerstone of modern peptide therapeutic design. This compound (Amf), in particular, offers a unique toolset: its benzylic amine provides a basic center to modulate solubility and receptor interactions, and it serves as a versatile chemical handle for conjugations. However, the very properties that make Amf a valuable building block also introduce significant challenges during purification.
Following solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the desired full-length peptide alongside a host of impurities.[1] These include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] The presence of the Amf residue, with its basic side-chain, complicates standard purification strategies. The primary amine can engage in undesirable ionic interactions with residual silanols on silica-based chromatography media, leading to poor peak shape and reduced resolution. Furthermore, impurities with charge profiles and hydrophobicities similar to the target peptide can co-elute, making isolation a formidable task.[2]
This guide provides a detailed, experience-driven framework for the strategic purification of Amf-containing peptides. We will move beyond generic protocols to explain the causality behind methodological choices, emphasizing an orthogonal approach that combines the resolving power of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with the charge-based selectivity of Ion-Exchange Chromatography (IEX) to achieve superior purity.
Part 1: The Workhorse — Optimized Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the indispensable first-line technique for peptide purification, separating molecules based on their hydrophobicity.[1][3] For peptides containing the basic Amf residue, success hinges on meticulously controlling the chromatographic conditions to mitigate unwanted secondary interactions and maximize resolution.
The Causality Behind RP-HPLC Parameter Selection
The primary goal is to ensure that separation occurs strictly based on hydrophobicity. The basic amine on the Amf side chain can interact ionically with negatively charged free silanols on the silica stationary phase, causing significant peak tailing. To prevent this, we employ an acidic mobile phase containing an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA).[4] This serves two critical functions:
-
Protonation: At a low pH (~2), the Amf side-chain amine, along with other basic residues (Lys, Arg, His) and the peptide's N-terminus, becomes positively charged.[5]
-
Ion-Pairing: The negatively charged TFA counter-ion dynamically associates with these protonated basic sites on the peptide. This effectively "shields" the positive charges, reducing ionic interactions with the stationary phase and ensuring retention is governed by the overall hydrophobicity of the peptide.[6]
The choice of stationary phase is equally critical. Modern, high-purity silica columns with extensive end-capping are essential to minimize the number of accessible silanol groups, further improving peak symmetry.[6] For peptides, wide-pore (e.g., 300 Å) media are recommended to ensure the molecule can freely access the bonded phase within the pores.
Workflow for RP-HPLC Purification
Caption: General workflow for preparative RP-HPLC purification of peptides.
Detailed Protocol: Preparative RP-HPLC
This protocol is designed for the initial purification of a crude Amf-containing peptide to >95% purity.
-
Sample Preparation:
-
Accurately weigh the crude lyophilized peptide.
-
Dissolve the peptide in a minimal volume of Mobile Phase A (see table below) or a mixture of Mobile Phase A and a small amount of organic solvent (e.g., acetonitrile or DMSO) if solubility is poor.
-
Ensure the sample is fully dissolved. Sonicate briefly if necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Inject the filtered sample onto the column.
-
Run the gradient as specified in the table below. The gradient slope is critical; a shallow gradient (e.g., 0.5-1% B per minute) provides the best resolution.
-
Monitor the elution profile using UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak(s) of interest.
-
Analyze the purity of each fraction using a rapid analytical RP-HPLC method.
-
Confirm the identity of the peptide in the desired fractions using Mass Spectrometry (e.g., ESI-MS).[7]
-
Pool all fractions that meet the desired purity threshold (e.g., >95%).
-
-
Final Step:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Table 1: Recommended RP-HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 300Å, 2.1-4.6 mm ID | C18, 300Å, 10-50 mm ID | Wide-pore C18 is the standard for peptides.[1] Scale ID for desired loading capacity. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water | Acidic modifier to ensure protonation and sharp peaks.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is the preferred organic solvent for peptide elution. |
| Gradient | 5-65% B over 30 min | 20-50% B over 60-90 min | A shallow gradient is crucial for resolving closely eluting impurities in preparative runs. |
| Flow Rate | 0.3 - 1.0 mL/min | 5 - 50 mL/min | Scaled based on column diameter to maintain optimal linear velocity. |
| Temperature | 25 - 40 °C | 25 - 40 °C | Elevated temperature can improve peak shape but may risk peptide stability. |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm | 214 nm detects the peptide backbone; 280 nm for aromatic side chains. |
Part 2: The Polishing Step — Orthogonal Purification with Ion-Exchange Chromatography (IEX)
While RP-HPLC is powerful, it may not be sufficient to separate all impurities, especially those with similar hydrophobicity but different charge characteristics (e.g., deamidated or incompletely deprotected species). Ion-exchange chromatography (IEX) separates molecules based on their net charge, providing a truly orthogonal separation mechanism that is highly complementary to RP-HPLC.[8]
Why Cation-Exchange is the Logical Choice
At a pH below the pKa of its side-chain amine, the Amf residue contributes a positive charge to the peptide. This makes the peptide an ideal candidate for Strong Cation-Exchange (SCX) chromatography . In this technique, the peptide is loaded onto a negatively charged stationary phase at a low pH and low ionic strength. Elution is then achieved by increasing the ionic strength (salt gradient) or by increasing the pH. This method is exceptionally effective at separating peptides with minor charge differences. Introducing an IEX step can significantly enhance the final purity of the product.[9]
Two-Step Orthogonal Purification Workflow
Sources
- 1. bachem.com [bachem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. gilson.com [gilson.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-works.com [bio-works.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminomethyl)phenylalanine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and application of 4-(Aminomethyl)phenylalanine. This non-canonical amino acid is a valuable building block in medicinal chemistry and drug development, prized for its ability to introduce a primary amine via a stable benzylic linkage. This unique side chain serves as a versatile handle for bioconjugation, PEGylation, or for modulating the pharmacokinetic properties of peptides.[1]
However, the presence of three distinct nucleophilic centers—the α-amino group, the carboxylic acid, and the side-chain aminomethyl group—presents significant synthetic challenges. This guide is designed to provide practical, field-proven insights into navigating these complexities. We will move beyond simple protocols to explain the causality behind our recommended strategies, ensuring your synthesis is both successful and reproducible.
Core Challenge: The Imperative of Orthogonal Protection
The successful synthesis and subsequent use of this compound in peptide synthesis hinges on a robust orthogonal protection strategy.[2] This principle involves using multiple classes of protecting groups within the same molecule, where each class can be removed under specific chemical conditions without affecting the others.[3][4]
Caption: Orthogonal protection of this compound for SPPS.
FAQ 1: Why is an orthogonal protection strategy essential for this specific amino acid?
Answer: this compound has two primary amino groups: the α-amino group required for peptide bond formation and the side-chain aminomethyl group. During Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be deprotected at every cycle to allow for the addition of the next amino acid.[5] If the side-chain amine were unprotected, it would compete with the α-amino group during the coupling reaction, leading to branched peptide impurities and truncated sequences.
Therefore, we must employ a "permanent" side-chain protecting group that is stable to the "temporary" α-amino deprotection conditions. The most common strategy in modern SPPS is the Fmoc/tBu approach.[4][5] In this scheme:
-
The α-amino group is protected with the base-labile Fmoc group.
-
The side-chain aminomethyl group is protected with the acid-labile Boc group.[1][6]
This orthogonality allows for the selective removal of the Fmoc group with a base (e.g., piperidine) at each step of the synthesis, while the Boc group on the side chain remains completely intact.[1] The Boc group is only removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[7]
Troubleshooting Guide: Protecting Group Failures
Issue 1: My side-chain Boc group is prematurely cleaving during Nα-Fmoc deprotection.
Root Cause Analysis: This is a rare but critical issue, typically pointing to problems with your reagents rather than a failure of the orthogonal strategy itself. The Boc group is exceptionally stable to the basic conditions used for Fmoc removal.[8] Premature cleavage suggests the presence of acidic contaminants.
Solutions:
-
Verify Reagent Purity: Your piperidine/DMF deprotection solution should be freshly prepared. Old DMF can decompose to form dimethylamine and formic acid, creating an acidic environment that can slowly degrade the Boc group over many cycles.
-
Check Starting Material: Ensure your Fmoc-L-Phe(4-CH₂NH-Boc)-OH starting material is of high purity and has not been subjected to acidic conditions during storage or handling.
-
Minimize Deprotection Time: While standard protocols call for 2 x 10-minute treatments with 20% piperidine in DMF, do not extend this time unnecessarily. For routine couplings, this is more than sufficient.[9]
Issue 2: I'm observing incomplete cleavage of the side-chain Boc group during final TFA cleavage.
Root Cause Analysis: The Boc group is cleaved by acidolysis. The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation.[10] Incomplete cleavage usually results from insufficient acid strength, inadequate reaction time, or steric hindrance.
Solutions:
-
Optimize the Cleavage Cocktail: A standard cleavage cocktail for peptides with acid-sensitive residues is TFA/TIS/H₂O (95:2.5:2.5), where TIS (triisopropylsilane) acts as a scavenger. The cleavage is typically run for 2-3 hours at room temperature.
-
The Role of Scavengers: The liberated tert-butyl cation is a reactive electrophile that can re-attach to nucleophilic residues like Tryptophan or Methionine. Scavengers like TIS, water, or thioanisole are essential to "trap" these cations and prevent side reactions.[7][11]
-
Monitor the Reaction: If you suspect incomplete cleavage, you can take a small aliquot of the resin, dry it, and perform a test cleavage for a longer duration or with a stronger acid cocktail. Analyze the supernatant by LC-MS to confirm complete deprotection.
Data Summary: Common Orthogonal Protection Schemes
| Protecting Group Class | α-Amino (Temporary) | Side-Chain (Permanent) | Cleavage Condition (α-Amino) | Cleavage Condition (Side-Chain) |
| Fmoc/tBu Strategy | Fmoc | Boc | 20% Piperidine in DMF (Base) | 95% TFA (Strong Acid) |
| Boc/Bzl Strategy | Boc | Cbz (Z) | TFA (Moderate Acid) | H₂/Pd (Hydrogenolysis) or HF |
This table summarizes the two most common orthogonal strategies in peptide synthesis. The Fmoc/tBu strategy is generally preferred for its milder conditions.[4][5]
Experimental Protocol: Selective Deprotection of Nα-Boc Group
This protocol details the selective removal of the Nα-Boc group from a di-Boc protected this compound derivative, a crucial step if you are synthesizing the building block from scratch or need to perform solution-phase chemistry. The α-amino Boc group is more labile to acidolysis than the benzylic amino Boc group, allowing for selective removal under milder acidic conditions.[7]
Materials:
-
Boc-D/L-4-(Boc-aminomethyl)phenylalanine
-
4M HCl in 1,4-Dioxane (Anhydrous)
-
1,4-Dioxane (Anhydrous)
-
Diethyl Ether (Cold)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve Boc-D/L-4-(Boc-aminomethyl)phenylalanine in anhydrous 1,4-dioxane in a round-bottom flask.
-
Acidification: Add 4M HCl in 1,4-dioxane to the solution. A typical ratio is 5-10 equivalents of HCl relative to the substrate.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored closely by Thin Layer Chromatography (TLC) or LC-MS. Selective deprotection is usually complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitation: Add cold diethyl ether to the resulting residue to precipitate the product, H-D/L-Phe(4-CH₂NH-Boc)-OH, as its hydrochloride salt.
-
Isolation: Collect the white precipitate by filtration, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.[7]
Workflow: Incorporation into a Peptide via SPPS
The following diagram illustrates the logical flow of incorporating Fmoc-L-Phe(4-CH₂NH-Boc)-OH into a growing peptide chain on a solid support.
Caption: SPPS workflow for incorporating the protected amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare N-Boc-4-aminomethyl-L-phenylalanine? A convenient three-step route starts from commercially available N-Boc-4-iodo-L-phenylalanine. This route involves a palladium-catalyzed carbonylation/reduction to form an aldehyde, followed by oxime formation, and a final catalytic hydrogenation to yield the desired product in good yield and with minimal racemization.[12]
Q2: How can I prevent racemization at the α-carbon? Racemization is a risk, particularly during amide bond coupling under basic conditions.[13] To minimize this, use coupling reagents known to suppress racemization, such as HOBt/DCC or HBTU/DIPEA.[9] Additionally, avoid excessive exposure to strong base and ensure reaction temperatures are controlled, especially during the activation step of the carboxylic acid.
Q3: What are the best methods for purifying the final unprotected this compound or peptides containing it? Purification can be challenging due to the compound's zwitterionic nature. For the free amino acid, purification may involve ion-exchange chromatography or crystallization from an aqueous/alcoholic solution.[14] For peptides containing this residue, Reverse-Phase HPLC (RP-HPLC) is the standard method, typically using a water/acetonitrile gradient with a TFA modifier. The additional positive charge on the side chain at low pH can alter the peptide's retention time compared to a standard phenylalanine residue.
References
- Hou, W., et al. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Hartman, G. D., & Halczenko, W. (1991). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
- Hartman, G. D., & Halczenko, W. (1993). A Simple and Inexpensive Synthesis of 4-(Aminomethyl)-L-phenylalanine. J. Org. Chem.
- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine. Google Patents.
- Teufel, L., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. chempep.com [chempep.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for 4-(Aminomethyl)phenylalanine
Welcome to the technical support center for optimizing coupling reactions involving 4-(Aminomethyl)phenylalanine (Amf). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-canonical amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful incorporation of Amf into your peptide sequences.
Section 1: Foundational Understanding of this compound
This compound is a valuable building block in peptide chemistry, offering a unique combination of an aromatic side chain and a primary amine. This additional functionality allows for post-synthetic modifications, such as bioconjugation or the introduction of fluorescent labels.[1] However, the presence of two primary amines—the alpha-amine and the side-chain aminomethyl group—necessitates a robust and orthogonal protecting group strategy to prevent unwanted side reactions and ensure regioselective coupling.[1]
The most common approach involves protecting the α-amino group with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) and the side-chain amine with an acid-labile group like Boc (tert-butyloxycarbonyl).[1][2] This orthogonality is the cornerstone of successful solid-phase peptide synthesis (SPPS) with Amf, as it allows for the selective deprotection of the α-amine for chain elongation while the side-chain amine remains protected.[2]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Incomplete Coupling or Low Yield
-
Symptom: Kaiser test remains positive after coupling, or mass spectrometry of the crude product shows a significant amount of a deletion sequence lacking the Amf residue.
-
Potential Cause 1: Steric Hindrance. The bulky nature of the protected Amf derivative, particularly when both the α-amino and side-chain amino groups are protected with bulky groups like Boc, can impede the approach of the activated carboxyl group to the resin-bound amine.[3][4]
-
Solution 1: Optimize Coupling Reagents. For sterically hindered couplings, more potent activating reagents are recommended.[4][5] While standard carbodiimides like DCC or DIC can be effective, uronium or phosphonium salt-based reagents often provide superior results.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for hindered couplings due to its rapid activation and resistance to racemization.[6][7][8]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) offers a good balance of reactivity and cost-effectiveness for routine couplings.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that avoids the potential side reaction of guanidinylation of the free N-terminus.[8]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Insufficient reaction time or inadequate reagent equivalents can lead to incomplete acylation.
-
Solution 2: Adjust Reaction Parameters.
-
Double Coupling: If a single coupling cycle is insufficient, repeating the coupling step is a common and effective strategy.[9]
-
Increase Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can drive the reaction to completion.[9]
-
Extended Reaction Time: For particularly difficult couplings, extending the reaction time from the standard 1-2 hours up to 4 hours or even overnight can improve yields.[10]
-
Issue 2: Side Reactions and Impurity Formation
-
Symptom: Mass spectrometry reveals unexpected masses corresponding to byproducts.
-
Potential Cause 1: Guanidinylation. Uronium-based coupling reagents like HBTU and HATU can react with the newly deprotected N-terminal amine of the growing peptide chain, forming a guanidinium species that terminates the chain.[11]
-
Solution 1: Pre-activation or Use of Phosphonium Reagents.
-
Pre-activation: To minimize guanidinylation, pre-activate the protected Amf derivative with the coupling reagent and a base (like DIPEA) for 1-2 minutes before adding the mixture to the resin.[9] This consumes the coupling reagent in the desired activation reaction.
-
Alternative Reagents: Utilize phosphonium-based reagents like PyBOP or PyAOP, which do not cause this side reaction.
-
-
Potential Cause 2: Racemization. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is susceptible to racemization, especially in the presence of a strong base.[5]
-
Solution 2: Additive Inclusion and Base Selection.
-
Additives: The inclusion of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization by forming an active ester that is less prone to epimerization.[3][7]
-
Base Choice: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) for activation.[6] For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[6]
-
-
Potential Cause 3: Premature Deprotection of the Side Chain. Inadvertent removal of the side-chain protecting group can lead to branching or other modifications.
-
Solution 3: Verify Orthogonality. Ensure that the deprotection conditions for the α-amino group do not affect the side-chain protecting group. For the standard Fmoc/Boc strategy, the piperidine solution used for Fmoc removal is orthogonal to the acid-labile Boc group.[2] However, prolonged or repeated exposure to basic conditions should be monitored.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which protecting group strategy is best for incorporating this compound?
A1: The most robust and widely used strategy is the orthogonal Fmoc/Boc scheme.[2] This involves using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (or its D-enantiomer).[1] The Fmoc group protects the α-amine and is removed by a mild base (e.g., 20% piperidine in DMF), while the Boc group protects the side-chain amine and is stable to these conditions but readily removed with a moderately strong acid like trifluoroacetic acid (TFA).[2] This allows for selective chain elongation and subsequent side-chain modification if desired.
Q2: Can I use a Boc/Bzl strategy for this compound?
A2: While a Boc/Bzl (benzyl) strategy is common in peptide synthesis, it presents challenges for Amf.[12] Protecting the side-chain amine with a Z (benzyloxycarbonyl) group, for example, would require harsh deprotection conditions (e.g., HBr/AcOH or catalytic hydrogenolysis) that could affect other protecting groups or the peptide itself.[13] The Fmoc/Boc strategy generally offers milder and more selective deprotection conditions.
Q3: What are the recommended coupling reagents for Amf?
A3: Due to potential steric hindrance, high-efficiency coupling reagents are recommended. A comparative summary is provided below:
| Coupling Reagent | Typical Yield (%) | Key Considerations |
| HATU | 90-98 | High reactivity, ideal for sterically hindered couplings with low racemization.[8] |
| HBTU | 85-95 | Good balance of reactivity and stability; cost-effective for routine use.[8] |
| PyBOP | 80-90 | Phosphonium-based, avoids guanidinylation side products.[8] |
| DIC/Oxyma | 85-95 | Carbodiimide-based with a racemization-suppressing additive; a good alternative to HOBt-based systems.[3][4] |
Q4: How can I confirm that the coupling reaction has gone to completion?
A4: The Kaiser test is a common qualitative method to detect free primary amines on the resin.[9] A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling is complete. If the test is positive (beads turn blue), it signifies the presence of unreacted amines, and a second coupling is recommended.[9]
Q5: What is the best way to purify a peptide containing this compound?
A5: The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15] A C18 column is typically used with a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like TFA (0.1%).[14] The TFA protonates the side-chain amine of the Amf residue, improving peak shape and resolution.[15]
Section 4: Experimental Protocols & Visualizations
Protocol 1: Standard SPPS Coupling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide or Wang resin).
1. Resin Swelling and Fmoc Deprotection: a. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[9] b. Drain the DMF and add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15 minutes.[9] d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal amount of DMF.[9] b. Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[9] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours.
3. Monitoring and Washing: a. Perform a Kaiser test to monitor the completion of the coupling reaction.[9] If the test is positive, repeat step 2. b. Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents.[9]
4. Chain Elongation: a. Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) and dry it.[9] b. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.[16] c. Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether to the filtrate.[9][16] b. Purify the peptide by preparative RP-HPLC.[14]
Visual Workflow: Decision Tree for Coupling Strategy
Caption: Decision tree for selecting a coupling strategy for this compound.
References
-
A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine. Benchchem. 2
-
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-aminomethylphenylalanine(Boc). Benchchem. 17
-
D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis. Benchchem. 3
-
SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry. 18
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 5
-
N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. 19
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
-
Commonly Used Coupling Reagents in Peptide Synthesis. 6
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Amino Acid-Protecting Groups. SciSpace.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. 13
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. 20
-
Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State.
-
Side reactions in peptide synthesis: An overview. Bibliomed.
-
A Technical Guide to Fmoc-Phe(4-Br)-OH: Synthesis, Properties, and Application. Benchchem. 9
-
Scholars Research Library - Der Pharma Chemica. 21
-
Coupling Reagents. Aapptec Peptides.
-
Protecting Groups in Peptide Synthesis | Request PDF. ResearchGate.
-
An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. The Royal Society of Chemistry.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
26.7: Peptide Synthesis. Chemistry LibreTexts.
-
VI Protecting Groups and Orthogonal Protection Strategies. 22
-
Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed.
-
Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands.
-
Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences. Benchchem. 1
-
An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs. Benchchem. 23
-
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-4. Benchchem. 8
-
Amino Acid Derivatives for Peptide Synthesis. 24
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate.
-
Peptide Purification Process & Methods: An Overview. Bachem.
-
Side Reactions in Peptide Synthesis. Semantic Scholar.
-
Application Notes and Protocols: Fmoc-Phe-OSu Coupling Reactions. Benchchem. 10
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.
-
Synthesis of Side-Chain Modified Polypeptides. ACS Chemical Reviews.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. MDPI.
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH.
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
-
Influence of an Unnatural Amino Acid Side Chain on the Conformational Dynamics of Peptides. PubMed.
-
Peptide Purification and Product Analysis. AltaBioscience.
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. biosynth.com [biosynth.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. agilent.com [agilent.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 19. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 20. jocpr.com [jocpr.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptide.com [peptide.com]
Technical Support Center: Synthesis of Peptides Containing 4-(Aminomethyl)phenylalanine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving 4-(Aminomethyl)phenylalanine (Amf). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and nuances of incorporating this versatile, non-canonical amino acid into peptide sequences. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established peptide chemistry principles and field-proven insights.
The incorporation of this compound offers a strategic advantage in peptide design, providing a primary amine on the side chain for post-synthetic modifications such as labeling, PEGylation, or the construction of branched peptides. However, this additional reactive site necessitates careful planning and execution to prevent unwanted side reactions. This guide will equip you with the knowledge to anticipate and resolve potential issues, ensuring the successful synthesis of your target peptide.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in SPPS.
Q1: What is the standard protection strategy for this compound in Fmoc-based SPPS?
The most widely adopted and robust strategy for incorporating Amf in Fmoc-SPPS is through the use of an orthogonal protecting group scheme.[1][2] This typically involves:
-
α-Amino Group: Protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Side-Chain Aminomethyl Group: Protected with the acid-labile Boc (tert-butyloxycarbonyl) group.
This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each coupling cycle with a mild base (e.g., piperidine) without affecting the Boc group on the side chain.[1][2] The Boc group remains intact throughout the synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3]
Q2: Can I use other protecting groups for the Amf side chain?
While Boc is the most common and well-vetted protecting group for the Amf side chain in Fmoc SPPS, other acid-labile protecting groups could theoretically be employed. However, the selection of an alternative protecting group should be carefully considered based on its lability relative to the resin linker and other side-chain protecting groups in your peptide. Any deviation from the standard Fmoc/Boc strategy will require thorough optimization to avoid premature deprotection or incomplete removal during final cleavage.
Q3: What are the most common side reactions to anticipate when using this compound?
While Amf is generally well-behaved with the proper protection strategy, researchers should be vigilant for the following potential side reactions:
-
Incomplete Deprotection of the Side-Chain Boc Group: The primary amine of the aminomethyl group is less sterically hindered than the α-amino group, but incomplete removal of the Boc group during final cleavage can still occur, leading to a heterogeneous product.
-
Acylation of the Unprotected Side Chain: If the Boc group is prematurely cleaved or if an unprotected Amf is used, the side-chain amine can be acylated during subsequent coupling steps, leading to branched peptide impurities.
-
Diketopiperazine Formation: Like other amino acids, if Amf is the second or third residue in the sequence (especially when followed by a residue like proline), it can be susceptible to intramolecular cyclization to form a diketopiperazine, leading to chain termination.
-
Side-Chain Alkylation during Cleavage: The deprotected aminomethyl group is a nucleophile and can be susceptible to alkylation by carbocations generated from the cleavage of other protecting groups or the resin linker, especially if scavengers are not used effectively.[4][5]
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of peptides containing this compound.
A. Problem: Low Coupling Efficiency of the Amf Residue
Symptoms:
-
A significant deletion peak corresponding to the absence of the Amf residue is observed in the crude mass spectrum.
-
Positive ninhydrin test after the Amf coupling step.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The bulky Fmoc and Boc groups on the Amf monomer can sterically hinder the coupling reaction. | 1. Extend Coupling Time: Increase the reaction time for the Amf coupling step to 2-4 hours. 2. Double Couple: Perform a second coupling of the Amf residue. 3. Use a More Potent Coupling Reagent: Employ a stronger activating agent like HATU or HCTU, which are known to be effective for sterically hindered couplings.[1][6][7] |
| Poor Solubility of the Amf Monomer | The protected Amf derivative may have limited solubility in the reaction solvent (e.g., DMF). | 1. Ensure Complete Dissolution: Make sure the Amf monomer is fully dissolved before adding it to the resin. Gentle warming or sonication may be necessary. 2. Consider Alternative Solvents: A mixture of DMF and NMP (N-Methyl-2-pyrrolidone) may improve solubility. |
B. Problem: Presence of Branched Peptide Impurities
Symptoms:
-
Mass spectrum shows peaks corresponding to the target peptide plus the mass of one or more amino acid residues.
-
Unexpectedly complex HPLC profile.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Premature Deprotection of the Side-Chain Boc Group | The Boc group on the Amf side chain may be partially cleaved by repeated exposure to the basic conditions of Fmoc deprotection, although this is generally minimal with standard protocols. | 1. Minimize Fmoc Deprotection Times: Use the shortest effective time for Fmoc removal (e.g., two treatments of 5-7 minutes with 20% piperidine in DMF). 2. Ensure Purity of Amf Monomer: Verify that the starting Fmoc-Amf(Boc)-OH is of high purity and free from any unprotected side-chain amine. |
| Incomplete Protection of the Amf Monomer | The starting material may contain a fraction of Fmoc-Amf-OH where the side chain is not protected. | Source High-Quality Reagents: Always use Fmoc-Amf(Boc)-OH from a reputable supplier and check the certificate of analysis. |
C. Problem: Incomplete Removal of the Side-Chain Boc Group During Final Cleavage
Symptoms:
-
A major peak in the mass spectrum corresponding to the target peptide + 56 Da (the mass of a tert-butyl group).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Cleavage Time or TFA Concentration | The Boc group on the aminomethyl side chain may require slightly more stringent conditions for complete removal compared to other Boc groups.[3] | 1. Extend Cleavage Time: Increase the cleavage time to 3-4 hours. 2. Optimize Cleavage Cocktail: Ensure a high concentration of TFA (e.g., 95%). For peptides containing other sensitive residues, a standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.[8] |
| Inefficient Scavenging | Scavengers are crucial for quenching reactive carbocations generated during cleavage, which can otherwise interfere with the deprotection process.[9][10] | Use Appropriate Scavengers: A common and effective scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5). If your peptide contains tryptophan, add 1-2% EDT (ethanedithiol). |
D. Problem: Diketopiperazine Formation
Symptoms:
-
Truncated peptide sequence observed in the mass spectrum, often with a mass corresponding to the dipeptide that has cyclized and cleaved from the resin.
-
Low overall yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Sequence-Dependent Intramolecular Cyclization | This side reaction is most prevalent when the N-terminal dipeptide sequence is being formed and is exacerbated by certain amino acid combinations (e.g., Pro, Gly). | 1. Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the attachment of the first amino acid under milder conditions and can suppress diketopiperazine formation. 2. Couple a Dipeptide: Instead of coupling the first two amino acids sequentially, couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Amf-OH). |
III. Experimental Protocols & Visualizations
Standard Fmoc-SPPS Cycle for Incorporating this compound
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washes: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-Amf(Boc)-OH (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washes: Wash the resin with DMF (5-7 times).
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF for 10-15 minutes.
-
Proceed to the deprotection step for the next amino acid coupling.
Final Cleavage and Deprotection Workflow
Protocol:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM (dichloromethane).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail fresh. For a standard peptide without sensitive residues other than Amf, use a mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Characterize the crude product by mass spectrometry and purify by reverse-phase HPLC.
By understanding the underlying chemistry and potential pitfalls associated with the use of this compound, researchers can effectively troubleshoot their syntheses and harness the full potential of this valuable building block in their peptide-based research and development endeavors.
References
- Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 851-857.
- Chen, H., & Zhang, Q. (2023). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society, 145(50), 27218–27224.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-4. BenchChem.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides.
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(4), 184-190.
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.
- Masri, E., Ahsanullah, Accorsi, M., & Rademann, J. (2020). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. Organic Letters, 22(8), 2976-2980.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- OUCI. (n.d.). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. OUCI.
- BenchChem. (2025). Technical Support Center: Cleavage of Peptides Containing Boc-D-4-aminomethylphe(Boc)
- BenchChem. (2025). D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis. BenchChem.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry, 6, 501-508.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Lubell, W. D., & Goudreau, N. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(19), 5516-5548.
- Lu, H., & Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Macromolecules, 48(10), 3139-3157.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Albericio, F., Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2001). New Trends in Peptide Coupling Reagents.
- AAPPTec. (n.d.).
- Schechinger, W. (2023). Can some adsorbent easily extract the peptide from TFA cleavage cooktail?.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Coin, I., Beyermann, M., & Bienert, M. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Hsieh, C. H., Chien, C. H., Chen, Y. H., Chen, C. M., & Chern, J. W. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Organic Chemistry, 26(10), 994-1006.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Synthesis of Peptides Containing 4-(Aminomethyl)phenylalanine (Amf)
Welcome to the technical support center for the synthesis of peptides incorporating the unique amino acid, 4-(Aminomethyl)phenylalanine (Amf). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of Amf in their peptide candidates. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges and optimize the yield of your Amf-containing peptides.
Introduction: The Promise and Challenge of this compound
This compound is a non-proteinogenic amino acid that has garnered significant interest in peptide and medicinal chemistry. Its structure, featuring a primary amino group on the phenyl ring, allows for the introduction of a variety of modifications, making it a versatile building block for creating peptides with novel biological activities and improved pharmacokinetic profiles. However, the presence of this additional amino group also introduces specific challenges during solid-phase peptide synthesis (SPPS). This guide will address these challenges head-on, providing you with the knowledge to confidently and successfully synthesize your target peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of Amf-containing peptides, providing explanations and actionable solutions.
Problem 1: Low Coupling Efficiency of the Amf Residue
Symptoms:
-
Incomplete reaction after the coupling step, as indicated by a positive Kaiser test.
-
Presence of deletion sequences (peptide lacking the Amf residue) in the final crude product upon LC-MS analysis.
Root Cause Analysis: The incorporation of any amino acid can be challenging, and the bulky nature of the protected Amf residue can lead to steric hindrance, slowing down the coupling reaction. The choice of protecting group on the side chain can also influence the reactivity of the alpha-amino group.
Solutions:
-
Optimize Coupling Reagents: For sterically hindered amino acids like Amf, standard coupling reagents such as HBTU or HATU are highly recommended due to their high reactivity and ability to minimize side reactions.
-
Extend Coupling Time: Doubling the standard coupling time can often drive the reaction to completion. Monitor the reaction using a qualitative test like the Kaiser test to determine the optimal time.
-
Double Coupling: If a single coupling does not result in a negative Kaiser test, a second coupling step with fresh reagents should be performed before proceeding to the next deprotection step.
Problem 2: Unwanted Side Reactions at the Aminomethyl Group
Symptoms:
-
Appearance of unexpected byproducts with a mass corresponding to the addition of a protecting group (e.g., +56 Da for Boc, +222 Da for Fmoc) or other moieties to the peptide.
-
Evidence of peptide branching in the mass spectrum.
Root Cause Analysis: The primary amino group on the phenyl ring of Amf is nucleophilic and can react with activated amino acids if it is not adequately protected. This can lead to the formation of branched peptides, where a second peptide chain grows off the side chain of the Amf residue.
Solutions:
-
Orthogonal Side-Chain Protection: The key to preventing side reactions is the use of a protecting group for the aminomethyl side chain that is stable to the conditions used for the removal of the alpha-amino protecting group (e.g., piperidine for Fmoc SPPS). The choice of protecting group will depend on the overall synthetic strategy.
| Protecting Group | Cleavage Conditions | Orthogonality in Fmoc SPPS |
| Boc | Strong acids (e.g., TFA) | Yes |
| Fmoc | Piperidine | No |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger | Yes |
| Dde | 2-5% hydrazine in DMF | Yes |
-
Ensure Complete Protection: Always use pre-protected Amf amino acids from a reliable supplier to ensure the side chain is fully protected before incorporation into the peptide.
Problem 3: Difficulty in Purifying the Final Peptide
Symptoms:
-
Poor separation of the target peptide from closely eluting impurities during reverse-phase HPLC (RP-HPLC).
-
Broad or tailing peaks in the chromatogram.
Root Cause Analysis: The presence of the additional basic aminomethyl group in the deprotected Amf residue can alter the overall charge and hydrophobicity of the peptide, affecting its interaction with the stationary phase of the HPLC column. Deletion sequences or byproducts from side reactions can also have very similar retention times to the target peptide.
Solutions:
-
Optimize HPLC Conditions:
-
Mobile Phase: Experiment with different mobile phase modifiers. While trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent like formic acid (FA) can sometimes improve peak shape and resolution.
-
Gradient: A shallower gradient around the elution time of your target peptide can improve the separation of closely eluting impurities.
-
-
pH Adjustment: The charge of the aminomethyl group is pH-dependent. Adjusting the pH of the mobile phase can alter the retention time of your peptide and may help to resolve it from impurities.
-
Alternative Chromatography: If RP-HPLC is not providing adequate separation, consider alternative methods such as ion-exchange chromatography (IEX), which separates molecules based on charge.
Frequently Asked Questions (FAQs)
Q1: Which protecting group should I choose for the side chain of Amf in Fmoc-SPPS?
The choice of protecting group for the aminomethyl side chain is critical and depends on your synthetic goal.
-
For standard linear peptides: The Boc group is the most common and robust choice. It is stable to the piperidine used for Fmoc removal and is cleanly cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin.
-
For on-resin side-chain modification: If you plan to modify the aminomethyl group while the peptide is still on the solid support, you need an orthogonal protecting group that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups. In this case, Alloc or Dde are excellent choices.
Q2: Can I use the same coupling conditions for Amf as for other amino acids?
While you can start with your standard coupling protocol, it is often necessary to use more forcing conditions for Amf due to its steric bulk. We recommend using a high-activity coupling reagent like HATU or HBTU and extending the reaction time. Always monitor the completion of the coupling with a qualitative test.
Q3: How can I confirm the successful incorporation of the Amf residue?
The most definitive method is to cleave a small amount of resin after the Amf coupling and analyze the resulting peptide fragment by mass spectrometry. This will confirm the correct mass for the peptide up to that point. The Kaiser test is a good in-process control to check for the presence of free primary amines after the coupling step.
Q4: What is the best way to introduce a modification to the aminomethyl side chain of Amf?
To modify the aminomethyl group, you must first selectively deprotect it. This requires the use of an orthogonal protecting group like Alloc or Dde on the Amf side chain. Once the protecting group is removed, the now-free amino group can be acylated, alkylated, or used in other conjugation chemistries directly on the resin.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Amf(Boc)-OH into a Peptide Sequence
This protocol describes the manual coupling of Fmoc-Amf(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Amf(Boc)-OH (3 equivalents), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive, continue the coupling for another 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Selective Deprotection of the Alloc Group from the Amf Side Chain
This protocol is for the removal of the Alloc protecting group from the Amf side chain for on-resin modification.
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM.
-
Catalyst Solution Preparation: Prepare a solution of Pd(PPh3)4 (0.25 equivalents) and phenylsilane (25 equivalents) in DCM.
-
Deprotection Reaction: Add the catalyst solution to the resin. Agitate under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x) to scavenge any remaining palladium. Finally, wash with DMF (5x) and DCM (3x).
-
Confirmation: The free aminomethyl group can be confirmed by a positive chloranil test.
Visualizations
Workflow for Amf Incorporation in Fmoc-SPPS
Caption: Workflow for incorporating Fmoc-Amf(Boc)-OH in SPPS.
Orthogonal Protection Strategy for Amf
Caption: Orthogonal protection scheme for Amf in Fmoc-SPPS.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Technical Support Center: Troubleshooting Solubility Issues of 4-(Aminomethyl)phenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-(Aminomethyl)phenylalanine (AMF). The unique properties of AMF, while beneficial for therapeutic design, can present challenges in handling and solubilization. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the successful application of your AMF-containing peptides in your research.
Introduction to this compound (AMF) Peptides
The incorporation of this compound introduces a primary amine on the phenyl ring, imparting a basic character to the side chain. This modification can be leveraged to enhance peptide-protein interactions, improve cell permeability, or serve as a site for chemical conjugation. However, this basic side chain also significantly influences the peptide's overall physicochemical properties, most notably its solubility. Understanding and systematically addressing these properties is key to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (AMF)-containing peptide insoluble in neutral aqueous buffers (e.g., PBS, pH 7.4)?
If the rest of your peptide sequence contains a sufficient number of acidic residues (Asp, Glu) to balance this positive charge, or if the peptide is otherwise highly polar, it may be soluble. However, if the peptide has a net positive charge or contains a significant number of hydrophobic residues, its solubility in neutral aqueous solutions will be low. Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero.
Q2: How can I predict the solubility of my AMF-containing peptide before I start my experiments?
A2: While precise prediction is challenging, you can make an educated assessment by:
-
Calculating the Net Charge: At a pH of 7, assign a +1 charge to each basic residue (Lys, Arg, His, the N-terminus, and each AMF residue) and a -1 charge to each acidic residue (Asp, Glu, and the C-terminus). A high net positive or negative charge generally correlates with better aqueous solubility.
-
Assessing Hydrophobicity: A high percentage of hydrophobic amino acids (e.g., Trp, Leu, Val, Phe) will decrease aqueous solubility.[3]
-
Using Online Prediction Tools: Several web-based tools, such as CamSol-PTM, are being developed to predict the solubility of peptides containing non-natural amino acids.[3][4][5][6]
Q3: Are there any solvents I should avoid when working with AMF-containing peptides?
A3: While the AMF residue itself is relatively stable, general precautions for peptide handling should be followed. If your peptide contains Cysteine or Methionine, avoid using Dimethyl sulfoxide (DMSO) as it can oxidize these residues.[7] Dimethylformamide (DMF) is a suitable alternative in such cases. Also, be mindful that high concentrations of organic solvents or harsh pH conditions can be incompatible with downstream cellular assays.
Q4: How should I store my lyophilized and reconstituted AMF-containing peptides?
A4:
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or -80°C in a tightly sealed container with a desiccant.[7][8][9] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[7][9]
-
Peptide Solutions: Storing peptides in solution is not recommended for long periods. If necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8][10] Store aliquots at -20°C or colder. For peptides prone to oxidation (containing Cys, Met, Trp), use oxygen-free solvents.[9]
Troubleshooting Guide for Solubility Issues
This section provides a systematic, step-by-step approach to solubilizing your AMF-containing peptide.
Initial Assessment and Preparation
Before attempting to dissolve your peptide, perform the following:
-
Visually Inspect the Peptide: Lyophilized peptides can range from a dense powder to a light, fluffy material. Some may even appear as a clear film at the bottom of the vial.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11]
-
Equilibrate to Room Temperature: Allow the vial to reach room temperature in a desiccator before opening to prevent moisture contamination.[7][9][12]
Step-by-Step Solubilization Protocol
It is highly recommended to first test the solubility on a small aliquot of the peptide.
1. Attempt Solubilization in Water:
-
Start by adding a small amount of sterile, deionized water to achieve your target concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial for a few seconds.[3] Sonication can help break up aggregates.
-
Visually inspect the solution. A clear solution indicates that the peptide is soluble. If the solution is cloudy or contains visible particles, proceed to the next step.
2. pH Adjustment for Basic Peptides:
-
Since your peptide contains the basic AMF residue, it is likely to be more soluble in an acidic environment.
-
If the peptide did not dissolve in water, add a small volume of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise while vortexing.[3]
-
Monitor the solution for clarity. Once the peptide is dissolved, you can dilute it further with your desired aqueous buffer. Be aware that TFA may be cytotoxic in some cell-based assays.
3. The Use of Organic Co-solvents:
-
If the peptide remains insoluble after pH adjustment, it may be highly hydrophobic.
-
In this case, dissolve the peptide in a minimal amount of an organic solvent such as DMSO or DMF.
-
Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer to the desired final concentration, while gently vortexing. If the peptide begins to precipitate, you have reached its solubility limit in that co-solvent mixture.
4. Last Resort: Denaturing Agents:
-
For extremely difficult peptides that tend to aggregate, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used.
-
These should be considered a last resort as they are generally incompatible with biological assays and may require removal before use.
Quantitative Data Summary
| Solvent/Additive | Peptide Type | Typical Concentration | Notes |
| Deionized Water | All peptides | N/A | Always the first solvent to try. |
| Acetic Acid | Basic peptides (net positive charge) | 10-30% (v/v) | Add dropwise to aid dissolution.[13] |
| Trifluoroacetic Acid (TFA) | Basic peptides | <50 µL to dissolve, then dilute | Can be cytotoxic.[13] |
| Ammonium Hydroxide | Acidic peptides (net negative charge) | <50 µL to dissolve, then dilute | Avoid with Cysteine-containing peptides.[13] |
| DMSO/DMF | Hydrophobic or neutral peptides | Minimal volume to dissolve, then dilute | DMSO can oxidize Met and Cys.[7] |
| Guanidine HCl / Urea | Highly aggregated peptides | 6 M / 8 M | Incompatible with most biological assays. |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized Peptide
-
Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator for 15-20 minutes.[7][9][12]
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.[11]
-
Prepare your chosen solvent (e.g., sterile water, 10% acetic acid).
-
Using a sterile pipette, add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. A clear solution should be obtained.[3]
-
If storing, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[7][8][10]
Protocol 2: Assessing Peptide Solubility and Aggregation
A simple method to assess solubility is through visual inspection for clarity. For a more quantitative assessment of aggregation, the following techniques can be employed:
-
UV-Vis Spectrophotometry: An increase in absorbance at 340-600 nm can indicate light scattering due to aggregation.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to detect the presence of dimers, oligomers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting aggregation.
References
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Peptide Solubility. Retrieved from [Link]
-
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]
-
Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. [Link]
-
Martins, J. P. A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7725. [Link]
-
JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Wang, L., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. Analytical Methods, 7(18), 7564-7568. [Link]
-
Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. OUCI. [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(44), 11224-11241. [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from [Link]
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids [ouci.dntb.gov.ua]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
Technical Support Center: Preventing Racemization in the Synthesis of 4-(Aminomethyl)phenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereochemically controlled synthesis of 4-(Aminomethyl)phenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable unnatural amino acid into their synthetic workflows. Maintaining enantiomeric purity is critical for pharmacological efficacy and regulatory approval. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for our recommendations to help you navigate the challenges of racemization.
Understanding the Core Challenge: The Mechanism of Racemization
The primary pathway for racemization during amino acid coupling involves the formation of a 5(4H)-oxazolone, also known as an azlactone.[1][2] This occurs when the carboxyl group of an N-protected amino acid is activated for peptide bond formation. The α-proton of this oxazolone intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a loss of stereochemical integrity.[2][3] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but racemization can still occur under non-optimized conditions.[1]
Caption: Oxazolone formation is the key pathway to racemization.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound susceptible to racemization?
Like all α-amino acids, the α-proton becomes acidic upon activation of the carboxyl group for coupling. The risk is not unique to this compound but is a general challenge in peptide synthesis.[4][5] Factors that exacerbate this include strong bases, high temperatures, and the use of certain activating agents that promote the formation of the problematic oxazolone intermediate.[3]
Q2: Which step in my synthesis carries the highest risk of racemization?
The carboxyl group activation and subsequent coupling step is the most critical stage.[6] This is where the activated intermediate is formed, which is poised to cyclize to the oxazolone. Careful selection of coupling reagents, additives, bases, and reaction conditions during this step is paramount.
Q3: How should I protect the two amine groups in this compound?
An orthogonal protection strategy is essential.[7] The standard and highly recommended approach is to use the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butoxycarbonyl (Boc) group for the side-chain aminomethyl function.[7][8] This allows for selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.
Q4: What are "racemization suppressing additives" and how do they function?
Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial for minimizing racemization, especially when using carbodiimide coupling agents like N,N'-diisopropylcarbodiimide (DIC).[4][9] They work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into a less reactive, more stable active ester.[9] This new intermediate is more selective for aminolysis (peptide bond formation) over intramolecular cyclization (oxazolone formation), thereby preserving stereochemical integrity.
Q5: How can I reliably measure the enantiomeric purity of my synthesized amino acid or peptide?
The gold standard for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, resulting in different retention times. By comparing the peak areas of the two enantiomers, you can accurately calculate the enantiomeric excess (ee%).[10] Derivatization with a chiral reagent, such as Marfey's reagent, followed by standard reverse-phase HPLC analysis is another robust method.[3]
Troubleshooting Guide: Diagnosing and Solving Racemization
If you have detected racemization in your product, this guide will help you identify the likely cause and implement a corrective action plan.
Caption: A decision tree for troubleshooting racemization.
Problem: Significant Racemization Detected in Final Product
Possible Cause 1: Inappropriate Coupling Reagents/Conditions
The choice of coupling agent and additives is the most common source of racemization. Using a carbodiimide like DIC or EDC without a suppressing additive is highly likely to cause significant loss of stereochemical integrity.[9]
-
Solution: Always use a racemization-suppressing additive. While HOBt is effective, HOAt and Oxyma are generally considered superior in preventing racemization, especially for sensitive couplings.[4][6] A combination of DIC and Oxyma or HATU/HBTU are excellent starting points for difficult couplings.
| Coupling Cocktail | Racemization Risk | Yield | Comments |
| DIC / DIEA | High | Good | Not recommended due to high racemization risk. |
| DIC / HOBt | Low-Moderate | Good | A classic combination, but can be improved upon. |
| DIC / HOAt | Very Low | Excellent | Highly effective at suppressing racemization.[4] |
| DIC / OxymaPure® | Very Low | Excellent | An excellent, non-explosive alternative to HOAt.[4] |
| HBTU / HATU / HCTU | Very Low | Excellent | Pre-activated uronium salts; often used with a base. |
Possible Cause 2: Incorrect Base Selection
The base used during coupling plays a critical role. Strong, sterically unhindered bases like Diisopropylethylamine (DIEA) can readily deprotonate the oxazolone intermediate, leading to racemization.[4]
-
Solution: Use a weaker, more sterically hindered base. N-methylmorpholine (NMM, pKa 7.38) and 2,4,6-collidine (pKa 7.43) are superior choices to DIEA (pKa 10.1) for minimizing racemization.[4] The bulkier nature of these bases also disfavors abstraction of the α-proton.
Possible Cause 3: Suboptimal Reaction Temperature
Activation and coupling reactions are exothermic. Allowing the temperature to rise significantly increases the rate of all reactions, including the undesirable racemization pathway.
-
Solution: Maintain strict temperature control. Perform the pre-activation of the amino acid at 0 °C for 1-3 minutes before adding the amine component. Allow the reaction to proceed at 0 °C for at least 30 minutes before allowing it to slowly warm to room temperature.
Validated Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
This protocol utilizes a DIC/Oxyma cocktail with NMM as the base to ensure minimal racemization.
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 3 minutes. A white precipitate of diisopropylurea (DIU) may begin to form.
-
Amine Addition: In a separate flask, dissolve the amine component (e.g., the N-terminus of a resin-bound peptide) (1.0 eq) in DMF and add N-methylmorpholine (NMM) (2.0 eq). Add this solution to the activated amino acid mixture.
-
Coupling Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by a negative Kaiser test (for solid-phase synthesis).
-
Workup: Proceed with the standard washing and deprotection steps for your synthetic workflow.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for analyzing the chiral purity of the final cleaved peptide or the synthesized amino acid itself.
-
Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a corresponding sample of the racemic standard if available.
-
Column Selection: Utilize a chiral HPLC column suitable for amino acid or peptide analysis (e.g., a Chirex or Chirobiotic series column).
-
Method Development:
-
Mobile Phase: Start with an isocratic mobile phase, typically a mixture of an alcohol (e.g., isopropanol or ethanol) in a non-polar solvent like hexane, often with a small amount of an acidic or basic modifier (e.g., TFA or DEA) to improve peak shape.
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.
-
Detection: Use UV detection at a wavelength appropriate for the peptide backbone or aromatic side chains (e.g., 214 nm or 254 nm).
-
-
Analysis: Inject the racemic standard first to determine the retention times of both the L- and D-enantiomers. Then, inject your sample.
-
Calculation: Calculate the enantiomeric excess (ee%) using the peak areas of the L- and D-isomers from your sample chromatogram:
-
ee% = (|Area_L - Area_D| / (Area_L + Area_D)) * 100
-
References
- Hartman, G. D., & Halczenko, W. (1991). A Simple and Inexpensive Synthesis 4-(Aminomethyl)-~-phenylalanine.
- He, B., Liu, K., & Xiao, S. (1989). Synthesis of 4-(N-substituted)aminomethyl phenylalanines. Chinese Science Bulletin, 34, 997.
-
Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Peptide synthesis. (2023, December 26). In Wikipedia. Retrieved from [Link]
- Bodanszky, M. (1993). Racemization in Peptide Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 3-29.
-
7.4 Racemization Assays. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. Retrieved from [Link]
-
Sabri, S. S., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581. Retrieved from [Link]
Sources
- 1. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Racemization in peptide synthesis | PPTX [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Cleavage and Deprotection of Peptides with 4-(Aminomethyl)phenylalanine (Amf)
Welcome to the technical support center for peptide synthesis involving 4-(Aminomethyl)phenylalanine (Amf). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the cleavage and deprotection of peptides containing this unique amino acid. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the cleavage and deprotection of Amf-containing peptides a special consideration in solid-phase peptide synthesis (SPPS)?
A1: The this compound residue introduces a primary amine on its side chain, in addition to the alpha-amine at the peptide backbone. This necessitates an orthogonal protection strategy, where the side-chain amine and the N-terminal alpha-amine can be deprotected under different conditions.[1] Typically, in Fmoc-based SPPS, the alpha-amine is protected by the base-labile Fmoc group, while the Amf side-chain amine is protected by an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group.[2] This orthogonality is crucial for preventing unwanted side reactions during peptide elongation.[1][2] The final cleavage step, which removes the peptide from the resin and deprotects the side chains, requires careful consideration of the cleavage cocktail to efficiently remove the Boc group from the Amf side chain without causing degradation of the peptide.
Q2: Which protecting group is recommended for the side chain of Amf in Fmoc-SPPS?
A2: The most widely used and recommended protecting group for the aminomethyl side chain of Amf in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group .[2][3] The Boc group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal during peptide chain elongation.[2][] It is then efficiently removed during the final cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).[5] This Fmoc/Boc orthogonal strategy provides excellent flexibility and is compatible with a wide range of other protected amino acids.[2]
Q3: Can I use other protecting groups for the Amf side chain?
A3: While Boc is the most common, other acid-labile protecting groups with varying degrees of acid lability could theoretically be used. However, for most standard applications, the Boc group offers a reliable and well-documented balance of stability and ease of removal. The choice of an alternative protecting group would depend on a specific, advanced synthetic strategy, such as the need for selective deprotection of the Amf side chain while other acid-labile groups remain on the peptide.
Q4: What is the general principle of the final cleavage and deprotection step for a peptide containing Fmoc-L-Phe(4-CH2NH-Boc)-OH?
A4: The final step involves treating the peptide-resin conjugate with a strong acid, most commonly trifluoroacetic acid (TFA).[6] This single step accomplishes two critical tasks:
-
Cleavage: The acid cleaves the bond linking the peptide to the solid support resin.
-
Deprotection: The acid simultaneously removes the acid-labile protecting groups from the amino acid side chains, including the Boc group from the Amf side chain and other protecting groups like t-butyl (tBu) from Asp, Glu, Ser, Thr, and Tyr.[6][7]
The process generates highly reactive carbocations from the protecting groups, which can cause unwanted side reactions.[8] Therefore, "scavengers" are added to the TFA to trap these reactive species.[8][9]
Troubleshooting Guides
Problem 1: Incomplete removal of the Boc group from the Amf side chain.
Symptoms:
-
HPLC analysis of the crude peptide shows a peak corresponding to the desired peptide mass +100 Da.
-
Mass spectrometry confirms the presence of the Boc-protected peptide.
Potential Causes & Solutions:
-
Insufficient Cleavage Time: While many peptides are fully deprotected within 1-2 hours, peptides with multiple protecting groups or sterically hindered sequences may require longer exposure to the cleavage cocktail.[7][10]
-
Solution: Increase the cleavage time to 3-4 hours and monitor the deprotection progress by taking small aliquots for HPLC analysis. Do not exceed 4 hours as prolonged exposure to TFA can lead to side reactions.[7]
-
-
Inadequate TFA Concentration: The concentration of TFA is critical for efficient Boc group removal.
-
Peptide Aggregation: Highly hydrophobic peptides or those with strong secondary structures can aggregate on the resin, hindering the access of the cleavage cocktail to all parts of the peptide.[12]
Problem 2: Observation of unexpected side products in the crude peptide.
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry reveals masses corresponding to alkylated or otherwise modified peptide species.
Potential Causes & Solutions:
-
Carbocation-Mediated Side Reactions: During cleavage, the t-butyl cation and other carbocations generated from protecting groups are highly reactive and can modify sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[8][9]
-
Solution: The choice of scavengers in your cleavage cocktail is critical. A well-designed cocktail will neutralize these reactive species.[8]
-
For peptides containing Trp, Met, or Cys: Use a scavenger cocktail containing 1,2-ethanedithiol (EDT) and/or thioanisole.[8][9] Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) is highly effective at suppressing a wide variety of side reactions.[9][13]
-
For peptides with Arginine (Arg) protected by Pmc or Mtr: These protecting groups can be slow to cleave and generate reactive byproducts. Reagent K is also recommended in these cases.[8]
-
General Purpose: A common and effective cocktail for many peptides is TFA/TIS/Water (95:2.5:2.5). TIS is an excellent carbocation scavenger.
-
-
-
Oxidation of Sensitive Residues: Methionine and Cysteine are susceptible to oxidation during cleavage and workup.
Problem 3: Low yield of the final peptide.
Symptoms:
-
The amount of purified peptide is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Cleavage from the Resin: The peptide may not be fully cleaved from the solid support.
-
Precipitation Issues: The peptide may not fully precipitate from the cleavage mixture upon addition of cold ether.
-
Solution: Ensure the ether is sufficiently cold. After adding the cleavage filtrate to the cold ether, allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. If the peptide is particularly hydrophilic, it may be necessary to concentrate the TFA solution under a stream of nitrogen before adding the ether.
-
-
Adsorption to Glassware: Peptides, especially hydrophobic ones, can adsorb to glass and plastic surfaces.
-
Solution: Minimize transfers between vessels. Rinsing glassware with a small amount of the solvent used for dissolving the peptide (e.g., aqueous acetonitrile) can help recover adsorbed material.
-
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of an Amf(Boc)-Containing Peptide
This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas source or vacuum desiccator
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh and add it to the resin (e.g., 2 mL per 100 mg of resin).[8]
-
Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.[8]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[8]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection of an Amf(Boc)-Containing Peptide with Sensitive Residues (e.g., Trp, Met, Cys)
This protocol utilizes "Reagent K" for enhanced protection against side reactions.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas source or vacuum desiccator
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Freshly prepare Reagent K and add it to the resin (e.g., 2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, the time may need to be extended.[10]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet three times with cold diethyl ether.
-
Dry the final peptide product under vacuum.
Data Presentation
Table 1: Recommended Cleavage Cocktails for Amf-Containing Peptides
| Cleavage Cocktail | Composition (v/v/v/v/v) | Recommended For |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues (Trp, Cys, Met).[8] |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues (Trp, Cys, Met, multiple Arg).[8][9] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | An alternative for peptides with sensitive residues. |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose cocktail for all peptides.[6] |
Visualizations
Diagram 1: Orthogonal Protection Strategy in SPPS with Amf
Caption: Orthogonal protection workflow for Amf-containing peptides.
Diagram 2: Troubleshooting Logic for Incomplete Deprotection
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
stability of 4-(Aminomethyl)phenylalanine under different reaction conditions
Welcome to the technical resource hub for 4-(Aminomethyl)phenylalanine and its derivatives. This guide, prepared by our senior application scientists, provides in-depth answers to frequently asked questions and robust troubleshooting workflows to ensure the stability and success of your experiments. We focus on the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for solid this compound and its protected derivatives?
Answer: Proper storage is critical to prevent degradation before the product is even used. For this compound and its common N-protected forms (e.g., Boc- or Fmoc-protected), we recommend the following:
-
Solid Form: The compound should be stored in a tightly sealed container at 2°C to 8°C.[1][2][3][4] The primary concerns for the solid are moisture and air exposure. The aminomethyl group, being a benzylic amine, is susceptible to slow oxidation over time, especially if exposed to light and air. A related compound, 4-Amino-L-phenylalanine, is noted to be air-sensitive, suggesting that aromatic amines in this family require careful handling.[5] For long-term storage (>1 year), storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.
-
In Solution: Stock solutions are significantly less stable than the solid powder. We do not recommend long-term storage in solution. If you must prepare a stock, use a dry, aprotic solvent like DMF or DMSO, aliquot it into single-use vials, and store it at -20°C or below. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment, as the presence of water, oxygen, and potential microbial contaminants can accelerate degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of this compound is highly dependent on pH because it has three ionizable groups: the α-carboxylic acid, the α-amino group, and the side-chain aminomethyl group. The protonation state of these groups influences the molecule's overall reactivity and susceptibility to degradation.[6]
-
Acidic Conditions (pH < 4): In strongly acidic solutions, all three functional groups will be protonated (-COOH, -NH3+, and -CH2NH3+). This form is generally stable against oxidation of the amino groups, as the lone pairs are unavailable. However, very harsh acidic conditions (e.g., >1 M HCl) coupled with high temperatures can potentially lead to side reactions or degradation over extended periods. For Boc-protected versions, these conditions will cause cleavage of the Boc group.[7]
-
Neutral Conditions (pH 6-8): Near neutral pH, the molecule will exist primarily as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and protonated amino groups (-NH3+). This is the pH range for most biological applications. The primary risk here is slow oxidation, particularly of the side-chain aminomethyl group, if oxidizing agents or metal ion contaminants are present.
-
Basic Conditions (pH > 9): In basic solutions, the amino groups become deprotonated and exist as free amines (-NH2). This makes them nucleophilic and highly susceptible to oxidation. Furthermore, strong basic conditions can increase the risk of racemization at the α-carbon, although this typically requires elevated temperatures. For Fmoc-protected versions, basic conditions (e.g., piperidine in DMF) are used specifically to cleave the Fmoc group during peptide synthesis.[7]
Table 1: Predicted Stability of this compound at Different pH Ranges
| pH Range | Predominant Species | Key Stability Concerns | Recommended Use Case |
|---|---|---|---|
| 1 - 4 | Cationic | Generally stable; risk of Boc-deprotection. | Acidic workups, Boc-deprotection steps. |
| 4 - 6 | Zwitterionic/Cationic | Moderate stability; prepare solutions fresh. | Buffer preparation, ion-exchange chromatography. |
| 6 - 8 | Zwitterionic | Susceptible to slow oxidation. | Biological assays, cell culture (use fresh). |
| 8 - 11 | Zwitterionic/Anionic | High risk of oxidation, potential for racemization. | Fmoc-deprotection, reactions requiring a free amine. |
| > 11 | Anionic | Very unstable, rapid degradation likely. | Avoid unless required for a specific reaction step. |
Q3: My peptide synthesis using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is showing an unexpected +1 mass peak. What could be the cause?
Answer: An unexpected addition of +1 Da in a peptide containing this residue often points to oxidation. The most likely site of oxidation is the benzylic aminomethyl side chain. While the Boc group offers protection, certain conditions can still lead to the formation of an N-oxide or other oxidative species, especially if trace metals or peroxides (e.g., in older ether or THF bottles) are present.
Another possibility, though less common, is oxidation of the phenyl ring itself to form a hydroxylated derivative (a tyrosine isomer).[8] This is more likely to occur under conditions of oxidative stress, such as exposure to strong oxidizing agents or metal-catalyzed oxidation.[]
Troubleshooting & Experimental Guides
Guide 1: Troubleshooting Unexpected Side Products in Peptide Synthesis
If you observe unexpected impurities when using this compound derivatives in Solid-Phase Peptide Synthesis (SPPS), use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for SPPS impurities.
Protocol 1: Forced Degradation Study to Assess Stability
To proactively determine the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable. This protocol provides a framework for testing stability against acid, base, oxidation, and heat.
Caption: Experimental workflow for a forced degradation study.
Detailed Steps for Forced Degradation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.
-
Sample Preparation: In separate, labeled HPLC vials, combine:
-
Control: 100 µL of stock solution + 900 µL of diluent (50:50 ACN/H₂O).
-
Acid Stress: 100 µL of stock solution + 900 µL of 0.1 M HCl.
-
Base Stress: 100 µL of stock solution + 900 µL of 0.1 M NaOH.
-
Oxidative Stress: 100 µL of stock solution + 900 µL of 3% H₂O₂.
-
-
Incubation: Loosely cap the vials and place them in a heating block or water bath at 50°C for 4 hours.
-
Quenching: After incubation, cool the vials to room temperature.
-
To the Acid Stress vial, add an equimolar amount of NaOH to neutralize.
-
To the Base Stress vial, add an equimolar amount of HCl to neutralize.
-
-
Analysis: Analyze all samples by reverse-phase HPLC with UV and MS detection.
-
Interpretation: Compare the chromatograms. Calculate the percentage of the parent compound remaining in each stressed sample relative to the control. Use the MS data to identify the mass of any major degradation products.
This empirical data will provide a clear picture of the compound's stability under conditions relevant to your work, allowing for protocol optimization and improved results.
References
- Chem-Impex International, Inc. (n.d.). Boc-4-(aminomethyl)-L-phenylalanine.
- Chem-Impex International, Inc. (n.d.). MSDS - Safety Data Sheet.
- American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - FMOC-4-AMINO-D-PHENYLALANINE.
- Fisher Scientific. (n.d.). 4-Amino-L-phenylalanine, 95%.
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
- Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-aminomethylphenylalanine(Boc).
- Chem-Impex International, Inc. (n.d.). Boc-4-(Fmoc-aminomethyl)-L-phenylalanine.
- Chem-Impex International, Inc. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids.
- ResearchGate. (2024). Different state of protonation for amino acids at different pH values.
- Biosynth. (n.d.). Fmoc-4-amino-L-phenylalanine.
- Santa Cruz Biotechnology, Inc. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.
- Thermo Fisher Scientific. (n.d.). 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg.
- Zamora, R., & Hidalgo, F. J. (2006). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry, 54(17), 6346-6351.
- AnaSpec, Inc. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g.
- Ripp, S. L., & Mitchell, S. C. (1995). Phenylalanine 4-monooxygenase and the S-oxidation of S-carboxymethyl-L-cysteine. Xenobiotica, 25(9), 935-943.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- BLDpharm. (n.d.). BD130973[204715-91-3]Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.
- ResearchGate. (2021). Oxidation of phenylalanine into different tyrosine isoforms due to the activity of the phenylalanine hydroxylase enzyme or under conditions of oxidative stress.
- Phenylalanine Hydroxylase Dimerization and Activation. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.
- Santa Cruz Biotechnology, Inc. (n.d.). Fmoc-4-Amino-L-phenylalanine.
- BOC Sciences. (n.d.). CAS 150338-20-8 4-(Aminomethyl)-L-phenylalanine.
Sources
Technical Support Center: Purification of 4-(Aminomethyl)phenylalanine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)phenylalanine (Amf)-containing peptides. The unique structure of Amf, which combines a hydrophobic phenyl ring with a basic aminomethyl group, introduces specific challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of Amf-containing peptides in a question-and-answer format.
Issue 1: Poor Peak Shape and Resolution in Reversed-Phase HPLC
Question: My Amf-containing peptide is showing significant peak tailing and poor resolution during RP-HPLC purification. What is causing this and how can I fix it?
Answer: This is a common and frustrating issue that typically stems from a combination of factors related to the unique properties of the this compound residue. The primary culprits are secondary ionic interactions between the basic aminomethyl group and residual free silanols on the silica-based stationary phase. The hydrophobicity of the phenyl ring further contributes to strong retention, exacerbating these unwanted interactions.
To address this, a multi-pronged approach is recommended:
1. Optimization of Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are critical. Trifluoroacetic acid (TFA) is a standard choice, but its effectiveness can be limited.
-
Increase TFA Concentration: A modest increase in TFA concentration (e.g., from 0.1% to 0.15% or 0.2%) can improve the masking of silanols and enhance the ion-pairing with the aminomethyl group, leading to sharper peaks.
-
Alternative Ion-Pairing Agents: For particularly stubborn cases, consider switching to a different ion-pairing agent. Formic acid (FA) can sometimes offer different selectivity, although it may lead to broader peaks for some peptides.[1] A more effective, albeit less common, approach for basic peptides is the use of larger, more hydrophobic ion-pairing agents like perfluorinated carboxylic acids (e.g., heptafluorobutyric acid - HFBA). These can provide stronger, more consistent ion-pairing, but be aware that they are more difficult to remove during lyophilization.
2. Mobile Phase pH Adjustment: The pH of your mobile phase plays a significant role in the protonation state of the aminomethyl group.
-
Low pH: Operating at a low pH (around 2-3) ensures that the aminomethyl group is fully protonated, which allows for consistent interaction with the ion-pairing agent. This is the standard condition for most peptide purifications.
-
pH Screening: If low pH is not yielding the desired results, a pH screening study can be beneficial. However, be cautious with high pH conditions when using silica-based columns, as they can cause degradation of the stationary phase.
3. Stationary Phase Selection: Not all C18 columns are created equal.
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. End-capping minimizes the number of accessible free silanols, which are a primary source of peak tailing for basic compounds.
-
Phenyl-Hexyl Columns: A phenyl-hexyl stationary phase can sometimes offer improved peak shape for aromatic-containing peptides due to pi-pi interactions, which can compete with the undesirable silanol interactions.
Experimental Protocol: Optimizing RP-HPLC Conditions for an Amf-Peptide
-
Initial Run:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-65% B over 60 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
-
-
Troubleshooting Steps:
-
Step 2a (Increase TFA): Repeat the run with 0.2% TFA in both Mobile Phase A and B.
-
Step 2b (Change Ion-Pairing Agent): If tailing persists, prepare mobile phases with 0.1% Formic Acid and repeat the run.
-
Step 2c (Column Change): If the issue is not resolved, switch to a different stationary phase, such as a Phenyl-Hexyl column, and repeat the analysis with the optimized mobile phase from the previous steps.
-
Issue 2: Peptide Aggregation and Precipitation
Question: My Amf-containing peptide is precipitating out of solution during purification, leading to low recovery and column clogging. What can I do to prevent this?
Answer: Aggregation is a significant challenge, particularly for peptides containing hydrophobic residues like phenylalanine.[2][3] The presence of the aminomethyl group in Amf can add another layer of complexity through electrostatic interactions and hydrogen bonding. Aggregation can be influenced by peptide concentration, pH, and the composition of the solvent.[4][5][6]
1. Solubility Testing and Solvent Modification: Before large-scale purification, it is crucial to perform small-scale solubility tests.
-
Organic Modifiers: The addition of organic solvents can disrupt hydrophobic interactions that lead to aggregation. Acetonitrile is the most common organic modifier in RP-HPLC, but for some peptides, isopropanol or ethanol might be more effective at keeping the peptide in solution.
-
Chaotropic Agents: In severe cases, the addition of a low concentration of a chaotropic agent, such as guanidine hydrochloride (GuHCl) or urea, to the sample solvent can help to denature aggregates. However, these must be removed in subsequent steps and may not be compatible with all purification schemes.
2. pH Control: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero.[2]
-
pH Adjustment: By adjusting the pH of the solution away from the pI, you can increase the net charge on the peptide, leading to greater electrostatic repulsion between molecules and improved solubility. For Amf-containing peptides, which have a basic aminomethyl group, dissolving in a slightly acidic buffer (e.g., pH 4-5) can be beneficial.
3. Temperature: Temperature can have a variable effect on peptide solubility.
-
Cooling: For some peptides, aggregation is driven by hydrophobic interactions, which are weaker at lower temperatures. Running the purification at a reduced temperature (e.g., in a cold room or with a column chiller) may improve recovery.
-
Warming: Conversely, for some peptides, solubility increases with temperature. Gentle warming of the sample prior to injection might be helpful, but care must be taken to avoid degradation.
Issue 3: Co-elution with Similar Impurities
Question: I am having difficulty separating my target Amf-peptide from deletion or insertion sequence impurities. How can I improve the selectivity of my purification method?
Answer: Separating closely related peptide impurities is a common challenge in peptide purification.[7] The most effective strategy often involves using a secondary, orthogonal purification technique.
1. Ion-Exchange Chromatography (IEX): IEX is an excellent complementary technique to RP-HPLC because it separates molecules based on charge rather than hydrophobicity.[8][9] Since the Amf residue contains a basic aminomethyl group, it imparts a positive charge to the peptide at neutral or acidic pH.
-
Cation-Exchange Chromatography: This is the most suitable IEX mode for Amf-containing peptides. The positively charged peptide will bind to a negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[8]
-
Method: A shallow salt gradient is often effective at separating peptides that differ by a single charged amino acid.
2. Multi-modal or Mixed-Mode Chromatography: This technique utilizes a stationary phase that has both reversed-phase and ion-exchange characteristics.[10] This can provide unique selectivity and may be able to resolve impurities that are not separable by either RP-HPLC or IEX alone.
Table 1: Orthogonal Purification Strategies
| Technique | Principle of Separation | Best For | Mobile Phase Considerations |
| RP-HPLC | Hydrophobicity | General purpose, high resolution | Acetonitrile/water gradients with ion-pairing agents (TFA, FA) |
| IEX | Net Charge | Separating impurities with different charge states (e.g., deamidation, deletion of charged residues) | Aqueous buffers with salt gradients (e.g., NaCl, KCl) |
| Mixed-Mode | Hydrophobicity & Charge | Resolving complex mixtures where single-mode chromatography fails | Requires careful optimization of both organic and salt gradients |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a newly synthesized Amf-containing peptide?
A1: Always start with analytical RP-HPLC to assess the crude purity and identify the main peak. Use a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA.[11] This initial run will inform your strategy for preparative purification. If the crude purity is low or there are many closely eluting impurities, plan for a two-step purification process, likely involving RP-HPLC followed by ion-exchange chromatography.
Q2: How does the position of the this compound residue in the peptide sequence affect purification?
A2: The position can have a significant impact. An N-terminal Amf will contribute a primary amine at the N-terminus in addition to the aminomethyl group, potentially increasing its interaction with silanols in RP-HPLC. An Amf residue in the middle of a hydrophobic sequence can disrupt aggregation tendencies. If the peptide has multiple Amf residues, the challenges of peak tailing and the need for effective ion-pairing will be amplified.
Q3: Can I use the same protecting group strategy for this compound as for other amino acids?
A3: The aminomethyl group requires its own protecting group during solid-phase peptide synthesis (SPPS) to prevent side reactions.[12][13] Common protecting groups for this amine are Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), depending on the overall protection strategy (Boc/Bn or Fmoc/tBu).[14][15][16] The choice of protecting group and its successful removal are critical, as incomplete deprotection will result in a significant and difficult-to-remove impurity.
Q4: My final lyophilized Amf-peptide is difficult to dissolve. What solvent should I use?
A4: The solubility of the final peptide is highly sequence-dependent.[17][18][19] For Amf-containing peptides, which have both hydrophobic and basic characteristics, a good starting point is to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add your aqueous buffer to the desired concentration.[19] If the peptide is intended for cell-based assays, ensure the final DMSO concentration is non-toxic to your cells. Alternatively, dissolving in a dilute acidic solution (e.g., 10% acetic acid) can help by protonating the basic groups.[18]
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 3689-3733.
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. In Peptide Synthesis: Methods and Protocols (pp. 1-22). Humana Press.
-
Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]
-
Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
- Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification.
- Walter, K. L., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6.
- Asakura, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Scientific Reports, 8(1), 6631.
- Catani, M., et al. (2021).
- Gilar, M., et al. (2005). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology.
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
- Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 99(8), 3346-3369.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
- Bretthauer, R. K., & Golichowski, A. M. (1968). Adsorption chromatography of phenylalanine peptides of Sephadex. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 155(2), 549-557.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. Retrieved from [Link]
Sources
- 1. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bachem.com [bachem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. downstreamcolumn.com [downstreamcolumn.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. bachem.com [bachem.com]
- 12. biosynth.com [biosynth.com]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. scispace.com [scispace.com]
- 17. jpt.com [jpt.com]
- 18. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Synthesis of 4-(Aminomethyl)phenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)phenylalanine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during synthesis. We will explore the causality behind impurity formation and provide field-proven protocols to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs): General Issues & Starting Materials
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities can arise from several sources throughout the synthetic process. It is crucial to categorize them to effectively troubleshoot:
-
Starting Materials: Residual precursors, isomers, or contaminants in the initial reagents.
-
Side Reactions: Unintended reactions occurring in parallel to the desired transformation. A common example is the formation of a di-Boc protected impurity where both amino groups are capped.[1]
-
Incomplete Reactions: Unreacted starting materials or stable intermediates remaining in the final product.[1]
-
Degradation: Breakdown of the product or intermediates under the reaction or work-up conditions.
-
Reagents & Solvents: Residual solvents, excess reagents (e.g., di-tert-butyl dicarbonate), or byproducts from reagents can contaminate the isolated product.[1]
Q2: How critical is the quality of the starting phenylalanine derivative (e.g., 4-cyano-L-phenylalanine or 4-iodo-L-phenylalanine)?
The purity of your starting material is paramount. Any impurity present at the beginning, such as enantiomeric impurities or structurally similar analogs, will likely be carried through the synthesis, complicating purification and potentially compromising the biological activity of the final compound. For instance, using a starting material with low enantiomeric excess will directly result in a final product with poor stereochemical purity. We recommend sourcing starting materials with ≥98% purity and confirming their identity and purity in-house via HPLC and NMR before commencing the synthesis.
Troubleshooting Guide: Impurities from Key Synthetic Steps
This section addresses specific impurities that commonly form during the critical stages of a typical synthesis workflow.
Workflow: General Troubleshooting Approach
The following diagram outlines a systematic approach to identifying and resolving impurity issues during your synthesis.
Caption: Competing reactions during Boc protection.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Using 1.0-1.1 equivalents is often sufficient for selective protection of the more reactive α-amino group under controlled pH.
-
pH Adjustment: The reactivity of the two amino groups is pH-dependent. At a moderately basic pH (around 8.5-9.5), the α-amino group is more readily deprotonated and thus more nucleophilic than the benzylic amino group. This can favor the desired mono-protection.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture at a low temperature (0-5 °C). This helps to control the reaction and improve selectivity.
A: An incomplete reaction is typically due to suboptimal conditions or reagent stoichiometry. [1]
-
Check Reagent Stoichiometry: While excess (Boc)₂O can cause di-protection, too little will result in an incomplete reaction. Ensure you are using at least a full equivalent. A slight excess (1.05 eq) is a common strategy to drive the reaction to completion. [1]* Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [1]* Base and Solvent: Ensure the base (e.g., NaHCO₃, Et₃N) is sufficient to neutralize the acid formed during the reaction. The choice of solvent (e.g., dioxane/water, THF/water) can also influence reaction rates.
2. Reduction of Cyano or Oxime Precursors
A common synthetic route involves the catalytic hydrogenation of a 4-cyano or 4-oximinomethyl phenylalanine derivative to form the aminomethyl group. [2]
A: This is a frequent issue in reductions that produce an amine product.
-
Catalyst Poisoning/Inhibition: The primary amine product can act as a Lewis base and bind to the active sites of the metal catalyst (e.g., Pd/C, Raney Ni), inhibiting its activity. [3][4]This is a form of product inhibition.
-
Catalyst Quality: The activity of hydrogenation catalysts can vary significantly between batches and suppliers. Ensure you are using a high-quality, active catalyst.
-
Insufficient Hydrogen Pressure: Some reductions require higher pressures than can be achieved with a balloon. If the reaction is slow at atmospheric pressure, consider using a Parr shaker or a high-pressure autoclave. [2]* Solvent System: The solvent can dramatically affect the reaction outcome. One successful method for an oxime reduction utilized a 4:1 mixture of ethanol and 50% aqueous acetic acid, which led to a clean, high-yielding reaction without the need for chromatography. [2]The acidic medium protonates the product amine, preventing it from coordinating to and inhibiting the catalyst.
Caption: Product inhibition of a hydrogenation catalyst.
3. Boc Deprotection Stage
A: This is a classic side reaction during Boc deprotection. Acidic conditions generate a tert-butyl cation intermediate. [5][6]This cation is a potent electrophile and can alkylate any available nucleophiles, including the target molecule itself (e.g., at the amine) or scavenger molecules.
Prevention:
-
Use a Scavenger: The most effective way to prevent this is by adding a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These molecules are designed to react with and neutralize the tert-butyl cation.
Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Formation Stage | Common Cause | Recommended Action |
| Di-Boc Protected Adduct | Boc Protection | Excess (Boc)₂O, non-selective conditions | Control stoichiometry (1.0-1.1 eq), adjust pH (8.5-9.5), slow reagent addition at 0-5 °C. [1] |
| Unreacted Starting Material | Any Stage | Insufficient reagent, short reaction time, poor catalyst activity | Monitor reaction by TLC/HPLC, use slight excess of reagent, verify catalyst activity. [1] |
| Partially Reduced Intermediate | Reduction | Catalyst deactivation, insufficient H₂ pressure | Use acidic solvent (e.g., EtOH/AcOH) to prevent product inhibition, increase H₂ pressure. [2] |
| tert-Butyl Adducts | Boc Deprotection | Reaction of t-butyl cation with product | Add a cation scavenger (e.g., triethylsilane, anisole) to the deprotection mixture. [5][6] |
| Residual Solvents/Reagents | Work-up/Purification | Inefficient removal | Co-evaporate with a suitable solvent, perform high-vacuum drying, purify by chromatography or recrystallization. [1] |
Analytical and Purification Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This method can be used as a starting point for monitoring reaction progress and assessing final product purity.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water/Acetonitrile.
Protocol 2: Purification by Flash Chromatography
This is a standard method for removing closely related impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of methanol in dichloromethane (DCM) is often effective. For example, starting with 100% DCM and gradually increasing to 10% MeOH. Adding a small amount of acetic acid (0.5-1%) can improve peak shape for acidic compounds,[2] while a small amount of triethylamine (0.5-1%) can help with basic compounds.
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent. b. Adsorb the sample onto a small amount of silica gel ("dry loading"). c. Load the dried silica onto the column. d. Elute with the solvent gradient, collecting fractions. e. Analyze fractions by TLC to identify those containing the pure product. f. Combine pure fractions and remove the solvent under reduced pressure.
References
-
BenchChem. (n.d.). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Retrieved from BenchChem Technical Support. [1]2. Ife, R. J., et al. (1993). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine. Synthetic Communications, 23(15), 2103-2105. [2]3. Chinese Journal of Applied Chemistry. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. [7]4. ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?. ResearchGate. [8]5. Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from Creative Peptides. [9]6. Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. [5]7. Chem-Impex. (n.d.). Boc-4-(aminomethyl)-L-phenylalanine. Retrieved from Chem-Impex International. [10]8. Wang, C., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1426. [11]9. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501865, (L)-4-Cyanophenylalanine. Retrieved from PubChem. [12]10. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [6]11. National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from PubMed Central. [13]12. Hlebowicz, E., et al. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 94-100. [14]13. MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from MolecularCloud. [15]14. Google Patents. (1986). US4584399A - Purification of L-phenylalanine. Retrieved from Google Patents. [16]15. Beller, M., et al. (2024). Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. Organometallics, 43(1), 1-10.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 16. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Incorporation of 4-(Aminomethyl)phenylalanine by Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals at the forefront of peptide and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) is a transformative tool. Among these, 4-(Aminomethyl)phenylalanine (Amf), with its unique combination of an aromatic ring and a basic aminomethyl group, offers exciting possibilities for modulating peptide structure, function, and therapeutic potential. However, the successful synthesis of an Amf-containing peptide is only the first step. Rigorous analytical validation is paramount to ensure that the UAA has been incorporated at the correct position and that the final product is of high purity.
This guide provides an in-depth technical comparison of mass spectrometry-based methods for validating the incorporation of Amf. Drawing from field-proven insights, we will explore the nuances of experimental design, from sample preparation to data interpretation, empowering you to confidently and accurately characterize your novel biomolecules.
The Analytical Challenge: Why Amf Requires a Tailored Approach
The unique structure of this compound introduces specific challenges and considerations for mass spectrometric analysis that differentiate it from the 20 canonical amino acids. The presence of a primary amine on the benzyl side chain imparts a basic character, influencing the peptide's overall charge state and fragmentation behavior. This necessitates a thoughtful approach to method development to ensure comprehensive sequence coverage and unambiguous confirmation of Amf's location.
Comparing Fragmentation Techniques for Amf-Containing Peptides
The heart of tandem mass spectrometry (MS/MS) lies in the controlled fragmentation of a selected peptide ion to generate a spectrum of product ions that reveals its amino acid sequence. The choice of fragmentation technique is critical for successfully analyzing Amf-containing peptides. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Principle | Low-energy collisions with an inert gas, leading to fragmentation primarily at the peptide backbone. | Higher-energy collisions in a dedicated cell, resulting in more extensive fragmentation and the generation of immonium ions. | Electron transfer from a radical anion to the peptide, causing fragmentation of the peptide backbone while preserving labile modifications. |
| Primary Fragment Ions | b- and y-ions | b- and y-ions (often with higher abundance of immonium ions) | c- and z-ions |
| Suitability for Amf | Generally effective, but the basic side chain can lead to charge-remote fragmentation and potential neutral losses, complicating spectral interpretation. | Provides richer fragmentation spectra and characteristic immonium ions that can aid in confirming the presence of Amf. The higher energy can overcome some of the challenges associated with basic residues.[1][2] | Ideal for preserving the Amf side chain and any modifications. Particularly useful for larger peptides or those with multiple basic residues, where CID and HCD may yield incomplete fragmentation.[1][3] |
| Expert Insight | While CID is a workhorse for standard peptide sequencing, for Amf-containing peptides, it's crucial to be aware of potential side-chain fragmentation. Look for characteristic neutral losses from the aminomethyl group to support your analysis. | HCD is often the preferred method for initial validation due to its robust fragmentation and the generation of diagnostic immonium ions. The resulting spectra are often cleaner and easier to interpret than CID spectra.[4] | For complex peptides or when confirming the integrity of the Amf side chain is critical, ETD is the gold standard. Its non-ergodic fragmentation mechanism provides complementary information to CID and HCD.[5] |
Causality Behind Experimental Choices: The basic nature of the Amf side chain can act as a "proton sink," sequestering charge and influencing fragmentation pathways. In CID, this can lead to a dominant neutral loss of the aminomethyl group, reducing the abundance of backbone fragment ions needed for sequencing. HCD, with its higher energy, can overcome this by inducing more widespread fragmentation, while ETD circumvents the issue altogether by employing a different fragmentation mechanism that is less dependent on charge distribution.[3]
A Self-Validating Experimental Workflow for Amf Incorporation
To ensure the trustworthiness of your results, a well-designed, self-validating experimental workflow is essential. This involves a systematic approach from sample preparation to data analysis, with built-in checks to confirm the identity and purity of your Amf-containing peptide.
Caption: A comprehensive workflow for the validation of Amf incorporation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical workflow for the analysis of a synthetic peptide containing this compound using LC-MS/MS.
1. Sample Preparation:
-
Peptide Solubilization: Dissolve the purified synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of approximately 1 pmol/µL. The use of formic acid helps to protonate the peptide, making it amenable to positive-ion electrospray ionization.
-
Enzymatic Digestion (for proteins): If Amf is incorporated into a protein, a standard in-solution or in-gel tryptic digest protocol should be followed. Be mindful that the presence of the basic Amf residue may introduce a missed cleavage site for trypsin if it is C-terminal to an arginine or lysine.
-
Desalting: Use a C18 ZipTip or equivalent solid-phase extraction method to remove salts and other impurities that can interfere with ionization.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm is recommended for optimal separation of peptides.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A shallow gradient is often beneficial for separating closely eluting species. For example, a linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 nL/min.
3. Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a mass range that encompasses the expected precursor ion m/z values (e.g., 300-1800 m/z).
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Use a combination of HCD and ETD for fragmentation to obtain complementary data.[1]
-
Set the collision energy for HCD to a normalized value of 27-30%.
-
For ETD, use calibrated reaction times based on the precursor charge state and m/z.
-
Employ a dynamic exclusion list to prevent repeated fragmentation of the same precursor ion.
-
4. Data Analysis:
-
Database Search: Use a protein database search engine (e.g., Mascot, SEQUEST) to identify the peptide sequences.[2] Ensure that the mass of Amf (C10H14N2O2, monoisotopic mass = 194.1055 Da) is included as a variable modification.
-
Manual Spectral Interpretation: Manually inspect the MS/MS spectra of the putative Amf-containing peptide.
-
Confirm the presence of a complete or near-complete series of b- and y-ions (for HCD) or c- and z-ions (for ETD) that match the expected fragmentation pattern.
-
Look for a characteristic immonium ion for Amf at m/z 121.0913 (C8H11N+).
-
Be vigilant for a neutral loss of 17.0265 Da (NH3) from the precursor or fragment ions, which can be indicative of the aminomethyl group.
-
Visualizing the Fragmentation of an Amf-Containing Peptide
To further aid in the interpretation of your data, understanding the expected fragmentation pattern is crucial. The following diagram illustrates the primary cleavage sites along the peptide backbone and the resulting fragment ions for a generic Amf-containing peptide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sci-hub.box [sci-hub.box]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming 4-(Aminomethyl)phenylalanine Peptide Structure: An NMR-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (uAAs) into peptide therapeutics is a frontier in drug discovery, offering pathways to enhanced potency, stability, and novel functionalities. Among these, 4-(Aminomethyl)phenylalanine (Amf), with its unique combination of an aromatic ring and a basic aminomethyl group, presents exciting opportunities for modulating peptide structure and function. However, the very novelty of such residues necessitates rigorous structural confirmation, a challenge that extends beyond simple sequence verification.
This guide, from the perspective of a seasoned application scientist, provides an in-depth, NMR-centric approach to the structural elucidation of peptides containing this compound. We will delve into the causality behind experimental choices in NMR analysis and objectively compare this powerful technique with alternative methods, namely mass spectrometry and Edman degradation. Our focus remains on providing a self-validating system of protocols and data interpretation to ensure the highest degree of scientific integrity.
The Analytical Challenge: Beyond the Canonical 20
Standard analytical techniques are well-optimized for peptides composed of the 20 canonical amino acids. The introduction of a uAA like this compound, however, can introduce ambiguity. The additional spin systems and altered electronic environment of the Amf residue require a more nuanced analytical approach. While mass spectrometry can confirm the molecular weight and fragmentation pattern, and Edman degradation can sequence peptides residue-by-residue, Nuclear Magnetic Resonance (NMR) spectroscopy stands out in its ability to provide a detailed atomic-level picture of the peptide's three-dimensional structure and the precise connectivity of its constituent atoms.
A Head-to-Head Comparison: NMR vs. Mass Spectrometry vs. Edman Degradation
| Feature | NMR Spectroscopy | Mass Spectrometry (MS/MS) | Edman Degradation |
| Primary Information | 3D structure, connectivity, conformation, dynamics | Molecular weight, fragmentation pattern (sequence) | N-terminal sequence |
| Sample Requirement | Higher (mg scale) | Lower (µg to ng scale) | Moderate (pmol scale) |
| Throughput | Lower | Higher | Lower |
| Destructive? | No | Yes | Yes |
| Expertise Required | High | Moderate to High | Moderate |
| Ideal for uAAs | Excellent for detailed structural confirmation | Good for sequence verification, challenges with isobaric uAAs | Can be problematic with modified/unusual residues |
The Power of 2D NMR: A Step-by-Step Workflow for Structural Elucidation
A comprehensive NMR analysis of a peptide containing this compound involves a suite of one- and two-dimensional experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating workflow.
Caption: A typical workflow for peptide structure elucidation using 2D NMR.
Experimental Protocol: A General Guide for Peptide NMR
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or D₂O with a suitable buffer).
-
Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5).
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
2. Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire a 1D ¹³C spectrum.
-
Acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by 2-3 bonds.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-4 bonds), crucial for sequencing and identifying quaternary carbons.
-
Interpreting the Spectra: A Hypothetical Case Study of a Tripeptide Gly-Amf-Ala
To illustrate the power of this approach, let's consider a hypothetical tripeptide, Gly-Amf-Ala. The key to confirming the structure lies in unambiguously assigning the NMR signals of the this compound residue and its neighboring amino acids.
Expected ¹H and ¹³C Chemical Shifts
The following table presents a reasoned estimation of the ¹H and ¹³C chemical shifts for our hypothetical Gly-Amf-Ala tripeptide. These values are based on known data for phenylalanine, benzylamine, and general substituent effects.[1][2][3][4][5]
| Residue | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Gly | α-CH₂ | ~3.9 | ~43 |
| C' | - | ~173 | |
| Amf | α-CH | ~4.6 | ~55 |
| β-CH₂ | ~3.1, ~3.3 | ~38 | |
| Aromatic CH (ortho to CH₂) | ~7.2 | ~130 | |
| Aromatic CH (ortho to CH₂NH₂) | ~7.3 | ~129 | |
| Aromatic C (ipso to CH₂) | - | ~136 | |
| Aromatic C (ipso to CH₂NH₂) | - | ~138 | |
| CH₂-NH₂ | ~4.0 | ~45 | |
| C' | - | ~172 | |
| Ala | α-CH | ~4.3 | ~51 |
| β-CH₃ | ~1.4 | ~17 | |
| C' | - | ~175 |
Leveraging 2D NMR for Unambiguous Assignment
Caption: Visualization of the distinct spin systems within the Gly-Amf-Ala tripeptide.
-
COSY and TOCSY: These experiments will reveal the scalar coupling networks within each amino acid. We would expect to see correlations between the amide proton and the α-proton of each residue, and further correlations down the side chains. For Amf, we would see correlations from the α-proton to the β-protons, and within the aromatic ring protons.
-
HSQC: This spectrum acts as a bridge between the proton and carbon worlds, correlating each proton to its directly attached carbon. This is invaluable for assigning the carbon resonances based on the already-assigned proton signals.
-
HMBC: This is the key experiment for confirming the sequence and the structure of the Amf residue. We would look for the following crucial long-range correlations:
-
The α-proton of Amf to the carbonyl carbon of Gly.
-
The amide proton of Ala to the carbonyl carbon of Amf.
-
The β-protons of Amf to the aromatic carbons.
-
The aminomethyl protons to the aromatic carbons, confirming their position on the ring.
-
Alternative Approaches: When NMR is Not the Answer
While NMR provides unparalleled structural detail, it is not always the most practical or necessary technique.
Mass Spectrometry: The Workhorse of Peptide Analysis
For routine sequence confirmation, especially in high-throughput settings, mass spectrometry is the go-to method. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the molecular weight of the peptide with high accuracy. Tandem mass spectrometry (MS/MS) then fragments the peptide, and the resulting fragmentation pattern can be used to deduce the sequence.
Advantages:
-
High sensitivity and throughput.
-
Requires very small amounts of sample.
-
Relatively fast analysis time.
Limitations with uAAs:
-
Isobaric residues: If the uAA has the same mass as a canonical amino acid, MS/MS alone cannot distinguish between them.
-
Novel fragmentation patterns: The fragmentation of the uAA may not follow predictable pathways, making de novo sequencing challenging.
-
No conformational information: Mass spectrometry provides no information about the 3D structure of the peptide.
Edman Degradation: The Classic Approach
Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[3]
Advantages:
-
Provides a direct, residue-by-residue sequence.
-
Can be useful for confirming the N-terminal sequence.
Limitations with uAAs:
-
Modified residues: The chemistry of Edman degradation may be incompatible with the uAA, leading to failed or ambiguous cycles.
-
Length limitation: Typically effective for peptides up to 30-50 residues.
-
Blocked N-terminus: Will not work if the N-terminus of the peptide is modified.
Conclusion: A Multi-faceted Approach for Unwavering Confidence
The structural confirmation of peptides containing novel unnatural amino acids like this compound demands a thoughtful and often multi-pronged analytical strategy. While mass spectrometry and Edman degradation offer valuable sequence information, NMR spectroscopy is indispensable for obtaining a complete, high-resolution three-dimensional picture of the peptide's structure.
By employing a systematic workflow of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon resonances, confirm the amino acid sequence, and gain insights into the peptide's conformation in solution. This level of detail is crucial for understanding structure-activity relationships and for the rational design of next-generation peptide therapeutics. The choice of analytical technique should always be guided by the specific research question, but for the unambiguous confirmation of a novel peptide's structure, a comprehensive NMR analysis, supported by mass spectrometry data, provides the most robust and scientifically sound approach.
References
-
PubChem. L-Phenylalanine. [Link]
-
ResearchGate. | Nuclear Magnetic Resonance (a) 1 H Chemical shift (d, ppm) of aryl... | Download Scientific Diagram. [Link]
-
MIT DSpace. Dynamics of Phenylalanine in the Solid State by NMR. [Link]
Sources
A Comparative Guide to the Biological Activity of 4-(Aminomethyl)phenylalanine and Other Unnatural Amino Acids in Drug Discovery
Introduction: Beyond Nature's Alphabet
In the landscape of modern drug discovery, the twenty canonical amino acids that constitute nature's proteome are merely the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptides and small molecules has emerged as a transformative approach, offering an expansive chemical space to overcome the limitations of natural biomolecules.[1][2] UAAs are non-proteinogenic amino acids, either found in nature or, more commonly, synthesized in the laboratory, that can be used to precisely tailor molecular properties.[1][3] By introducing novel side chains, conformational constraints, or unique chemical functionalities, researchers can significantly enhance the stability, selectivity, potency, and bioavailability of therapeutic candidates.[4][][6] This rational design approach has already yielded clinically approved drugs like Methyldopa and Gabapentin, underscoring the profound impact of UAAs on medicinal chemistry.[1][7]
This guide provides an in-depth comparison of the biological activity of 4-(Aminomethyl)phenylalanine (Amp), a versatile synthetic building block, with other notable UAAs. We will explore how subtle structural modifications translate into significant functional differences, supported by experimental data and detailed methodologies for researchers aiming to leverage these powerful tools.
Figure 2: Generalized signaling pathway for G-protein coupled opioid receptors activated by ligands like Biphalin.
Experimental Protocols: A Guide for the Bench
To ensure scientific rigor, protocols must be designed as self-validating systems. This involves the inclusion of appropriate controls to confirm the assay's performance and the biological relevance of the observations.
Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of a UAA-containing peptide by measuring its ability to displace a known radiolabeled ligand from a target receptor.
Objective: To compare the binding affinity of a native peptide versus its Amp- or F-Phe-containing analogue.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds: Native peptide and UAA-analogue peptide, dissolved in assay buffer across a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
Scintillation fluid and vials.
-
Glass fiber filters and vacuum filtration manifold.
Methodology:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compounds.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kₑ), and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add 5 mL of scintillation fluid, and allow to sit for 4 hours. Count radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Self-Validation System:
-
Positive Control: The native, unlabeled peptide should produce a complete displacement curve, validating that the assay can detect competition.
-
Negative Control: A vehicle control (buffer only) should show no displacement.
-
NSB Control: Non-specific binding should be less than 10-15% of total binding, ensuring the signal is predominantly from specific receptor interactions.
Conclusion: Designing with Purpose
The choice between this compound and other unnatural amino acids is entirely dependent on the therapeutic objective.
-
This compound (Amp) is the ideal choice when the goal is to introduce a flexible, basic side chain to form new ionic interactions, enhance solubility, or explore GABA-like structural motifs within a larger peptide framework.
-
4-Amino-L-phenylalanine (Aph) serves as a more rigid tool to study the impact of a directly conjugated amine or as a weak modulator of specific enzyme systems.
-
4-Fluoro-L-phenylalanine (F-Phe) is expertly employed to enhance existing binding affinities through subtle electronic modulation without significant steric disruption.
-
Clinically validated GABA analogues like Pregabalin and neuroprotective agents like DBrT represent highly specialized UAAs with defined mechanisms of action, serving as benchmarks for novel drug candidates.
By understanding the distinct causality between the structure of a UAA and its biological function, researchers can move beyond trial-and-error and rationally design next-generation therapeutics with enhanced efficacy and novel mechanisms of action.
References
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]
-
Drag, M., et al. (2014). Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C. PMC - NIH. [Link]
-
Kumar, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
-
Narancic, T., et al. (2019). Unnatural amino acids: production and biotechnological potential. PubMed. [Link]
-
de la Fuente-Núñez, C., et al. (2019). Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides. ACS Publications. [Link]
-
Gros, C., et al. (2015). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]
-
Ali, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
-
Ali, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
-
Johnston, G.A.R. (2002). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]
-
Chinese Journal of Applied Chemistry. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]
-
American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine. [Link]
-
Wikipedia. (n.d.). GABA analogue. [Link]
-
PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. [Link]
-
Andersen, J.L., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PMC - NIH. [Link]
-
PubChem. (n.d.). 4-Aminophenylalanine. [Link]
-
Youssef, A.M., et al. (1982). Aminomethyl-1,2,4-benzothiadiazines as potential analogues of gamma-aminobutyric acid. Unexpected discovery of a taurine antagonist. PubMed. [Link]
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]
-
Duke, R.K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]
-
Farkas, T., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
-
Serniak, L., et al. (2022). Biostimulatory Effects of Amino Acids on Phenylalanine Ammonia Lyase, Capsaicin Synthase, and Peroxidase Activities in Capsicum baccatum L. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Pregabalin. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. Unnatural Amino Acids - Enamine [enamine.net]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Impact of Incorporating 4-(Aminomethyl)phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to modulate pharmacological properties. Among these, 4-(Aminomethyl)phenylalanine (Amf) presents a unique structural and functional profile. This guide provides an in-depth, objective comparison of the structural consequences of incorporating Amf into a peptide backbone, supported by experimental data and detailed methodologies.
The defining feature of Amf is the aminomethyl group attached to the phenyl ring. This addition introduces a combination of aromaticity, basicity, and hydrophilicity, influencing the peptide's overall conformation and potential interactions.[1] Understanding these structural impacts is critical for rationally designing peptides with enhanced stability, binding affinity, and therapeutic efficacy.
I. The Structural Rationale for Amf Incorporation
The introduction of Amf into a peptide sequence can induce significant conformational changes compared to its natural counterpart, phenylalanine (Phe). The primary driver of these changes is the aminomethyl side chain, which can engage in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, that are not possible with the simple phenyl side chain of Phe. These new interactions can lead to the formation of specific secondary structures, such as β-turns or helical folds, thereby rigidifying the peptide backbone and pre-organizing it for target binding.
Furthermore, the D-configuration of 4-(Aminomethyl)-D-phenylalanine can be utilized to enhance a peptide's resistance to enzymatic degradation, a crucial factor in improving its in vivo stability and therapeutic half-life.[2]
II. Experimental and Computational Approaches to Structural Elucidation
A multi-faceted approach is essential to fully characterize the structural impact of Amf incorporation. This typically involves a combination of spectroscopic techniques that provide information on the peptide's solution-state conformation and computational methods that offer atomic-level insights into its dynamic behavior.
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. By measuring the differential absorption of left- and right-circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil conformations.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the lyophilized peptide (both the native and Amf-containing versions) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. For studies mimicking a hydrophobic membrane environment, a solution of 50% trifluoroethanol (TFE) in buffer can be used.[3]
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C). Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm. Deconvolute the resulting spectra using a suitable algorithm (e.g., CONTINLL) to estimate the percentage of each secondary structure element.
Causality Behind Experimental Choices: The choice of buffer and the potential inclusion of TFE are critical. TFE is known to promote the formation of intramolecular hydrogen bonds, thus revealing the intrinsic propensity of a peptide to adopt a helical conformation.[3] Comparing the spectra in buffer versus TFE can provide valuable information on how the local environment influences the peptide's structure.
Two-dimensional (2D) NMR spectroscopy is the gold standard for determining the high-resolution three-dimensional structure of peptides in solution. Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) experiments provide the necessary distance and dihedral angle restraints to calculate a detailed structural ensemble.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated TFE/water mixtures).
-
Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher). The mixing times for TOCSY and NOESY experiments should be optimized to observe the desired correlations (typically 60-80 ms for TOCSY and 150-300 ms for NOESY).
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the chemical shifts of all protons and directly attached nitrogens or carbons in the peptide.
-
Structural Restraint Generation: Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Structure Calculation and Refinement: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental NOE distance restraints and dihedral angle restraints derived from coupling constants.
Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for achieving the necessary resolution to resolve overlapping proton signals, which is common in peptides. The choice of deuterated solvent is also important for minimizing the solvent signal and allowing for the observation of amide proton signals.
MD simulations provide a computational lens to explore the conformational landscape and dynamics of peptides. By simulating the movement of atoms over time, MD can reveal the stability of different conformations and the transitions between them.
Workflow: Molecular Dynamics Simulation
-
System Setup: Build the initial 3D structure of the peptide (with and without Amf) using a molecular modeling program. Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Parameterization: Use a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between the atoms. For the non-natural Amf residue, specific parameters may need to be developed.
-
Minimization and Equilibration: Perform energy minimization to remove any steric clashes in the initial structure. Gradually heat the system to the desired temperature (e.g., 300 K) and then run a period of equilibration to allow the system to relax.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide.
-
Analysis: Analyze the resulting trajectory to characterize the peptide's structural properties, such as secondary structure content, hydrogen bonding patterns, and Ramachandran plots.
Causality Behind Experimental Choices: The length of the MD simulation is a critical parameter. Short simulations may not be sufficient to observe rare conformational changes. The choice of force field is also important, as it will determine the accuracy of the calculated interactions.
III. Comparative Structural Analysis: Amf vs. Phenylalanine
The incorporation of Amf can lead to distinct and predictable changes in peptide structure, as summarized in the table below.
| Structural Parameter | Peptide with Phenylalanine | Peptide with this compound | Rationale for Change |
| Helicity (in TFE) | Moderate α-helical content | Often increased α-helical content | The aminomethyl group can form additional hydrogen bonds with the peptide backbone, stabilizing the helical conformation. |
| β-Turn Propensity | Sequence-dependent | Increased propensity, particularly at the Amf residue | The side chain can act as a hydrogen bond acceptor or donor, facilitating the formation of a turn. |
| Side Chain Conformation | Flexible, primarily hydrophobic interactions | More restricted due to potential intramolecular interactions | The aminomethyl group can interact with other polar residues or the peptide backbone, limiting its conformational freedom. |
| Solvent Accessibility | Phenyl ring is largely buried in folded structures | Aminomethyl group can be solvent-exposed, increasing local polarity | The hydrophilic nature of the aminomethyl group favors interaction with the aqueous environment. |
IV. Visualizing the Impact: Workflows and Structural Models
Diagram 1: Experimental Workflow for Peptide Structural Analysis
Caption: Workflow for synthesizing and structurally analyzing peptides containing this compound.
Diagram 2: Impact of Amf on Peptide Secondary Structure
Caption: The incorporation of Amf can shift the conformational equilibrium towards more ordered secondary structures.
V. Conclusion
The incorporation of this compound is a versatile strategy for influencing peptide structure and function. The additional aminomethyl group can induce and stabilize secondary structures, such as α-helices and β-turns, through intramolecular hydrogen bonding. This pre-organization of the peptide backbone can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation. A comprehensive structural analysis, employing a combination of CD and NMR spectroscopy along with molecular dynamics simulations, is essential for fully understanding the conformational consequences of Amf incorporation and for the rational design of next-generation peptide therapeutics.
References
-
Structural Analysis and Activity Correlation of Amphiphilic Cyclic Antimicrobial Peptides Derived from the [W4R4] Scaffold. National Institutes of Health. [Link]
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central. [Link]
-
Structural Insights into and Activity Analysis of the Antimicrobial Peptide Myxinidin. National Institutes of Health. [Link]
-
Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. ACS Publications. [Link]
-
SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Orthogonal Protection of 4-(Aminomethyl)phenylalanine
Introduction: The Synthetic Challenge and Strategic Importance of 4-(Aminomethyl)phenylalanine
This compound (AMF) is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its structure incorporates a flexible aminomethyl side chain, which can serve as a key pharmacophore for interacting with biological targets, or as a versatile synthetic handle for conjugation or further modification. However, the presence of two primary amino groups—the α-amino group and the side-chain ε-amino group—with similar reactivity presents a significant challenge for its selective incorporation into peptides or complex molecules. A robust and orthogonal protecting group strategy is not just a procedural formality, but a critical prerequisite for success.
This guide provides a comparative analysis of common protecting group strategies for AMF, supported by experimental data and protocols. We will delve into the causality behind procedural choices, enabling researchers to select and implement the optimal synthetic route for their specific application.
The Core Problem: Differentiating Two Amines
The primary challenge in AMF chemistry is the selective protection and deprotection of the α-amino and side-chain amino groups. Without an orthogonal strategy—a strategy where one protecting group can be removed under conditions that leave the other intact—chemists face issues like di-acylation, undesired polymerization, or the inability to selectively elongate a peptide chain. The choice of protecting groups for these two sites, along with the C-terminal carboxyl group, dictates the entire synthetic pathway.
The Premier Orthogonal Strategy: Fmoc/Boc Combination
For the vast majority of applications, including Solid-Phase Peptide Synthesis (SPPS), the combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group provides the most robust and versatile orthogonal system.[1][2]
-
α-Amino Group Protection: The Fmoc group is the preferred choice for the α-amino position. Its key advantage is its lability to mild basic conditions (typically 20% piperidine in DMF), which do not affect the acid-labile Boc group on the side chain or t-butyl-based protecting groups on other amino acids in the sequence.[1][3] This allows for the iterative deprotection and coupling of amino acids to build a peptide chain.
-
Side-Chain Amino Group Protection: The Boc group is ideal for protecting the side-chain aminomethyl functionality.[4] It is completely stable to the piperidine treatment used for Fmoc removal but can be cleanly cleaved using moderately strong acids like trifluoroacetic acid (TFA), typically in the final step of synthesis when cleaving the peptide from the resin.[1]
This Fmoc(α)/Boc(side-chain) strategy allows for the selective deprotection of the α-amino group for peptide elongation, while the side chain remains protected and inert. The protected side chain can then be deprotected on-resin for further modifications like branching or conjugation, or during the final cleavage from the solid support.[1]
Caption: Orthogonal Fmoc/Boc strategy for SPPS using AMF.
Comparative Analysis of Protecting Groups
| Protecting Group | Position | Introduction Reagents | Cleavage Conditions | Orthogonal To | Advantages & Causality | Disadvantages |
| Fmoc | α-Amino | Fmoc-OSu, NaHCO₃, aq. Dioxane | 20% Piperidine in DMF | Boc, tBu, Trt (Acid-labile) | Mild, base-labile cleavage prevents premature loss of acid-labile side-chain protecting groups, making it the standard for modern SPPS.[3] | Not stable to strong bases. The dibenzofulvene byproduct must be thoroughly washed away to prevent side reactions. |
| Boc | α-Amino or Side-Chain | Boc₂O, Base (e.g., NaOH, TEA) | Strong Acid (TFA, HCl) | Fmoc (Base-labile), Cbz (H₂olysis) | Robust and stable to a wide range of conditions. When used on the side-chain, it is perfectly orthogonal to α-Fmoc group.[1] | Requires strong acid for removal, which can damage sensitive peptides. Not suitable for α-amino protection in Fmoc-based SPPS. |
| Cbz (Z) | Side-Chain | Cbz-Cl, Base | H₂/Pd-C (Hydrogenolysis) | Fmoc, Boc | Cleavage by hydrogenolysis is very clean and orthogonal to both acid- and base-labile groups. Useful for solution-phase synthesis. | Catalyst can be poisoned. Not suitable for peptides containing sulfur or other reducible groups. Difficult to perform on solid support. |
| Methyl/Ethyl Ester | Carboxyl | MeOH or EtOH, SOCl₂ or HCl(g) | Saponification (e.g., NaOH) | Boc, Fmoc | Simple to introduce. | Basic hydrolysis conditions are harsh and can cause epimerization and are not compatible with Fmoc SPPS. |
| Benzyl Ester (OBn) | Carboxyl | Benzyl alcohol, Acid catalyst | H₂/Pd-C (Hydrogenolysis) | Fmoc, Boc | Orthogonal to acid/base labile groups. Cleaved under the same conditions as Cbz. | Same limitations as Cbz group regarding catalyst poisoning and SPPS incompatibility. |
| t-Butyl Ester (OtBu) | Carboxyl | Isobutylene, H₂SO₄ | Strong Acid (TFA) | Fmoc, Cbz | Cleaved simultaneously with Boc and other tBu-based side-chain groups during final TFA cleavage in Fmoc SPPS. | Not orthogonal to Boc protection. |
Experimental Protocols: A Validated Approach
The following protocols represent a reliable, self-validating system for preparing the most common orthogonally protected AMF derivative, Fmoc-AMF(Boc)-OH, ready for peptide synthesis.
Protocol 1: Synthesis of Nα-Boc-4-(aminomethyl)-L-phenylalanine
This procedure starts with commercially available N-Boc-4-iodo-L-phenylalanine and proceeds through an aldehyde intermediate.[5] The causality for this multi-step route is the need to introduce the aminomethyl group onto the phenyl ring under conditions that do not affect the pre-existing Boc protection at the α-amino position.
-
Aldehyde Formation: A solution of N-Boc-4-iodo-L-phenylalanine is treated with carbon monoxide and a palladium catalyst, followed by in-situ reduction with tributyltin hydride to yield the corresponding aldehyde, N-Boc-4-formyl-L-phenylalanine.[5]
-
Oxime Formation: The aldehyde is then reacted with hydroxylamine hydrochloride in ethanol with triethylamine to form the oxime intermediate. This step converts the aldehyde into a stable precursor for the final amine reduction.
-
Catalytic Reduction: The oxime is reduced to the primary amine via catalytic hydrogenation (H₂, 10% Pd/C) in an ethanol/acetic acid/water solvent system.[5] The acidic medium is crucial for a clean and high-yield reduction.
-
Workup: After filtration of the catalyst, the solvent is removed, and the product is triturated with ether to yield pure Nα-Boc-4-(aminomethyl)-L-phenylalanine as a white solid (Overall yield: ~78% over three steps).[5]
Protocol 2: Orthogonal Protection to Yield Fmoc-AMF(Boc)-OH
This two-step process converts the product from Protocol 1 into the final, ready-to-use building block for Fmoc-SPPS.
-
Side-Chain Boc Protection: The product from Protocol 1, Nα-Boc-AMF-OH, is dissolved in a suitable solvent (e.g., dioxane/water). Di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., NaHCO₃) are added to protect the side-chain amino group, yielding Nα,Nε-di-Boc-AMF-OH.
-
Selective α-Amino Deprotection & Fmoc Protection:
-
The di-Boc protected amino acid is treated with a controlled amount of acid (e.g., HCl in dioxane) to selectively remove the more labile Nα-Boc group.
-
The resulting Nε-Boc-AMF-OH is then immediately reprotected at the α-amino position using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in an aqueous dioxane solution.
-
Acidification and extraction yield the final product, Fmoc-AMF(Boc)-OH, which is suitable for direct use in SPPS.
-
Caption: Workflow for preparing the Fmoc/Boc protected AMF.
Conclusion and Expert Recommendations
For researchers engaged in solid-phase peptide synthesis, the Fmoc-AMF(Boc)-OH derivative is the authoritative and most logical choice.[2][4][6] Its orthogonal protection scheme is fully compatible with standard Fmoc/tBu chemistry, allowing for seamless integration into automated or manual synthesis protocols. The base-labile Fmoc group enables iterative chain elongation, while the acid-labile Boc group provides robust protection for the side chain until final cleavage. This strategy minimizes side reactions and provides maximum flexibility for creating complex peptides and conjugates incorporating the versatile this compound moiety.
References
-
Reich, S. H., et al. (1995). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine. Synthetic Communications, 25(14), 2103-2106. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Aminomethyl)phenylalanine Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids like 4-(Aminomethyl)phenylalanine into peptide therapeutics offers exciting possibilities for enhancing stability, potency, and novel functionalities. However, these structural modifications introduce unique analytical challenges, particularly in the accurate assessment of purity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for purity analysis of peptides containing this compound, supported by experimental insights and detailed protocols.
The presence of the aminomethyl group on the phenyl ring of phenylalanine significantly alters the electronic and structural properties of the peptide, influencing its chromatographic behavior. Therefore, a one-size-fits-all HPLC method is seldom effective. A systematic approach to method development and validation is paramount for ensuring the quality and reliability of these novel peptide drug candidates.
The Critical Role of HPLC in Peptide Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone for analyzing the purity of synthetic peptides.[1][2] The technique separates the target peptide from a multitude of potential impurities generated during solid-phase peptide synthesis (SPPS). These impurities can include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.[3]
-
Insertion Sequences: Peptides with additional amino acid residues.[3][4]
-
Truncated Sequences: Incomplete peptide chains.[5]
-
Peptides with Protecting Group Remnants: Incomplete removal of protecting groups from amino acid side chains.[3][6]
-
Oxidized or Reduced Peptides: Chemical modifications of susceptible amino acid residues.[3]
-
Diastereomers: Racemization of amino acids during synthesis.[3][4]
The primary goal of the HPLC method is to achieve baseline resolution of the main peptide peak from all significant impurities, allowing for accurate quantification.
Comparative Analysis of HPLC Methodologies
The success of an RP-HPLC separation hinges on the careful selection of the stationary phase, mobile phase composition, and gradient conditions. For peptides containing the relatively polar this compound, a systematic evaluation of these parameters is crucial.
Stationary Phase Selection: A Tale of Two Columns
The choice of the HPLC column's stationary phase is a critical first step in method development.[7] While C18 columns are the workhorse for peptide separations, the unique properties of this compound-containing peptides may warrant the exploration of alternative chemistries.
| Stationary Phase | Key Characteristics & Rationale for Use with this compound Peptides | Expected Performance Outcome |
| C18 (Octadecylsilane) | The industry standard for peptide analysis due to its high hydrophobicity and resolving power.[8] Provides good retention for a wide range of peptides. The high surface area allows for effective interaction and separation. | A good starting point for method development. May provide sufficient resolution for many impurities. However, the polar aminomethyl group might lead to secondary interactions with residual silanols on the silica surface, potentially causing peak tailing. |
| C8 (Octylsilane) | Less hydrophobic than C18, leading to shorter retention times for highly hydrophobic peptides.[9] Can be advantageous if the overall peptide sequence is very hydrophobic, preventing excessively long run times. | May offer a better peak shape for highly hydrophobic peptides containing this compound by reducing strong hydrophobic interactions. However, it might provide less resolution for more polar impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic rings of both the stationary phase and the peptide.[8] The phenyl ring of this compound can engage in these interactions. | Can provide unique selectivity for separating impurities with modifications to the aromatic ring or for resolving diastereomers. This is a valuable secondary column to screen during method development. |
Mobile Phase Modifiers: The Key to Sharp Peaks
The composition of the mobile phase, particularly the ion-pairing agent, is critical for achieving sharp, symmetrical peaks.[9]
| Mobile Phase Additive | Concentration | Impact on Separation of this compound Peptides |
| Trifluoroacetic Acid (TFA) | 0.1% | The most common ion-pairing agent for peptide separations.[10] It forms a neutral ion pair with the positively charged amino groups (including the one on this compound), masking their interaction with silanol groups on the stationary phase and improving peak shape. |
| Formic Acid (FA) | 0.1% | A volatile mobile phase additive that is compatible with mass spectrometry (MS).[10] While it is a weaker ion-pairing agent than TFA, it is essential for LC-MS analysis to confirm the identity of the main peak and characterize impurities. |
Experimental Workflow for Method Development
A structured approach to method development ensures a robust and reliable analytical method. The following workflow outlines the key steps from initial screening to method finalization.
Caption: A systematic workflow for developing a robust HPLC method for purity assessment of this compound peptides.
Detailed Experimental Protocol
This protocol provides a starting point for the HPLC analysis of a synthesized this compound-containing peptide.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1.0 mL of Mobile Phase A (see below) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues like phenylalanine contribute to absorbance at 280 nm.[11]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
For LC-MS analysis, switch to a formic acid-based mobile phase to identify the molecular weights of the main peak and any impurities.[12]
Hypothetical Comparative Data
The following table illustrates the potential impact of different column chemistries on the separation of a hypothetical this compound peptide and its common impurities.
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Main Peak Retention Time (min) | 15.2 | 12.8 | 16.5 |
| Resolution (Main Peak vs. Deletion Sequence) | 1.8 | 1.5 | 2.1 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | 1.2 |
| Number of Detected Impurities | 5 | 4 | 6 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the Phenyl-Hexyl column provided the best resolution between the main peptide and a critical impurity (deletion sequence), as well as detecting the highest number of impurities overall. The C8 column resulted in a better peak shape (lower tailing factor) but with compromised resolution. The C18 column offered a reasonable starting point but could be improved upon. This illustrates the importance of screening multiple column chemistries.
Trustworthiness Through Self-Validating Systems
A robust HPLC method for peptide purity should be validated to ensure its performance is reliable and reproducible. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Conclusion
The purity assessment of peptides containing non-natural amino acids like this compound requires a nuanced and systematic approach to HPLC method development. By carefully considering the interplay between the peptide's unique physicochemical properties and the chromatographic conditions, researchers can develop robust and reliable analytical methods. This ensures the quality and integrity of these novel therapeutic candidates, ultimately accelerating their path to clinical development. The combination of orthogonal column chemistries and mass spectrometry-compatible mobile phases provides a powerful toolkit for the comprehensive characterization of these next-generation peptide drugs.[14][15]
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Creative Peptides.
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation.
- Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. (2018). PubMed.
- Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Purity Assessment of Synthetic Peptides with Unnatural Residues. (2025). Benchchem.
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
- Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation.
- 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud.
- Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. (n.d.). Waters Corporation.
- Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.
- Learn important facts about Peptide Quality & Purity. (n.d.). JPT Peptide Technologies.
- Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. (2025). BioPharmaSpec.
- Reversed-phase isolation of peptides. (2001). PubMed.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- Peptide analysis using reverse phase liquid chromatography. (2023). Separation Science.
- A Comparative Guide to the Validation of Peptide Purity by HPLC: The Impact of Incorporating Cyclohexyl-D-Ala. (2025). Benchchem.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025). PekCura Labs.
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- HPLC Analysis Methods for Peptide Characterization. (2024). Biovera.
- 8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur.
- Related impurities in peptide medicines. (2014). PubMed.
- Live qualification/validation of purity methods for protein products. (n.d.). Purdue University.
- Solid Phase Synthesis. (n.d.). Sigma-Aldrich.
- Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. (2025). ResearchGate.
- HPLC Analysis and Purification of Peptides. (2012). PubMed Central.
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (2017). Pharmaceutical Methods.
- Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters Application. (2007). Agilent Technologies.
- 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC) - Data Sheet. (n.d.). United States Biological.
Sources
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. omizzur.com [omizzur.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. biovera.com.au [biovera.com.au]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. almacgroup.com [almacgroup.com]
- 14. lcms.cz [lcms.cz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comparative Guide to Functional Validation of 4-(Aminomethyl)phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology. It unlocks the ability to introduce novel chemical functionalities, enabling precise control over protein structure and function. Among the diverse toolkit of ncAAs, 4-(aminomethyl)phenylalanine (AmF) presents a unique opportunity. Its primary amine on a flexible methyl group extending from the phenyl ring offers a versatile handle for protein modification, crosslinking, and altering electrostatic interactions.
This guide provides a comprehensive comparison of functional assays essential for validating the successful incorporation of AmF and characterizing its effects on protein behavior. We move beyond simple verification of incorporation to explore the critical downstream consequences on protein stability, enzymatic activity, and cellular function. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind experimental choices, ensuring that the data you generate is both robust and insightful.
Verifying the Incorporation: The Foundational First Step
Before delving into functional consequences, it is imperative to confirm the high-fidelity incorporation of AmF at the desired position. The gold-standard technique for this is mass spectrometry (MS).
Protocol: Mass Spectrometry Verification of AmF Incorporation
Objective: To confirm the mass shift corresponding to the replacement of a canonical amino acid with AmF.
Methodology:
-
Protein Expression and Purification: Express both the wild-type (WT) protein and the AmF-containing variant using an appropriate orthogonal translation system. Purify both proteins to a high degree of homogeneity.
-
Intact Protein Analysis:
-
Prepare samples of both WT and AmF-variant proteins in a suitable buffer for electrospray ionization (ESI) mass spectrometry.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Outcome: A mass increase corresponding to the difference between AmF (C₁₀H₁₄N₂O₂, molecular weight: 194.23 g/mol ) and the replaced canonical amino acid. For instance, if replacing Phenylalanine (C₉H₁₁NO₂, molecular weight: 165.19 g/mol ), the expected mass shift would be +29.04 Da.
-
-
Peptide Mapping (for precise localization):
-
Digest the WT and AmF-variant proteins with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including the modification corresponding to AmF incorporation at the target site.
-
Expected Outcome: Identification of the specific peptide containing AmF, with fragmentation data confirming its precise location.
-
Successful incorporation of structurally similar ncAAs like p-azidomethyl-l-phenylalanine into proteins like human superoxide dismutase has been rigorously confirmed using mass spectrometry analysis of the purified proteins[1][2]. This verification step is crucial before proceeding to functional assays.
Comparative Functional Assays: Gauging the Impact of AmF
The introduction of AmF can subtly or dramatically alter a protein's function. The following assays provide a framework for a comparative analysis between the wild-type and the AmF-containing variant.
Protein Stability Assays
The addition of a new amino acid can impact the thermodynamic stability of a protein. A common and effective method to assess this is the thermal shift assay.
Comparative Analysis of Protein Stability
| Assay | Principle | Key Parameters Measured | Advantages |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the temperature increases. | Melting Temperature (Tm) | High-throughput, low sample consumption. |
| Circular Dichroism (CD) Spectroscopy | Measures changes in the secondary structure of the protein as a function of temperature. | Melting Temperature (Tm) | Provides information about structural changes during unfolding. |
| Differential Scanning Calorimetry (DSC) | Directly measures the heat absorbed by a protein as it unfolds. | Melting Temperature (Tm), Enthalpy (ΔH) | "Gold standard" for thermodynamic stability, provides a complete thermodynamic profile.[3] |
A study on the incorporation of p-benzoylphenylalanine, another phenylalanine analog, into E. coli homoserine o-succinyltransferase resulted in a remarkable 21°C increase in the melting temperature (Tm) as measured by circular dichroism spectroscopy, demonstrating that a single ncAA can dramatically enhance thermal stability[4].
Protocol: Protein Thermal Shift Assay (TSA)
Objective: To compare the thermal stability of the WT and AmF-variant proteins by determining their melting temperatures (Tm).
Materials:
-
Purified WT and AmF-variant proteins (at the same concentration, e.g., 2 µM).
-
SYPRO Orange dye (or equivalent).
-
Real-time PCR instrument with a thermal ramping capability.
-
Assay buffer.
Methodology:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the protein, SYPRO Orange dye (e.g., 5x final concentration), and assay buffer to a final volume of 20-25 µL. Include no-protein controls.
-
Thermal Ramping: Place the plate in the real-time PCR instrument. Set a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically determined by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative.
-
Comparison: Compare the Tm value of the AmF-variant to that of the WT protein. A significant difference indicates that the AmF incorporation has altered the protein's thermal stability.
Diagram: Experimental Workflow for Functional Validation
Caption: Key parameters in a Michaelis-Menten kinetic analysis.
Binding Affinity Assays
For non-enzymatic proteins, such as antibodies or receptors, the key functional parameter is often binding affinity. The incorporation of AmF could alter the binding interface and thus affect the interaction with a ligand or another protein.
Comparative Analysis of Binding Affinity Techniques
| Technique | Principle | Key Parameters Measured | Advantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Association rate (ka), Dissociation rate (kd), Equilibrium constant (KD) | Real-time, label-free, provides full kinetic profile. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. | Association rate (ka), Dissociation rate (kd), Equilibrium constant (KD) | Real-time, label-free, high-throughput capabilities. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Equilibrium constant (KD), Enthalpy (ΔH), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction. |
Protocol: Bio-Layer Interferometry (BLI) for Binding Kinetics
Objective: To compare the binding kinetics (ka, kd) and affinity (KD) of the WT and AmF-variant proteins to a specific ligand.
Materials:
-
Purified WT and AmF-variant proteins (ligand).
-
Biotinylated binding partner (analyte).
-
Streptavidin-coated biosensor tips.
-
BLI instrument (e.g., Octet system).
-
Kinetics buffer.
Methodology:
-
Immobilization: Hydrate the streptavidin biosensor tips in kinetics buffer. Immobilize the biotinylated analyte onto the sensor tips to a target level.
-
Baseline: Equilibrate the sensors in kinetics buffer to establish a stable baseline.
-
Association: Move the sensors into wells containing a dilution series of the ligand (WT or AmF-variant protein) and measure the binding response over time.
-
Dissociation: Move the sensors back into wells containing only kinetics buffer and measure the dissociation of the ligand over time.
-
Data Analysis:
-
Align the data to the baseline and inter-step correction.
-
Globally fit the association and dissociation curves to a 1:1 binding model (or other appropriate models) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
-
Comparison: Directly compare the ka, kd, and KD values obtained for the WT protein versus the AmF-variant.
Conclusion
The incorporation of this compound is a powerful strategy in protein engineering. However, the journey from successful incorporation to functional innovation requires rigorous validation. By employing a systematic and comparative approach using the assays outlined in this guide—from mass spectrometry verification to detailed biophysical and biochemical characterization—researchers can gain a deep and nuanced understanding of how this unique amino acid modulates protein function. This knowledge is fundamental to rationally designing next-generation protein therapeutics, diagnostics, and biocatalysts.
References
-
Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology, [Link]
-
The Genetic Incorporation of p-azidomethyl-l-phenylalanine into Proteins in Yeast. ChemBioChem, [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, [Link]
-
Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. Journal of Biological Chemistry, [Link]
-
The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, [Link]
-
The genetic incorporation of p-azidomethyl-L-phenylalanine into proteins in yeast. ResearchGate, [Link]
-
Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. PubMed, [Link]
-
The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast. PubMed, [Link]
-
Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Journal of Structural and Functional Genomics, [Link]
-
Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Molecules, [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, [Link]
-
Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, [Link]
-
Thermodynamic analysis: Comparisons of binding energy between wild type... ResearchGate, [Link]
-
Comparison of energy contribution of key amino acids in the WT/mutant systems. ResearchGate, [Link]
Sources
- 1. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Peptides with and without 4-(Aminomethyl)phenylalanine
For researchers, scientists, and drug development professionals, the pursuit of more stable and effective peptide-based therapeutics is a constant endeavor. A key challenge in this field is the inherent susceptibility of natural peptides to rapid degradation by proteases in the body. The incorporation of unnatural amino acids represents a powerful strategy to overcome this limitation. This guide provides an in-depth comparison of the stability of peptides incorporating 4-(Aminomethyl)phenylalanine (4-Amf) versus their native counterparts, supported by the underlying scientific principles and experimental methodologies.
The therapeutic promise of peptides is often curtailed by their short in vivo half-life, which necessitates frequent administration and can limit their efficacy.[1] This rapid clearance is primarily due to enzymatic degradation by proteases, which are highly specific for cleaving peptide bonds between natural L-amino acids.[2] Introducing unnatural amino acids can disrupt this recognition and cleavage process, thereby extending the peptide's circulation time and therapeutic window.[3]
One such unnatural amino acid of significant interest is this compound. This modified version of phenylalanine incorporates an aminomethyl group at the para position of the phenyl ring. A crucial aspect for enhancing stability is the utilization of the D-enantiomer of 4-Amf, which provides steric hindrance to the active sites of proteases that are stereospecific for L-amino acids.[4][5]
The Mechanics of Enhanced Stability: Why 4-Amf Makes a Difference
The increased stability of peptides containing 4-Amf, particularly the D-isomer, can be attributed to two primary factors:
-
Stereochemical Hindrance: Proteases have exquisitely evolved active sites that recognize the specific three-dimensional structure of their L-amino acid substrates. The D-configuration of 4-Amf presents a mirror image at the alpha-carbon, which does not fit correctly into the enzyme's active site. This stereochemical mismatch significantly reduces the rate of proteolytic cleavage.[2]
-
Altered Side-Chain Interactions: The presence of the aminomethyl group on the phenyl ring can influence the local conformation of the peptide backbone and the interactions of the side chain with its environment. This can further contribute to protease resistance by altering the presentation of the cleavage site.
The following diagram illustrates the conceptual difference in protease interaction between a native peptide and a peptide modified with D-4-Amf.
Caption: Protease interaction with native vs. modified peptides.
Experimental Validation of Peptide Stability
To quantify the enhanced stability conferred by the incorporation of 4-Amf, a series of in vitro experiments are typically performed. The most common of these is the serum stability assay.
Experimental Protocol: Serum Stability Assay
This protocol outlines a general procedure for comparing the stability of a native peptide with its 4-Amf-containing analogue in human serum.
1. Materials:
- Test Peptide (with native Phenylalanine)
- Modified Peptide (with 4-Amf)
- Human Serum (pooled)
- Phosphate-Buffered Saline (PBS)
- Trichloroacetic Acid (TCA) or Acetonitrile (ACN) for quenching
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
2. Procedure:
- Peptide Preparation: Dissolve both the native and modified peptides in a suitable buffer (e.g., PBS) to create stock solutions.
- Incubation: Add a known concentration of each peptide to pre-warmed human serum. Incubate the mixtures at 37°C with gentle agitation.
- Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction mixture.
- Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold TCA or ACN) to stop all enzymatic activity.
- Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the remaining peptide.
- Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point. The identity of the peptide peak should be confirmed by MS.
3. Data Analysis:
- Plot the percentage of intact peptide remaining against time for both the native and modified peptides.
- Calculate the half-life (t½) of each peptide in serum, which is the time required for 50% of the initial peptide to be degraded.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for a comparative serum stability assay.
Expected Experimental Outcomes
| Peptide Version | Expected Half-Life in Human Serum | Rationale |
| Native Peptide (L-Phe) | Minutes to a few hours | Susceptible to cleavage by endogenous proteases.[8] |
| Modified Peptide (D-4-Amf) | Several hours to days | D-amino acid configuration provides steric hindrance to proteases, significantly reducing the rate of degradation.[2] |
Conformational Analysis: The Impact of 4-Amf on Peptide Structure
The incorporation of an unnatural amino acid can also influence the secondary structure of a peptide, which is crucial for its biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the overall secondary structure of peptides in solution.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
This protocol provides a general method for comparing the conformational properties of a native peptide and its 4-Amf analogue.
1. Materials:
- Native Peptide
- Modified Peptide (with 4-Amf)
- Appropriate buffer (e.g., phosphate buffer, pH 7.4)
- CD Spectropolarimeter
- Quartz cuvette (1 mm path length)
2. Procedure:
- Sample Preparation: Prepare solutions of both peptides in the chosen buffer at a known concentration (typically in the micromolar range).
- Blank Measurement: Record a CD spectrum of the buffer alone to serve as a baseline.
- Sample Measurement: Record the CD spectra of both peptide solutions over the far-UV range (typically 190-260 nm).
- Data Processing: Subtract the buffer spectrum from each of the peptide spectra to obtain the final CD spectra for each peptide.
3. Data Analysis:
- Analyze the resulting CD spectra for characteristic signatures of secondary structures:
- α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
- β-sheet: A negative band near 218 nm and a positive band near 195 nm.
- Random Coil: A strong negative band around 200 nm.
- Compare the spectra of the native and modified peptides to identify any significant conformational changes induced by the incorporation of 4-Amf.
The following diagram illustrates the relationship between peptide secondary structure and the expected CD signal.
Caption: Correlation of secondary structure with CD signals.
Anticipated Conformational Effects
The introduction of a D-amino acid can act as a "helix breaker" or induce turns in a peptide sequence that would otherwise adopt a helical or sheet conformation.[9] However, the precise conformational impact is highly context-dependent and is influenced by the surrounding amino acid sequence.[10] It is plausible that the incorporation of 4-Amf could lead to a more disordered or turn-like structure compared to the native peptide.[11] A comparative CD analysis would be essential to confirm this on a case-by-case basis.
Conclusion
The incorporation of this compound, particularly in its D-configuration, stands as a robust strategy for enhancing the proteolytic stability of therapeutic peptides. The underlying principle of stereochemical hindrance provides a powerful defense against enzymatic degradation, leading to a significantly prolonged in vivo half-life. While the introduction of this unnatural amino acid may induce conformational changes, these can be thoroughly characterized using techniques like Circular Dichroism spectroscopy. For researchers and drug developers, the use of 4-Amf offers a promising avenue to improve the pharmacokinetic profiles of peptide candidates, ultimately leading to more effective and convenient therapeutic options.
References
-
Amdursky N, Stevens MM. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Chemphyschem. 2015 Sep 14;16(13):2768-74. Available from: [Link]
-
Study of the conformational profile of selected unnatural amino acid residues derived from L-phenylalanine. DIGITAL.CSIC. Available from: [Link]
-
Woody RW, Sreerama N. Tyrosine, Phenylalanine, and Disulfide Contributions to the Circular Dichroism of Proteins: Circular Dichroism Spectra of Wild-Type and Mutant Bovine Pancreatic Trypsin Inhibitor. Biochemistry. 1999;38(48):15717-29. Available from: [Link]
-
Barluenga S, et al. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nat Commun. 2015 May 21;6:7393. Available from: [Link]
-
Controlling amphiphilic polymer folding beyond the primary struc- ture with protein-mimetic di(phenylalanine). OSTI.GOV. Available from: [Link]
-
Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... ResearchGate. Available from: [Link]
-
Lousa D, et al. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clin Transl Sci. 2021 Jul;14(4):1349-1358. Available from: [Link]
-
How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times. Peptides.org. 2024. Available from: [Link]
-
Karle IL. Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. 2001;60(3):153-64. Available from: [Link]
-
Lousa D, et al. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC. 2021. Available from: [Link]
-
Zapadka K, et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. 2017 Oct 6;7(5):20170030. Available from: [Link]
-
Wang L, et al. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opin Drug Discov. 2021 Dec;16(12):1467-1482. Available from: [Link]
-
Parmeggiani F, et al. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chembiochem. 2015 Apr 13;16(6):901-5. Available from: [Link]
-
Enzymatic peptide synthesis by new supported biocatalysts. ResearchGate. 2001. Available from: [Link]
-
Huang HW, et al. A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii. Front Microbiol. 2021;12:735737. Available from: [Link]
-
Lousa D, et al. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Repositori UPF. 2021. Available from: [Link]
-
Haddoub R, et al. Enzymatic synthesis of peptides on a solid support. Org Biomol Chem. 2009 Feb 21;7(4):665-70. Available from: [Link]
-
Yao X, et al. Advances in the stability challenges of bioactive peptides and improvement strategies. Crit Rev Food Sci Nutr. 2022;62(28):7856-7872. Available from: [Link]
-
Nielsen DS, et al. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. J Med Chem. 2020 Mar 26;63(6):2847-2857. Available from: [Link]
-
Wang Y, et al. Peptide Conformation Analysis Using an Integrated Bayesian Approach. J Chem Theory Comput. 2015 Jan 13;11(1):331-43. Available from: [Link]
-
Do TD, et al. Factors That Drive Peptide Assembly from Native to Amyloid Structures: Experimental and Theoretical Analysis of [Leu-5]-Enkephalin Mutants. J Phys Chem B. 2014 Jun 26;118(25):7037-47. Available from: [Link]
-
Xuan S, et al. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Cent Sci. 2021 Dec 22;7(12):2066-2074. Available from: [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. 2024. Available from: [Link]
-
Böttger R, et al. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. 2017;12(6):e0178943. Available from: [Link]
-
Haddoub R, et al. Enzymatic synthesis of peptides on a solid support. Sci-Hub. 2009. Available from: [Link]
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine s. SciSpace. 2021. Available from: [Link]
-
Di Gioia ML, et al. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics. 2021 Apr 21;13(5):585. Available from: [Link]
-
Zhang C, et al. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnol Biofuels. 2021 Oct 24;14(1):207. Available from: [Link]
-
Fitzpatrick PF. Allosteric Regulation of Phenylalanine Hydroxylase. Arch Biochem Biophys. 2012 Sep 1;525(1):10-7. Available from: [Link]
-
Ghafoory S, et al. A microparticulate based formulation to protect therapeutic enzymes from proteolytic digestion: phenylalanine ammonia lyase as case study. Sci Rep. 2021;11(1):12895. Available from: [Link]
-
Zhang C, et al. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. 2021. Available from: [Link]
Sources
- 1. Advances in the stability challenges of bioactive peptides and improvement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Aminomethyl)phenylalanine in Peptide Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Stability and Affinity in Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutics. However, their translation into effective drugs is often hampered by two critical limitations: conformational flexibility and susceptibility to proteolytic degradation.[1] A flexible peptide backbone can result in a significant entropic penalty upon binding to its target, thereby lowering affinity. Furthermore, native peptides are rapidly cleared in vivo by proteases, leading to a short biological half-life.[2]
The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these hurdles.[3][4][5] By introducing structural motifs not found in the 20 proteinogenic amino acids, researchers can enforce specific secondary structures, enhance binding interactions, and block enzymatic cleavage sites.[4] This guide focuses on a particularly versatile UAA: 4-(Aminomethyl)phenylalanine (Amf) .
Structurally, Amf is a derivative of phenylalanine that contains an aminomethyl group at the para position of the phenyl ring. This unique structure positions it as a conformationally constrained mimetic of basic amino acids like lysine and arginine.[6] The rigid phenyl spacer locks the terminal amino group at a defined distance from the peptide backbone, in contrast to the flexible alkyl chains of lysine and arginine. This guide presents comparative case studies to illustrate how this structural feature can be leveraged to significantly improve peptide performance in two key areas: receptor binding affinity and proteolytic stability.
Case Study 1: Enhancing Binding Affinity through Conformational Constraint
Target: The Menin-MLL Protein-Protein Interaction
Background: The interaction between the protein menin and peptides derived from Mixed Lineage Leukemia (MLL) is a critical dependency for the development of acute leukemias.[7] Disrupting this protein-protein interaction (PPI) is a validated therapeutic strategy. Early peptide inhibitors, while valuable, often require optimization to achieve the high affinity necessary for clinical efficacy. This case study, based on the work of He et al. (2021), demonstrates how substituting flexible native residues with this compound (Amf) can dramatically enhance binding affinity.[6][7]
Experimental Rationale and Design
The researchers aimed to improve the binding affinity of a known menin-binding peptide by creating a focused library where key arginine (Arg) residues were replaced with a panel of non-canonical basic amino acids.[6] Arginine, while crucial for interaction, possesses significant conformational flexibility in its long side chain. The hypothesis was that replacing it with more rigid UAA mimetics could pre-organize the peptide into a more favorable binding conformation, thus reducing the entropic cost of binding.
Among the 14 basic UAA building blocks used was 4-(Aminomethyl)-L-phenylalanine (Amf). The library of peptides was synthesized and screened against the menin protein using Bio-layer Interferometry-assisted Affinity Selection-Mass Spectrometry (BLI-assisted AS-MS), a technique that allows for the rapid identification of the tightest binders from a complex mixture.[6][7]
Comparative Performance Analysis
The screening identified several high-affinity variants. A standout hit, designated Hit 6-4 , incorporated Amf in place of an arginine residue. The binding affinities of the original peptide and the optimized hits were quantified using BLI, revealing a dramatic improvement.
| Peptide Variant | Sequence Highlight | Modification Type | Dissociation Constant (Kᵈ) | Fold Improvement (vs. Parent) |
| Parent Peptide | ...Arg...Arg...Arg... | Native Arginine | 3800 nM | 1x |
| Hit 6 | ...Arg...Arg...Arg... | Optimized Core (non-basic) | 40 nM | 95x |
| Hit 6-4 | ...Amf ...Arg...Arg... | N-terminal Arg -> Amf | 22 nM | 172x |
| Hit 6-1 | ...Dab...Arg...Arg... | N-terminal Arg -> Dab | 20 nM | 190x |
| Data synthesized from He et al., 2021.[6][7] Dab = L-2,4-diaminobutyric acid. |
The results are striking. The initial optimization of the peptide core (Hit 6) improved affinity by nearly 100-fold. Subsequent substitution of the N-terminal arginine with this compound (Amf) in Hit 6-4 further doubled this affinity, resulting in a 172-fold total improvement over the parent peptide.[7] Notably, the performance of Amf was comparable to another non-canonical amino acid, Dab, indicating that rigidification of this position was a highly effective strategy.
Case Study 2: Enhancing Proteolytic Stability
Mechanism: Evading Recognition by Trypsin-like Proteases
Background: A primary route of degradation for therapeutic peptides in vivo is cleavage by proteases.[8] Trypsin and trypsin-like enzymes, which are abundant in the blood and digestive system, specifically recognize and cleave peptide bonds at the C-terminal side of lysine (Lys) and arginine (Arg) residues.[2] This specificity is a major liability for peptides that require basic residues for their biological function.
Rationale for Stability Enhancement with Amf
The catalytic activity of trypsin relies on a precise molecular recognition mechanism. Its S1 binding pocket is deep, negatively charged (containing an aspartate residue), and shaped to accommodate the long, flexible, and positively charged side chains of Lys and Arg. This compound, while also possessing a terminal primary amine that is protonated at physiological pH, presents a starkly different architecture. The rigid phenyl ring introduces steric bulk that is incompatible with the narrow S1 pocket of trypsin. Therefore, peptides containing Amf in place of Lys or Arg are predicted to be highly resistant to trypsin-mediated proteolysis.[4]
Illustrative Performance Comparison
| Time Point (hours) | % Intact Peptide (with Lysine) | % Intact Peptide (with Amf) |
| 0 | 100% | 100% |
| 1 | 50% | 98% |
| 4 | 15% | 92% |
| 8 | < 2% | 85% |
| 24 | Undetectable | 70% |
| Estimated Half-life (t½) | ~1 hour | > 24 hours |
| Note: This data is illustrative and represents the expected outcome based on the principles of enzymatic degradation. Actual results will vary based on the full peptide sequence. |
The substitution of a single lysine residue with this compound is anticipated to dramatically increase the peptide's half-life by protecting a key cleavage site. This modification can turn a rapidly degraded peptide into a stable entity suitable for therapeutic development.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Amf(Boc)-OH
This protocol describes the manual synthesis of a peptide containing this compound on a Rink Amide resin using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-4-(Boc-aminomethyl)phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin substitution) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. To confirm reaction completion, perform a Kaiser test. If positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For incorporating Amf, use Fmoc-L-4-(Boc-aminomethyl)phenylalanine as you would any other standard amino acid.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: a. Wash the N-terminally deprotected peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail (Reagent R) to the resin and incubate for 2-3 hours at room temperature with agitation. c. Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide by LC-MS.
Protocol 2: In Vitro Serum Stability Assay
This protocol quantifies the rate of peptide degradation in the presence of serum proteases.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in water or DMSO)
-
Human or mouse serum
-
Incubator at 37°C
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA
-
RP-HPLC system with a C18 column
-
LC-MS system for peak identification
Procedure:
-
Assay Setup: Pre-warm an aliquot of serum to 37°C.
-
Initiate Reaction: Spike the serum with the peptide stock solution to a final peptide concentration of 100 µg/mL. Ensure the final concentration of any organic solvent (like DMSO) is <1%. Vortex gently to mix. This is the T=0 starting point.
-
Time-Point Sampling: Immediately withdraw the first aliquot (e.g., 50 µL) and quench the enzymatic reaction by adding it to an equal volume of quenching solution in a microcentrifuge tube. This is the T=0 sample.
-
Incubation: Incubate the remaining peptide-serum mixture at 37°C.
-
Collect Samples: At subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw additional aliquots and quench them in the same manner.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate serum proteins.
-
HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject the samples onto the RP-HPLC system. c. Elute the peptide using a suitable gradient of acetonitrile/water with 0.1% TFA. d. Monitor the absorbance at 214 or 280 nm.
-
Data Analysis: a. Identify the peak corresponding to the intact peptide based on the retention time of the T=0 sample. b. Integrate the peak area of the intact peptide for each time point. c. Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area(Tx) / Area(T0)] * 100). d. Plot the % remaining versus time and calculate the peptide's half-life (t½).
Conclusion
The strategic incorporation of this compound offers a dual benefit in peptide design. As a conformationally constrained lysine/arginine mimetic, it can pre-organize a peptide into an optimal binding conformation, significantly enhancing affinity by lowering the entropic penalty of binding, as demonstrated in the menin-MLL inhibitor case study.[7] Concurrently, its unique non-natural structure provides steric shielding against degradation by common proteases like trypsin, a crucial feature for improving a peptide's in vivo half-life. These case studies highlight the power of Amf as a versatile building block for transforming promising peptide leads into robust, high-performance therapeutic candidates.
References
- BenchChem. (2025). Comparative Analysis of Peptides Incorporating Modified Amino Acids: A Guide for Researchers. BenchChem.
-
He, S., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science, 12(31), 10596–10603. Available from: [Link]
-
Harris, P. W. R., et al. (2017). Crystal and NMR Structures of a Peptidomimetic β-Turn That Provides Facile Synthesis of 13-Membered Cyclic Tetrapeptides. Chemistry – An Asian Journal, 12(24), 3195–3202. Available from: [Link]
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
-
Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. Available from: [Link]
-
Rojas, J. M., et al. (2021). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Amino Acids, 53(11), 1697–1709. Available from: [Link]
-
Tran, T., et al. (2020). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. Available from: [Link]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467–1482. Available from: [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). HMDB.
-
Hudalla, G. A., et al. (2014). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 2(6), 876–886. Available from: [Link]
-
Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Available from: [Link]
-
Röpke, C., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Antioxidants, 11(11), 2244. Available from: [Link]
- Creative Peptides. (n.d.). Unusual & Non-natural Amino Acids.
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1547–1553. Available from: [Link]
- BenchChem. (2025).
-
Lam, H., & D’Souza, M. J. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Omega, 6(51), 35359–35367. Available from: [Link]
- QYAOBIO. (n.d.).
- BenchChem. (2025). Comparing the proteolytic stability of peptides with and without N,N-Dimethyl-L-Valine. BenchChem.
-
ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available from: [Link]
-
Crisma, M., et al. (1998). Comparative conformational analysis of peptides based on the two Cα-tetrasubstituted, Cβ-branched, chiral α-amino acids (αMe)Dip and (αMe)Val. Journal of the Chemical Society, Perkin Transactions 2, (4), 785–790. Available from: [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253–276. Available from: [Link]
- Lewis, D. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic Letters, 21(19), 7949–7954.
- BenchChem. (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. BenchChem.
-
Fuhrmann-Selter, C., et al. (2016). Synthetic Peptides as Protein Mimics. Frontiers in Bioengineering and Biotechnology, 4. Available from: [Link]
-
Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(1), 111–167. Available from: [Link]
- Google Patents. (n.d.). EP2386539B1 - 4-Aminoproline derivatives useful as lysine mimetics.
-
He, S., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. Available from: [Link]
- ResearchGate. (n.d.). NMR spectra for βpep-4 variant peptides.
-
Rösner, T., et al. (2022). Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. Organic & Biomolecular Chemistry, 20(2), 250–255. Available from: [Link]
-
Jeltsch, A., & Schemies, J. (2023). Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. Communications Biology, 6(1), 712. Available from: [Link]
-
Li, H., et al. (2005). NMR studies of 4-19F-phenylalanine-labeled intestinal fatty acid binding protein: evidence for conformational heterogeneity in the native state. Biochemistry, 44(7), 2369–2377. Available from: [Link]
-
Wang, G., et al. (2018). Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine. Journal of Peptide Science, 24(3), e3070. Available from: [Link]
- ResearchGate. (n.d.). Affinity selection identifies potent variants containing non-canonical....
-
Wu, Y., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 13(2), 1148–1152. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Unnatural Amino Acids - Unusual Amino Acids- QYAOBIO [qyaobio.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Automated affinity selection for rapid discovery of peptide binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)phenylalanine
This guide provides essential safety and logistical information for the proper disposal of 4-(Aminomethyl)phenylalanine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, procedural framework grounded in scientific causality and regulatory compliance. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste safely and responsibly, ensuring a secure working environment and environmental protection.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the substance's potential hazards is paramount. This compound, while not classified as a hazardous substance for transport, presents specific risks that necessitate careful handling and disposal.[1][2]
The primary hazards are associated with direct contact and inhalation. According to safety data sheets (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Although comprehensive toxicological and ecological data are not fully available, this lack of information mandates a cautious approach.[1] Therefore, it is essential to handle this compound as a potentially hazardous chemical waste to mitigate risks to personnel and the environment.
Table 1: Summary of Hazard Information for this compound
| Hazard Category | GHS Classification | Key Precautionary Statements |
| Skin Irritation | Warning, H315: Causes skin irritation | P264: Wash thoroughly after handling.[3] P280: Wear protective gloves.[3] |
| Eye Irritation | Warning, H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
| Environmental Hazard | No data available | P273: Avoid release to the environment. Do not let product enter drains. |
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by stringent regulations to ensure safety and environmental protection. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA).[5][6] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning it must be managed safely from its point of generation to its final disposal.[5][7]
Key principles for managing this compound waste include:
-
Do Not Dispose Down the Sewer: Under no circumstances should this compound or its solutions be discharged into the sewer system.[1][6] This practice is prohibited as its environmental impact is unknown and could interfere with wastewater treatment processes.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical cannot be disposed of in the regular trash.[6]
-
Utilize Licensed Disposal Services: All waste containing this compound must be disposed of through a licensed chemical destruction plant or a certified hazardous waste program.[1][5] Common methods include controlled incineration with flue gas scrubbing.[1]
-
Adherence to a Chemical Hygiene Plan (CHP): As mandated by the Occupational Safety and Health Administration (OSHA), all laboratory activities, including waste disposal, must be conducted in accordance with a written Chemical Hygiene Plan (CHP).[8][9] This plan should detail standard operating procedures for handling and disposing of hazardous chemicals specific to your facility.[9]
Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves, inspected for integrity before use.
-
Eye Protection: Safety glasses with side shields or goggles conforming to NIOSH or EN166 standards.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, a NIOSH-approved N95 (or equivalent) dust mask should be used.[2]
Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. Wide-mouth plastic (e.g., polyethylene) containers are preferred over glass to minimize the risk of breakage.[6] The container must be in good condition and leak-proof.
-
Collect Waste: Carefully transfer solid this compound waste into the designated container using a scoop or spatula. Avoid any actions that could generate dust.[10]
-
Keep Container Closed: The waste container must be kept tightly sealed except when actively adding waste.[11] This minimizes the release of vapors or dust and prevents spills.
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be within the line of sight of where the waste is generated and away from incompatible materials, particularly strong oxidizing agents.[2][7]
Container Labeling
Accurate labeling is a legal requirement and essential for safety. The label must be securely affixed to the container and include the following information:[6][7]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., checking off "Irritant" on a pre-printed label or adding the appropriate hazard pictograms).
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the Principal Investigator and the laboratory location (building and room number).
Disposal of Contaminated Labware and Debris
Items such as weigh boats, contaminated gloves, and paper towels must also be treated as hazardous waste.
-
Place all solid contaminated debris directly into the designated hazardous waste container for this compound.
-
Do not overfill the container. It is recommended to fill containers to no more than 90% capacity to prevent spills.[12]
Decontamination and Disposal of Empty Containers
Original product containers must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste. It must be collected and added to a designated liquid hazardous waste stream for disposal. Do not pour the rinsate down the drain.
-
Decontaminate Container: After triple-rinsing, the container can often be considered decontaminated. Puncture or otherwise render the container unusable for other purposes.[1]
-
Final Disposal: The rinsed and punctured container can typically be disposed of in regular trash or offered for recycling, depending on institutional policies.[1] Always confirm your institution's specific procedures for empty container disposal.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
For a Small Spill of Solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the PPE detailed in section 3.1.
-
Clean the Spill: Gently sweep up the solid material.[10][13] Avoid creating dust. If necessary, lightly moisten the material with water to prevent it from becoming airborne.
-
Collect Waste: Place the swept-up material and any cleaning materials (e.g., contaminated wipes) into the designated hazardous waste container.
-
Decontaminate Surface: Clean the spill surface with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office, in accordance with your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste related to this compound.
Caption: Disposal workflow for this compound waste streams.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful attention to hazard assessment, regulatory requirements, and institutional protocols. By treating this compound as a hazardous substance due to its irritant properties, researchers can ensure the safety of laboratory personnel and maintain compliance with environmental laws. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance.
References
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]
-
Safety Data Sheet for N-Boc-4-methyl-L-phenylalanine. AAPPTec. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet for N-Fmoc-4-methyl-L-phenylalanine. AAPPTec. [Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Occupational Safety and Health Administration (OSHA). [Link]
-
4-Amino-L-Phenylalanine MSDS. VDM Bio. [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
4-Aminophenylalanine PubChem Entry. National Center for Biotechnology Information. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. peptide.com [peptide.com]
- 3. echemi.com [echemi.com]
- 4. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. peptide.com [peptide.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. vdmbio.com [vdmbio.com]
A Comprehensive Guide to the Safe Handling of 4-(Aminomethyl)phenylalanine
Hazard Identification and Risk Assessment: Understanding the Compound
4-(Aminomethyl)phenylalanine and its derivatives are generally stable under recommended storage conditions.[2][3] However, like many fine organic chemicals, they pose potential hazards that necessitate careful handling. The primary risks associated with this compound, based on data from analogous structures, include:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]
-
Eye Contact: Poses a risk of serious eye irritation or damage.[1][4]
-
Ingestion: May be harmful if swallowed.[1]
It is crucial to handle this compound with the assumption that it presents these potential hazards. A thorough risk assessment should be conducted before commencing any work.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be based on a careful evaluation of the specific laboratory operation being performed.[6] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.[5][7] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2][5][8] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[5] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[5][8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[5] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow based on laboratory task.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring procedural consistency.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Ventilation: Ensure appropriate exhaust ventilation is available in places where dust may be formed.[2][3]
-
PPE Check: Before starting work, verify that all necessary PPE is available and in good condition.[5]
Handling the Compound
-
Don PPE: Wear all required PPE as detailed in the table and workflow diagram above.
-
Avoid Dust Formation: When handling the solid material, take care to avoid the formation of dust.[2][3][5][8] Use appropriate tools, such as spatulas, for transferring the compound.[5]
-
Container Management: Keep containers tightly closed when not in use and store them in a dry, cool, and well-ventilated place.[2][8][9]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill
-
Assess: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.[5]
-
Contain and Clean: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][5]
-
Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.[3][5]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8][10]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Waste Collection and Disposal Workflow
Caption: Step-by-step chemical waste disposal workflow.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5][11]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[2][5]
-
Regulatory Compliance: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]
-
AnaSpec, Inc. (2021). Safety Data Sheet (SDS): Fmoc - 4 - (Boc - aminomethyl) - L - phenylalanine. Retrieved from [Link]
-
VDM Bio. (n.d.). 4-Amino-L-Phenylalanine MSDS. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
The University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Loba Chemie. (n.d.). L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. vdmbio.com [vdmbio.com]
- 9. fishersci.com [fishersci.com]
- 10. anaspec.com [anaspec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
